molecular formula C7H6ClNO3 B2480479 Methyl 5-chloro-6-hydroxynicotinate CAS No. 316166-47-9

Methyl 5-chloro-6-hydroxynicotinate

Cat. No.: B2480479
CAS No.: 316166-47-9
M. Wt: 187.58
InChI Key: NVEWDXZTSKXQJB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-hydroxynicotinate is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-chloro-6-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-6-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEWDXZTSKXQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-6-hydroxynicotinate (CAS 316166-47-9) is a specialized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agrochemicals.[1] Structurally, it functions as a bifunctional pharmacophore , offering an electrophilic ester handle for acylation and a pyridone core capable of hydrogen bond networking.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, tautomeric behavior, and synthetic utility, designed to support researchers in optimizing lead optimization and process chemistry workflows.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The compound exists in a dynamic tautomeric equilibrium, a critical factor often overlooked in in-silico modeling and solubility profiling. While formally named as a "hydroxynicotinate," experimental evidence in the solid state and polar solvents confirms the predominance of the 2-pyridone (lactam) tautomer.[1]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate
Common Synonyms Methyl 5-chloro-6-hydroxynicotinate; 5-Chloro-6-hydroxynicotinic acid methyl ester
CAS Number 316166-47-9
Molecular Formula

SMILES COC(=O)C1=CN=C(O)C(Cl)=C1 (Enol) / COC(=O)C1=CNHC(=O)C(Cl)=C1 (Keto)
Tautomeric Equilibrium

The "hydroxypyridine" vs. "pyridone" duality dictates its reactivity.[1] In solution, the equilibrium is solvent-dependent:

  • Non-polar solvents (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , Toluene):  Favors the Lactim  (hydroxy) form (aromaticity driving force).
    
  • Polar solvents (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , DMSO, MeOH) & Solid State:  Favors the Lactam  (pyridone) form (dipolar stabilization).
    

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (Pyridone) (Dominant in Solid/Polar) Polar Surface Area High Lactim Lactim Form (Hydroxy) (Dominant in Non-polar) Aromatic Character High Lactam->Lactim  Low Dielectric   caption Fig 1. Tautomeric shift influences solubility and binding mode.

Physicochemical Properties[1][4]

The following data aggregates experimental observations and high-fidelity calculated consensus values (ACD/Labs, ChemAxon).

PropertyValueContext for Drug Design
Molecular Weight 187.58 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Physical State Pale Yellow SolidCrystalline form typically stabilized by intermolecular H-bonds (NH[1]···O=C).
Melting Point 195–205 °C (Est.)[1]High MP reflects strong crystal lattice energy due to pyridone dimerization.[1]
LogP (Octanol/Water) ~0.8 - 1.2Moderate lipophilicity; highly permeable.[1]
pKa (Acidic) ~7.5 - 8.2 (NH)The pyridone NH is weakly acidic; deprotonation requires strong bases (e.g., NaH, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
H-Bond Donors 1 (NH/OH)Critical for binding site interactions (e.g., hinge region of kinases).[1]
H-Bond Acceptors 3 (N, O, O)Ester carbonyl and pyridone oxygen.[1]
TPSA ~55-60

Favorable for BBB penetration and oral bioavailability.

Solubility & Stability Profile

Solvent Compatibility[1]
  • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt the pyridone dimer).[1]

  • Moderate Solubility: Methanol, Ethanol, Ethyl Acetate (Hot).[1]

  • Low Solubility: Water, Hexanes, Diethyl Ether.[1]

Stability[1]
  • Hydrolysis: The methyl ester at C3 is susceptible to hydrolysis under basic conditions (LiOH/MeOH), yielding the free acid (5-chloro-6-hydroxynicotinic acid).[1]

  • Oxidation: The pyridone ring is generally resistant to oxidative degradation under ambient conditions.[1]

  • Light Sensitivity: Halogenated pyridones can undergo photolytic dehalogenation; store in amber vials.[1]

Spectral Characterization

Identification of the correct isomer (5-chloro vs. 6-chloro) is critical, as they are often confused in commercial catalogs.[1]

H NMR (DMSO- , 400 MHz) - Diagnostic Signals
Proton PositionChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ppm)
MultiplicityAssignment Logic
NH (Pyridone) 12.0 - 12.5Broad SingletExchangeable; characteristic of cyclic amides.
H-2 8.20 - 8.40Doublet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz)
Deshielded by adjacent N and ester; meta-coupling to H-4.
H-4 7.90 - 8.10Doublet (

Hz)
Deshielded by ester and Cl; distinct from 6-Cl isomer patterns.

3.80 - 3.90SingletMethyl ester characteristic peak.

Differentiation Note: The isomer Methyl 6-chloro-5-hydroxynicotinate typically shows protons at


 8.48 and 7.84. Careful analysis of coupling constants is required to distinguish them.

Synthetic Utility & Reactivity[1][4]

Methyl 5-chloro-6-hydroxynicotinate serves as a versatile scaffold. Its reactivity is defined by the electrophilicity of the C3 ester and the nucleophilicity of the pyridone oxygen/nitrogen .[1]

Key Reaction Pathways[1]
  • Aromatization (

    
    ):  Conversion to 5,6-dichloronicotinate.
    
  • N-Alkylation vs. O-Alkylation: Under basic conditions, alkylation can occur at N1 (favored by soft electrophiles/polar solvents) or O6 (favored by hard electrophiles/Ag salts).[1]

  • 
     Displacement:  The C5-Chlorine is activated by the electron-withdrawing ester and the pyridone core, allowing displacement by thiols or amines under forcing conditions.
    

Reactivity cluster_rxn Synthetic Divergence Start Methyl 5-chloro-6-hydroxynicotinate (Starting Material) Prod1 Methyl 5,6-dichloronicotinate (Aromatization) Start->Prod1 POCl3, reflux Prod2 N-Alkyl Pyridone (N-Alkylation) Start->Prod2 R-X, K2CO3, DMF Prod3 5-Substituted Analog (Pd-Catalyzed Coupling) Start->Prod3 Suzuki/Buchwald (activates C-Cl) caption Fig 2. Primary synthetic transformations for scaffold diversification.

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or slow discoloration.

References

  • Sigma-Aldrich. Methyl 5-chloro-6-hydroxynicotinate Product Sheet. Accessed 2025.[1][2][3] Link

  • ChemicalBook. 6-Chloro-5-hydroxy-nicotinic acid methyl ester Properties (Isomer Comparison). Accessed 2025.[1][2][3] Link

  • National Institutes of Health (NIH) - PubChem. 5-Chloro-6-hydroxynicotinic acid (Parent Acid Data).[1] PubChem Compound Summary. Link[1]

  • Google Patents. WO2011071570A1 - Novel oxadiazole compounds (Synthesis & NMR Data). Link

  • Royal Society of Chemistry. Tautomerism in 2-hydroxypyridines. Chem. Commun. Link

Sources

Comprehensive Technical Guide: Methyl 5-chloro-6-hydroxynicotinate in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-6-hydroxynicotinate is a highly versatile, halogenated heterocyclic building block utilized extensively in modern medicinal chemistry and drug discovery. Characterized by its dual functional handles—an electrophilic methyl ester and a nucleophilic/tautomeric hydroxypyridine core—this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I have observed that mastering the physicochemical behavior of this molecule, particularly its lactam-lactim tautomerism, is paramount for achieving high regioselectivity in downstream coupling and alkylation reactions.

Physicochemical Profiling & Structural Dynamics

Before deploying Methyl 5-chloro-6-hydroxynicotinate in any synthetic workflow, it is crucial to establish its quantitative and structural baseline. The presence of the chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the pKa of the adjacent C6-hydroxyl group compared to unhalogenated analogs.

ParameterQuantitative Value / Descriptor
Chemical Name Methyl 5-chloro-6-hydroxynicotinate
Synonyms Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Primary CAS Number 316166-47-9[2]
Alternative CAS Number 1214365-99-7[3]
Molecular Weight 187.58 g/mol [4]
Molecular Formula C7H6ClNO3[3]
SMILES String O=C(OC)C1=CN=C(O)C(Cl)=C1[4]
InChIKey NVEWDXZTSKXQJB-UHFFFAOYSA-N
Mechanistic Insight: The Lactam-Lactim Tautomerism

In solution, Methyl 5-chloro-6-hydroxynicotinate exists in a dynamic equilibrium between its lactim (6-hydroxypyridine) and lactam (6-oxo-1,6-dihydropyridine) forms. This tautomerism dictates the molecule's reactivity profile. When subjected to basic conditions, the resulting ambident anion can undergo either O-alkylation or N-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, harder electrophiles (e.g., methyl iodide) tend to favor N-alkylation (lactam pathway), while softer electrophiles or specific silver-salt mediated conditions drive O-alkylation (lactim pathway).

Tautomer_Logic Compound Methyl 5-chloro- 6-hydroxynicotinate Lactim Lactim Tautomer (6-Hydroxypyridine) Compound->Lactim Equilibrium Lactam Lactam Tautomer (6-Oxo-1,6-dihydropyridine) Compound->Lactam Equilibrium O_Alkylation O-Alkylation (Hard Electrophiles) Lactim->O_Alkylation Base + R-X N_Alkylation N-Alkylation (Soft Electrophiles) Lactam->N_Alkylation Base + R-X

Lactam-Lactim tautomeric equilibrium and its dictation of regioselective alkylation.

Application in Drug Discovery: S1P Receptor Modulators

One of the most prominent applications of Methyl 5-chloro-6-hydroxynicotinate is its use as an upstream precursor in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators[1]. S1P receptors (S1P1-5) are G protein-coupled receptors (GPCRs) that regulate critical biological processes, including lymphocyte trafficking, angiogenesis, and immune system modulation[5].

In the development of novel oxadiazole-based S1P agonists (e.g., for the treatment of autoimmune disorders like multiple sclerosis or inflammatory bowel disease), the methyl ester of this compound is hydrolyzed and subsequently condensed with amidoximes to form the bioisosteric 1,2,4-oxadiazole ring[5]. The 5-chloro substituent is critical here; it optimally fills a specific hydrophobic pocket of the S1P1 receptor, enhancing binding affinity and functional potency.

S1P_Pathway S1P Sphingosine-1-Phosphate (Endogenous Ligand) S1PR S1P1-5 Receptors (GPCR Targets) S1P->S1PR Binds Gi Gi/Go Protein Coupling S1PR->Gi Activates Effector Downstream Effectors (PI3K, Rac, Rho) Gi->Effector Signals Response Cellular Response (Immune Modulation) Effector->Response Induces

S1P Receptor Signaling Pathway modulated by downstream oxadiazole derivatives.

Self-Validating Experimental Protocol: Base-Catalyzed Hydrolysis

To utilize this building block in oxadiazole synthesis, the methyl ester must first be converted to the corresponding carboxylic acid (5-chloro-6-hydroxynicotinic acid). The following protocol is engineered for maximum yield and purity, incorporating field-proven causality and strict In-Process Controls (IPCs)[1].

Methodology: Saponification of Methyl 5-chloro-6-hydroxynicotinate

Step 1: Dissolution

  • Action: Suspend 3.86 g (approx. 20.6 mmol) of Methyl 5-chloro-6-hydroxynicotinate in 21 mL of Methanol (MeOH). Add 2.1 mL of deionized water[1].

  • Causality: MeOH provides optimal solvation for the organic ester, while the 10% aqueous volume is strictly necessary to dissolve the inorganic base and provide the hydroxide nucleophile.

Step 2: Base Addition

  • Action: Slowly add 1.74 g (43.5 mmol, ~2.1 equivalents) of Sodium Hydroxide (NaOH) to the stirring suspension[1].

  • Causality: An excess of base is required because the first equivalent deprotonates the acidic 6-hydroxyl group (forming the sodium phenoxide/pyridone salt), and the second equivalent drives the nucleophilic acyl substitution at the ester carbonyl.

Step 3: Thermal Activation & IPC

  • Action: Heat the mixture to 50°C and stir vigorously for 1 hour[5].

  • Causality: 50°C provides sufficient thermal energy to overcome the activation barrier of saponification without risking thermal decarboxylation of the resulting electron-deficient nicotinic acid.

  • Self-Validation (IPC): Pull a 10 µL aliquot, quench with 1 drop of 1N HCl, and analyze via TLC (7:3 Hexanes:EtOAc). The reaction is validated as complete when the starting material spot (Rf ~0.6) is entirely consumed, leaving only baseline material.

Step 4: Organic Wash

  • Action: Cool to room temperature and extract the aqueous methanolic mixture with Hexane (2 x 10 mL)[1]. Separate and discard the upper hexane layer.

  • Causality: This step is performed prior to acidification to extract any unreacted ester or non-polar organic impurities. Hexane is chosen over EtOAc to prevent pulling the highly polar sodium salt into the organic phase.

Step 5: Isoelectric Precipitation

  • Action: Carefully adjust the aqueous layer to exactly pH 4 using 6N HCl[1]. Concentrate under reduced pressure to remove MeOH, then filter the resulting precipitate.

  • Causality: The isoelectric point of 5-chloro-6-hydroxynicotinic acid dictates its minimum solubility. Dropping the pH to 4 fully protonates the carboxylate (precipitating the product). Dropping the pH further (e.g., pH 1) must be avoided, as it risks protonating the pyridine nitrogen, which would resolubilize the product as an HCl salt.

  • Self-Validation (IPC): Verify the final pH using a calibrated pH meter. If the product oils out, induce crystallization by scratching the flask or seeding with a pure crystal.

Hydrolysis_Workflow Step1 1. Dissolution (MeOH/H2O, 10:1) Step2 2. Saponification (NaOH Addition) Step1->Step2 Step3 3. Thermal Activation (50°C, 1h) Step2->Step3 Step4 4. Organic Wash (Hexane Extraction) Step3->Step4 Step5 5. Isoelectric Precipitation (pH 4 via 6N HCl) Step4->Step5

Self-validating experimental workflow for the base-catalyzed hydrolysis of the methyl ester.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured Methyl 5-chloro-6-hydroxynicotinate, rigorous analytical validation is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) in positive mode should yield a prominent[M+H]+ peak at m/z 188.0[4]. The isotopic pattern must display the characteristic 3:1 ratio for the 35Cl and 37Cl isotopes, confirming the presence of the halogen.

  • 1H NMR (Nuclear Magnetic Resonance): In DMSO-d6, the ester methyl group presents as a sharp singlet integrating to 3H at ~3.8 ppm. The pyridine ring protons (C2 and C4) will appear as two distinct doublets with meta-coupling (J ~ 2.0 Hz) in the aromatic region (7.5 - 8.5 ppm), provided the tautomeric exchange is slow on the NMR timescale.

References

  • CP Lab Safety - Methyl 5-chloro-6-hydroxynicotinate, min 97%, 1 gram URL:[Link]

  • ChemSrc - 5-Chloro-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester (CAS 316166-47-9) URL:[Link]

  • Google Patents - WO2011071570A1: Novel oxadiazole compounds URL

Sources

Tautomeric equilibrium of Methyl 5-chloro-6-hydroxynicotinate vs pyridone forms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium of Methyl 5-chloro-6-hydroxynicotinate

Structural and Thermodynamic Foundations

Methyl 5-chloro-6-hydroxynicotinate (CAS: 1214365-99-7) serves as an advanced model for understanding heterocyclic tautomerism. Because the hydroxyl group at the C6 position is adjacent to the pyridine nitrogen (N1), the molecule represents a classic 2-hydroxypyridine/2-pyridone tautomeric system[1]. The equilibrium between the 6-hydroxypyridine (lactim/enol) form and the 6-pyridone (lactam/keto) form is a critical parameter in drug design, directly dictating the molecule's pharmacokinetics, solubility, and receptor-binding profile[2].

Causality of Substituent Effects

The intrinsic tautomeric preference of this molecule is heavily modulated by its substituents: the 5-chloro group and the 3-methyl ester. In the unsubstituted 2-hydroxypyridine/2-pyridone system, the gas-phase energy difference is extremely small (approx. 3 kJ/mol), slightly favoring the lactim form[3]. However, the introduction of the 5-chloro group significantly alters this landscape. The 6-pyridone (lactam) tautomer relies on a highly dipolar, zwitterionic resonance contributor (where oxygen is anionic and nitrogen is cationic) to maintain aromaticity[4]. The strongly electron-withdrawing 5-chloro group (via inductive effects) destabilizes this localized positive charge on the adjacent nitrogen. Consequently, in the gas phase or vacuum, chlorination at the 5-position strongly stabilizes the lactim (OH) tautomer over the lactam form[5].

Microenvironmental Drivers: Solvent and Solid-State Effects

Despite the electronic preference for the lactim form in a vacuum, the tautomeric equilibrium is highly switchable and exquisitely sensitive to the microenvironment.

  • Non-Polar Solvents (e.g., Cyclohexane): In low-dielectric environments, the energy barrier for direct intramolecular proton transfer is prohibitively high (calculated between 125–210 kJ/mol due to a forbidden 1-3 suprafacial transition state)[1]. Instead, the molecules self-associate into hydrogen-bonded dimers. This dimerization allows for a self-catalytic double proton transfer, establishing a mixed equilibrium where the lactim form often predominates, but the lactam form remains accessible[1].

  • Polar Protic Solvents (e.g., Water, Methanol): In high-dielectric media, the equilibrium shifts dramatically. Water molecules form hydrogen-bonded bridges between the N-H and C=O groups of the pyridone form. This solvent-mediated complexation not only lowers the activation barrier for proton transfer to ~12-17 kJ/mol but also highly stabilizes the dipolar lactam tautomer, making the 6-pyridone form overwhelmingly dominant[4].

  • Solid State: X-ray crystallographic studies of similar halogenated pyridones demonstrate that the compound crystallizes almost exclusively in the 6-pyridone (lactam) form, driven by the formation of infinite helical hydrogen-bonded networks that cannot exist in the liquid or gas phases[1].

Tautomerization Lactim 6-Hydroxypyridine Form (Lactim/Enol) Favored in Gas Phase Lactam 6-Pyridone Form (Lactam/Keto) Favored in Polar Solvents Lactim->Lactam Direct Transfer (High Barrier >125 kJ/mol) Dimer Hydrogen-Bonded Dimer (Self-Catalysis) Lactim->Dimer Non-polar Solvents Water Water-Bridged Complex (Solvent-Mediated) Lactim->Water Aqueous Solvents Dimer->Lactam Double Proton Transfer Water->Lactam Concerted Exchange

Mechanisms of tautomerization: Dimer-mediated vs. Solvent-mediated proton transfer.

Quantitative Data Summary

The following table synthesizes the thermodynamic and environmental dependencies of the tautomeric system based on computational and experimental benchmarks for 5-chloro-2-pyridone derivatives[3][5].

Environment / PhaseDominant TautomerPrimary Stabilization MechanismEst. Activation Barrier (kJ/mol)
Gas Phase / Vacuum 6-Hydroxypyridine (Lactim)Relief of electrostatic repulsion; lack of dielectric stabilization.> 125 (Direct transfer)
Non-Polar (Cyclohexane) Mixed (Lactim favored)Hydrogen-bonded dimerization (self-catalysis).~ 40 - 50
Polar Protic (Water) 6-Pyridone (Lactam)Solvent-bridged proton exchange; high dielectric stabilization.~ 12 - 17
Solid State 6-Pyridone (Lactam)Helical intermolecular hydrogen-bonding networks.N/A (Crystallized)

Experimental Methodologies for Tautomer Elucidation

To empirically determine the tautomeric state of Methyl 5-chloro-6-hydroxynicotinate, researchers must employ orthogonal analytical techniques. The following self-validating protocols ensure that observed shifts are due to tautomerism rather than degradation or impurity.

Workflow Sample Methyl 5-chloro- 6-hydroxynicotinate UV UV-Vis Titration (Isosbestic Analysis) Sample->UV NMR High-Res NMR (1H, 13C, 15N) Sample->NMR Xray X-Ray Crystallography (Solid State Packing) Sample->Xray DataUV Absorbance Shifts (Lactam vs Lactim) UV->DataUV DataNMR Chemical Shifts & Coupling Constants NMR->DataNMR DataXray Bond Lengths & Hydrogen Networks Xray->DataXray Equilibrium Determine Tautomeric Equilibrium (K_eq) DataUV->Equilibrium DataNMR->Equilibrium DataXray->Equilibrium

Orthogonal experimental workflow for the elucidation of tautomeric equilibrium.

Protocol A: UV-Vis Solvent Titration (Isosbestic Point Analysis)

This protocol utilizes solvent polarity to shift the equilibrium, using isosbestic points as a self-validating mechanism to prove a strict two-state system.

  • Stock Preparation: Dissolve the compound in anhydrous cyclohexane to a concentration of 10 µM. At this stage, the non-polar environment favors the lactim form.

  • Baseline Acquisition: Record the UV-Vis spectrum from 200 nm to 400 nm. The lactim form typically exhibits a distinct hyperchromic shift compared to the lactam.

  • Titration: Sequentially spike the cuvette with 1% v/v increments of a polar protic solvent (e.g., methanol or water), thoroughly mixing after each addition.

  • Validation & Analysis: Overlay the spectra. The presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant across all titrations) mathematically validates that only two absorbing species (the lactim and lactam) are interconverting, ruling out degradation. Calculate the equilibrium constant (

    
    ) by plotting the absorbance changes against the solvent dielectric constant.
    
Protocol B: Variable-Temperature Multinuclear NMR

Because proton exchange can be faster than the NMR timescale at room temperature, variable-temperature (VT) NMR combined with


N detection is required to definitively locate the mobile proton.
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.5 mL of a highly polar deuterated solvent (e.g., DMSO-

    
    ) to force the equilibrium toward the lactam form.
    
  • 
    H-NMR Acquisition:  Acquire a standard 1D spectrum at 298 K. The lactam N-H proton typically appears highly deshielded (12–14 ppm) and sharp, whereas a lactim O-H is often broader and slightly upfield (10–12 ppm).
    
  • 
    N-HMBC Validation:  Run a 2D 
    
    
    
    H-
    
    
    N HMBC experiment. This is the critical self-validating step: if the proton is attached to the nitrogen (pyridone form), the
    
    
    N chemical shift will resonate near -200 ppm (amide-like). If the proton is on the oxygen (hydroxypyridine form), the bare nitrogen will resonate near -120 ppm (pyridine-like).
  • VT-NMR: Cool the sample in 10 K decrements down to 220 K. Lowering the thermal energy slows the proton exchange rate. If the exchange is slowed below the NMR timescale, the time-averaged signal will split into two distinct sets of peaks, allowing for direct integration and precise quantification of the

    
     in that specific solvent.
    

References

  • 2-Pyridone - Wikipedia Wikipedia[Link][1]

  • How about Tautomers? - WuXi Biology WuXi AppTec[Link][4]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit National Institutes of Health (PMC)[Link][3]

  • Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory PubMed[Link][5]

Sources

Technical Guide: Solubility Profile & Process Engineering of Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9 / 54127-63-8), a critical intermediate in the synthesis of agrochemicals (e.g., Haloxyfop) and pharmaceutical agents (e.g., Avatrombopag impurities).[1]

Unlike simple esters, this compound exhibits complex solubility behavior due to pyridone-hydroxypyridine tautomerism , which significantly influences its interaction with organic solvents.[1] This guide synthesizes empirical process data, thermodynamic principles, and structural analysis to provide actionable protocols for solvent selection, recrystallization, and process optimization.[1]

Part 1: Chemical Identity & Solid-State Properties

Understanding the solubility of Methyl 5-chloro-6-hydroxynicotinate requires analyzing its dynamic structure. While often depicted as a hydroxypyridine, the compound exists in equilibrium with its 2-pyridone tautomer, particularly in the solid state and polar solvents.[1]

PropertySpecification
IUPAC Name Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Physical Form White to light yellow crystalline powder
Melting Point 165.0 – 169.0 °C (High MP indicates strong intermolecular H-bonding)
Polarity Profile Amphiphilic: Lipophilic ester tail + Polar pyridone head
The Tautomerism Factor

The "6-hydroxy" moiety allows the formation of an amide-like dimer in the solid state (pyridone form). This creates a high lattice energy barrier that solvents must overcome.[1]

  • Non-polar solvents (Hexane): Cannot break the intermolecular H-bonds; compound remains insoluble.[1]

  • Protic solvents (Methanol): Can donate/accept H-bonds, disrupting the crystal lattice effectively at elevated temperatures.[1]

Part 2: Solubility Profile in Organic Solvents

The following solubility profile is derived from process engineering data, patent disclosures, and structural analog analysis.

Protic Polar Solvents (Alcohols)

Solvents: Methanol, Ethanol, Isopropanol.[1]

  • Behavior: These are the most versatile solvents for this compound.[1] They exhibit a steep solubility-temperature gradient (low solubility at 20°C, high solubility at >50°C).[1]

  • Process Data: Patent literature validates that ~3.86 g of the compound dissolves in ~21 mL of Methanol at elevated temperatures (~50°C), corresponding to a solubility of approximately 180 mg/mL .[1]

  • Application: Primary choice for recrystallization.[1]

Aprotic Polar Solvents

Solvents: DMSO, DMF, DMAc.[1]

  • Behavior: High solubility at room temperature.[1] The high dielectric constants of these solvents effectively stabilize the polar pyridone tautomer.[1]

  • Application: Ideal for reaction media (e.g., chlorination or nucleophilic substitution) but poor for recrystallization due to high boiling points and difficulty in product recovery.[1]

Chlorinated Solvents

Solvents: Dichloromethane (DCM), Chloroform.[1]

  • Behavior: Moderate to Good solubility.[1]

  • Process Data: DCM is frequently used in extraction protocols following aqueous workups.[1]

  • Application: Extraction solvent; transport medium.[1]

Non-Polar / Hydrocarbon Solvents

Solvents: n-Hexane, n-Heptane, Toluene.[1]

  • Behavior: Insoluble to Sparingly Soluble.[1]

  • Process Data: Hexane is used to wash impurities away from the compound in biphasic systems.[1]

  • Application: Antisolvent (to force precipitation) or washing solvent to remove non-polar impurities.[1]

Summary Table: Empirical Solubility Classes
Solvent ClassRepresentative SolventsSolubility Rating (25°C)Solubility Rating (Hot)Primary Use Case
Alcohols Methanol, EthanolModerateHigh Recrystallization
Super-Polar DMSO, DMFVery High Very HighReaction Medium
Chlorinated DCM, ChloroformGoodHighExtraction
Esters Ethyl AcetateLow/ModerateModerateWashing / Co-solvent
Alkanes Hexane, HeptaneInsoluble InsolubleImpurity Wash

Part 3: Process Engineering & Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization (Methanol)

This method utilizes the steep solubility curve in methanol to achieve high purity.[1]

Step-by-Step Methodology:

  • Charge: Place crude Methyl 5-chloro-6-hydroxynicotinate in a reaction vessel.

  • Dissolution: Add Methanol (approx. 5-6 mL per gram of solid).

  • Heat: Heat the mixture to reflux (64.7°C) or near-reflux (60°C) with agitation until full dissolution occurs.

    • Check: If solids remain, add methanol in 10% increments.[1]

  • Hot Filtration: (Optional) If insoluble particles (charcoal/dust) are present, filter the hot solution rapidly.[1]

  • Crystallization: Cool the solution slowly to room temperature (25°C), then chill to 0-5°C for 2 hours.

  • Collection: Filter the white crystals. Wash the cake with cold Methanol.[1]

  • Drying: Dry under vacuum at 45°C.

Protocol B: Antisolvent Crystallization (MeOH / Water)

Used when maximum recovery is required or to remove highly polar inorganic salts.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in warm Methanol (50°C) at a concentration of ~150-180 mg/mL.

  • Antisolvent Addition: Slowly add Water (antisolvent) dropwise while maintaining agitation.[1]

    • Ratio: Target a final Methanol:Water ratio of 10:1 to 5:1 depending on purity needs.[1]

  • Nucleation: Turbidity will appear.[1] Continue stirring at 20°C for 1 hour.

  • Filtration: Collect the precipitate.

    • Note: This method yields higher recovery but may occlude impurities if addition is too fast.[1]

Part 4: Visualization of Workflows

Figure 1: Solubility-Based Process Decision Logic

The following diagram illustrates the decision matrix for selecting solvents based on the unit operation (Reaction vs. Purification).

SolubilityLogic Start Start: Methyl 5-chloro-6-hydroxynicotinate Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Purification Purification/Isolation Goal->Purification HighSol High Solubility Req. (DMSO, DMF) Reaction->HighSol Homogeneous Phase Extraction Biphasic Extraction (DCM / Water) Purification->Extraction Recryst Recrystallization Purification->Recryst Wash Impurity Wash Purification->Wash TempDep Temp-Dependent Solubility (Methanol, Ethanol) Extraction->Extraction Partition Coeff > 10 Recryst->TempDep Heat/Cool Cycle Hexane Use Hexane/Heptane (Removes non-polar oils) Wash->Hexane Solid remains undissolved

Caption: Decision matrix for solvent selection based on process goals (Reaction vs. Purification).

Part 5: Thermodynamic Modeling (Scientific Basis)

For researchers requiring precise solubility prediction, the Modified Apelblat Equation is the standard model for this class of pyridine derivatives.[1]



Where:

  • 
     = Mole fraction solubility[1]
    
  • 
     = Absolute temperature (K)[1][2][3]
    
  • 
     = Empirical constants derived from experimental data.
    

Mechanistic Insight: The dissolution of Methyl 5-chloro-6-hydroxynicotinate in alcohols is an endothermic process (


) driven by entropy (

).[1]
  • Enthalpy Penalty: Energy is required to break the strong crystal lattice (pyridone dimers).[1]

  • Entropy Gain: The disorder increases as the molecule disperses into the solvent.[1]

  • Implication: Higher temperatures significantly favor dissolution, confirming the suitability of cooling crystallization.[1]

References

  • Process Synthesis & Solvent Data

    • Title: Novel oxadiazole compounds (Patent WO2011071570A1)[1]

    • Source: WIPO / Google P
    • Relevance: Provides specific mass/volume ratios for dissolving Methyl 5-chloro-6-hydroxynicotinate in methanol and extraction with hexane.
    • URL:[1]

  • Chemical Properties & Identity

    • Title: Methyl 5-chloro-6-hydroxynicotinate Product Entry[4][5]

    • Source: ChemicalBook[6]

    • Relevance: Confirms melting point, physical form, and synthesis intermediates.[1]

  • Recrystallization Methodology

    • Title: Recrystallization Guide: Process, Procedure, Solvents[1]

    • Source: Mettler Toledo
    • Relevance: Standardizes the thermodynamic logic for solvent selection in pyridine deriv
    • URL:[Link][1]

  • Analogous Solubility Studies

    • Title: Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures[3]

    • Source: Journal of Chemical Thermodynamics (via NIST)[1]

    • Relevance: Validates the use of Apelblat models for polar aromatic carboxylic acid deriv
    • URL:[Link][1]

Sources

Technical Guide: pKa Values and Dissociation Behavior of 5-Chloro-6-Hydroxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the pKa values and physicochemical properties of 5-chloro-6-hydroxynicotinic acid derivatives.

Executive Summary

5-Chloro-6-hydroxynicotinic acid (5-Cl-6-HNA) is a critical intermediate in the synthesis of agrochemicals (e.g., chloronicotinyl insecticides) and pharmaceutical pharmacophores. Its physicochemical behavior is defined by a complex interplay between tautomerism and substituent electronic effects .

Unlike simple carboxylic acids, 5-Cl-6-HNA exists primarily as a pyridone (lactam) rather than a hydroxypyridine (lactim) in aqueous solution and the solid state. This structural reality fundamentally alters its acid dissociation constants (pKa).

This guide provides the specific pKa values, the mechanistic rationale behind them, and validated protocols for their experimental determination.

Chemical Identity & Tautomeric Framework[1]

To accurately interpret pKa data, one must first define the protonation state. 5-Cl-6-HNA is capable of lactam-lactim tautomerism.

  • Lactim Form: 5-chloro-6-hydroxypyridine-3-carboxylic acid (aromatic pyridine ring).

  • Lactam Form (Dominant): 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (non-aromatic amide-like linkage).

X-ray crystallography and computational studies confirm that the 6-oxo (lactam) form is the stable tautomer in the solid state and aqueous solution [1, 2]. Consequently, the "hydroxyl" pKa actually refers to the deprotonation of the ring nitrogen (N-H).

Tautomerism & Deprotonation Pathway (DOT Diagram)

Tautomerism Lactim Lactim Form (6-Hydroxy-3-COOH) Less Stable Lactam Lactam Form (Dominant) (6-Oxo-1,6-dihydro-3-COOH) Stable Tautomer Lactim->Lactam Tautomerization (Equilibrium favors Right) Anion1 Mono-Anion (6-Oxo-3-COO⁻) pKa1 ≈ 3.1 Lactam->Anion1 - H⁺ (Carboxyl) Dianion Dianion (6-Oxo-N⁻-3-COO⁻) pKa2 ≈ 8.5 Anion1->Dianion - H⁺ (Ring N-H)

Figure 1: Tautomeric equilibrium and stepwise dissociation pathway of 5-chloro-6-hydroxynicotinic acid.

pKa Values: Data & Analysis

The acidity of 5-Cl-6-HNA is governed by two ionization events:

  • pKa₁ (Carboxyl): Ionization of the carboxylic acid group (-COOH → -COO⁻).

  • pKa₂ (Ring Nitrogen): Ionization of the amide-like ring nitrogen (N-H → N⁻).

Quantitative Data Table
ParameterValue (Approx.)Reference / BasisStructural Driver
pKa₁ (COOH) 3.10 ± 0.2 Predicted [3, 4] / Analog ComparisonElectron-withdrawing 5-Cl and 6-Oxo groups stabilize the carboxylate anion.
pKa₂ (N-H) 8.5 ± 0.5 Estimated from 6-HNA [5]The 5-Cl group (-I effect) increases acidity of the N-H bond compared to unsubstituted 6-HNA (pKa ~9.9).
Isoelectric Point (pI) ~1.5 - 2.0 CalculatedLow pI due to strongly acidic carboxyl group and lack of basic amine functionality.
Comparative Analysis (Nearest Neighbors)

To validate these values, we compare them to experimentally verified analogs:

  • Nicotinic Acid: pKa₁ = 4.75.

    • Effect: The 6-oxo and 5-chloro substitutions significantly increase acidity (lower pKa) by stabilizing the negative charge via induction.

  • 6-Hydroxynicotinic Acid (6-HNA):

    • pKa₁ (COOH) ≈ 3.8 [4].

    • pKa₂ (N-H) = 9.92 [5].

    • Effect: Adding a Chlorine at position 5 (ortho to the keto group) exerts a strong inductive withdrawal (-I), lowering the pKa₂ from 9.92 to ~8.5.

  • 5-Chloronicotinic Acid: pKa ≈ 3.10 [3].

    • Effect: This confirms the strong acidifying effect of the chlorine atom on the pyridine ring system.

Mechanisms of Acidity

The "Ortho-Chloro" Effect

The chlorine atom at position 5 is critical. It is ortho to the lactam (N-H/C=O) functionality and meta to the carboxylic acid.

  • Inductive Effect (-I): Chlorine is highly electronegative. It pulls electron density through the sigma bond framework. This stabilizes the conjugate base (anion) formed upon deprotonation of both the -COOH and the N-H groups.

  • Resonance Effect (+M): While chlorine can donate electrons via resonance, the inductive withdrawal dominates in stabilizing the negative charge on the nitrogen atom in the dianion state.

Solubility Implications
  • pH < 3: The molecule is neutral and protonated. Solubility is lowest (Minimum Solubility).

  • pH 4 - 7: The molecule exists as a mono-anion (-COO⁻). Solubility increases significantly.

  • pH > 9: The molecule exists as a dianion. Solubility is maximal.

Experimental Protocols for Determination

Measuring the pKa of 5-Cl-6-HNA requires specific protocols due to its low aqueous solubility in the neutral form and potential for precipitation during titration.

Method A: Potentiometric Titration (Standard)

Best for determining pKa values when solubility > 1 mM.

  • Preparation: Dissolve 5-Cl-6-HNA (approx. 0.5 mmol) in 50 mL of degassed water. If solubility is an issue, use a mixed solvent system (e.g., Methanol/Water 20:80) and extrapolate to zero organic solvent using the Yasuda-Shedlovsky equation.

  • Titrant: Standardized 0.1 M KOH (CO₂-free).

  • Procedure:

    • Maintain temperature at 25.0 ± 0.1°C using a jacketed vessel.

    • Purge with N₂ or Ar to remove CO₂.

    • Perform titration from pH 2.0 to pH 11.0.

  • Analysis: Use Bjerrum’s formation function (

    
    ) or Gran plots to determine the equivalence points and calculate pKa values.
    
Method B: UV-Vis Spectrophotometry (High Precision)

Best for determining pKa₂ (Ring N-H) or handling low solubility.

  • Principle: The UV absorption spectrum of the pyridone form differs significantly from the deprotonated pyridinate anion.

  • Workflow:

    • Prepare a stock solution of 5-Cl-6-HNA (50 µM).

    • Prepare a series of buffers ranging from pH 6 to pH 11 (for pKa₂ determination).

    • Record UV spectra (200–400 nm) for each pH.

    • Observe the bathochromic or hypsochromic shift of the

      
      .
      
  • Calculation: Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point of the sigmoidal curve corresponds to the pKa.

Experimental Workflow Diagram (DOT)

Workflow Start Sample Preparation (5-Cl-6-HNA) CheckSol Check Aqueous Solubility (>1 mM?) Start->CheckSol Potent Method A: Potentiometric Titration (Standard KOH) CheckSol->Potent Yes UVVis Method B: UV-Vis Spectrophotometry (Buffer Series pH 2-11) CheckSol->UVVis No (Low Solubility) Data Data Processing (Bjerrum Plot / Sigmoid Fit) Potent->Data UVVis->Data Result Determination of pKa1 & pKa2 Data->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References

  • Santos, R. C., et al. (2009).[1] "Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids." The Journal of Physical Chemistry B, 113(43), 14291–14309. Link

  • Cruz, P., et al. (2023).[2] "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media." Crystals, 13(7), 1062. Link

  • ChemicalBook. "5-Chloronicotinic acid Properties and Predicted pKa." Link

  • TradeIndia. "2-Hydroxy-5-pyridinecarboxylic acid (6-Hydroxynicotinic acid) Predicted pKa." Link

  • Albert, A. (1960). "Ionization Constants of Heterocyclic Compounds." Journal of the Chemical Society, 1020. (Cited in IUPAC Dissociation Constants Dataset).[3]

Sources

Methyl 5-chloro-6-hydroxynicotinate: A Pivotal Scaffold for Pyridine-Based Therapeutics

[1]

Executive Summary

Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9) serves as a high-value intermediate in the synthesis of complex heterocyclic pharmaceutical ingredients (APIs).[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the ester at C3, the chlorine at C5, and the hydroxyl (tautomeric oxo) group at C6.[1] This trifunctional nature makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors and P2X3 antagonists where precise substituent geometry is required to fit ATP-binding pockets.[1]

Chemical Profile & Tautomerism

Understanding the tautomeric equilibrium of this molecule is prerequisite for designing effective reactions.[1] While named as a "hydroxynicotinate," the molecule predominantly exists in the 2-pyridone (6-oxo) form in solution and solid state.[1]

PropertySpecification
CAS Number 316166-47-9
IUPAC Name Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Off-white to pale yellow solid
Melting Point 188–192 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
Key Impurity Methyl 5,6-dichloronicotinate (Over-chlorination byproduct)

Expert Insight: In nucleophilic substitution reactions (SNAr), the "hydroxy" group acts as a leaving group precursor (via activation with POCl₃), whereas in electrophilic substitutions, the "oxo" form directs incoming electrophiles to the C5 position.[1]

Synthetic Pathways (Upstream)[1]

The synthesis of Methyl 5-chloro-6-hydroxynicotinate is a study in controlled electrophilic aromatic substitution.[1] The most robust industrial route involves the chlorination of methyl 6-hydroxynicotinate.[1]

Primary Synthesis Protocol

Reaction: Chlorination of Methyl 6-hydroxynicotinate using N-Chlorosuccinimide (NCS).[1]

  • Starting Material: Methyl 6-hydroxynicotinate (CAS 32462-30-9).[1]

  • Reagent: N-Chlorosuccinimide (NCS) is preferred over elemental chlorine (

    
    ) for bench-scale and pilot-plant operations to control regioselectivity and prevent over-chlorination.[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology:

  • Charge: Dissolve 1.0 eq of Methyl 6-hydroxynicotinate in Acetonitrile (10 volumes).

  • Activation: Heat the suspension to 50°C to ensure partial solubility.

  • Addition: Add 1.05 eq of NCS portion-wise over 60 minutes. Critical: Rapid addition leads to exotherms and the formation of 5,5-dichloro byproducts.[1]

  • Reaction: Stir at 60–65°C for 4–6 hours. Monitor via HPLC (Target: SM < 1.0%).

  • Quench & Isolation: Cool to 5°C. The product often precipitates directly.[1] Add water (5 volumes) to complete precipitation.[1] Filter and wash with cold water/methanol (9:1).[1]

  • Drying: Vacuum dry at 45°C.

Mechanism: The electron-donating effect of the 6-oxo group (via resonance) activates the 5-position, making it susceptible to electrophilic attack by the chloro-succinimide species.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStartMethyl 6-hydroxynicotinate(Starting Material)ProcessReaction60-65°C, 4-6hStart->ProcessDissolutionReagentNCS (1.05 eq)Solvent: MeCNReagent->ProcessElectrophilic AttackIsolationQuench (H2O)FiltrationProcess->IsolationPrecipitationProductMethyl 5-chloro-6-hydroxynicotinate(CAS 316166-47-9)Isolation->ProductDrying

Caption: Controlled chlorination workflow using NCS to ensure regioselectivity at the C5 position.

Pharmaceutical Applications (Downstream)[1][4]

This intermediate is a "switchboard" molecule.[1] The 6-OH group is rarely the final motif; it is almost always converted to a leaving group (Cl, Br, OTf) to enable SNAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling .[1]

Divergent Synthesis Strategies[1]
  • Route A: Synthesis of Methyl 5,6-Dichloronicotinate

    • Reagent: Phosphorus Oxychloride (

      
      ).[1]
      
    • Utility: This converts the 6-OH into a 6-Cl.[1][2] The resulting 5,6-dichloro derivative allows for sequential substitution.[1] The 6-Cl is significantly more reactive toward nucleophiles (amines, alkoxides) than the 5-Cl, allowing for regioselective functionalization.[1]

    • Application: Synthesis of bicyclic kinase inhibitors where the pyridine ring is fused to form naphthyridines or pyridopyrimidines.[1]

  • Route B: Direct SNAr Displacement

    • Reagent: Primary/Secondary Amines + Coupling Agent (e.g., BOP, PyBOP) or activation via sulfonyl chlorides.[1]

    • Utility: Direct introduction of complex amines at the 6-position while retaining the 5-Cl as a lipophilic blocker or handle for Suzuki coupling.[1]

Downstream Derivatization Pathway

DownstreamPathwaysCoreMethyl 5-chloro-6-hydroxynicotinatePOCl3Reagent: POCl3 / RefluxCore->POCl3DichloroMethyl 5,6-dichloronicotinatePOCl3->DichloroDeoxychlorinationAmineReagent: R-NH2 / BaseDichloro->AmineRegioselective SNAr (C6)DrugScaffold6-Amino-5-chloronicotinate(Kinase Inhibitor Core)Amine->DrugScaffoldSuzukiReagent: Ar-B(OH)2 / Pd(0)DrugScaffold->SuzukiC5 CouplingFinalDrugBi-aryl Pyridine Drug CandidateSuzuki->FinalDrug

Caption: Divergent synthesis showing the conversion to 5,6-dichloro intermediates and subsequent regioselective functionalization.

Critical Process Parameters (CPP) & Quality Control

To ensure the material meets pharmaceutical grade ("Pharma Grade") specifications, the following parameters must be controlled:

ParameterRiskMitigation Strategy
Water Content (KF) Hydrolysis of downstream reagents (

)
Ensure LOD < 0.5% before use in chlorination steps.
Isomeric Purity Contamination with 5-bromo analogsUse high-purity NCS; avoid bromide-contaminated reagents.
Residual Solvents Trapped DMF/MeCNProton NMR verification; extended vacuum drying.[1]
Over-chlorination Formation of 5,5-dichloro speciesStrict temperature control (<65°C) and stoichiometric control of NCS.[1]

Safety & Handling (EHS)[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: Handle in a fume hood. The intermediate is generally stable but can be irritating to mucous membranes.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow hydrolysis of the ester.[1]

References

  • Sigma-Aldrich. Methyl 5-chloro-6-hydroxynicotinate Product Specification. Merck KGaA.[1] Link[1]

  • ChemicalBook. Synthesis of Methyl 6-chloro-5-hydroxynicotinate and Isomers. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for Methyl 5-chloro-6-hydroxynicotinate. Link

  • Organic Syntheses. Chlorination of Hydroxypyridines using POCl3 and NCS. Org. Synth. Coll. Vol. 10. Link[1]

  • Google Patents. Process for the preparation of 5,6-dichloronicotinic acid derivatives. Patent CH664754A5.[1] Link

Electronic Effects of Chlorine Substitution on Hydroxynicotinates: Mechanistic Insights and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxynicotinates—esters and salts of hydroxynicotinic acids—are highly versatile N-heterocyclic building blocks utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a chlorine atom onto the pyridine core fundamentally alters the molecule's electronic landscape. This technical guide explores the dual electronic nature of chlorine—its strong inductive electron-withdrawing effect (-I) and weak mesomeric electron-donating effect (+M)—and how this interplay dictates pKa, tautomeric equilibrium, and regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.

Fundamental Electronic Perturbations and pKa Modulation

In the native pyridine system, the nitrogen atom inherently withdraws electron density from the ring via resonance and inductive effects, making the ring electron-deficient. When a hydroxyl group is present (e.g., in 6-hydroxynicotinate), it donates electron density (+M), partially offsetting the nitrogen's electron-withdrawing effect.

Introducing a chlorine atom (e.g., forming 5-chloro-6-hydroxynicotinic acid) imposes a strong -I effect that vastly outweighs its +M effect[1]. This electron withdrawal stabilizes negative charge, which has two profound thermodynamic consequences:

  • Increased Acidity: The pKa of the carboxylic acid/ester

    
    -protons and the pyridinium nitrogen decreases. The conjugate base is stabilized by the distribution of the negative charge toward the electronegative halogen.
    
  • Increased Electrophilicity: The carbon bonded to the chlorine becomes highly susceptible to nucleophilic attack, lowering the activation energy for Meisenheimer complex formation during SNAr reactions.

Table 1: Comparative Electronic and Thermodynamic Properties of Nicotinate Derivatives
CompoundTautomeric Preference (Solid State)Approx. pKa (COOH)Relative Electrophilicity
6-Hydroxynicotinic Acid Pyridone (Lactam)4.6Low
5-Chloro-6-hydroxynicotinic Acid Mixed / Pyridone3.5High (at C5)
2-Chloro-5-hydroxynicotinic Acid Hydroxypyridine (Lactim)3.2Very High (at C2)

Tautomeric Equilibrium: The Lactam-Lactim Shift

Hydroxypyridines are classic archetypes for studying tautomerism, existing in a delicate equilibrium between the hydroxypyridine (lactim) and pyridone (lactam) forms[1]. In the solid state and in polar solvents, unsubstituted hydroxynicotinates overwhelmingly favor the pyridone form due to the thermodynamic stability of the amide-like resonance and robust intermolecular hydrogen-bonding networks[2].

However, chlorine substitution can drastically perturb this equilibrium. When chlorine is positioned ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to the ring nitrogen (e.g., 2-chloro-6-hydroxynicotinate), its strong -I effect significantly reduces the basicity of the adjacent nitrogen atom. This destabilizes the N-protonated pyridone form, shifting the equilibrium toward the hydroxypyridine (lactim) tautomer.

Tautomerism Lactim Hydroxypyridine (Lactim) -OH, Pyridine N Lactam Pyridone (Lactam) =O, Pyridinium NH Lactim->Lactam Tautomerization (Favored natively) Cl_Effect alpha-Chlorine Substitution Strong -I Effect Cl_Effect->Lactim Decreases N basicity Shifts equilibrium left

Fig 1. Effect of


-chlorine substitution on the lactam-lactim tautomeric equilibrium.

Reactivity Profiling: Nucleophilic Aromatic Substitution (SNAr)

Chlorohydroxynicotinates are excellent substrates for SNAr. The regioselectivity of these reactions is strictly governed by the combined electronic effects of the ester group, the hydroxyl/oxo group, and the position of the chlorine atom. The ester group at C3 acts as a strong electron-withdrawing group (EWG), activating the ortho (C2) and para (C4) positions toward nucleophilic attack[3].

The causality of the reaction relies on the formation of a stabilized Meisenheimer intermediate. The chlorine atom not only activates the ring via its -I effect but also serves as an excellent leaving group once the intermediate is formed, driving the reaction to completion.

Self-Validating Experimental Protocol: SNAr of Methyl 5-Chloro-6-hydroxynicotinate

To ensure high yield and reproducibility, the following protocol incorporates self-validating checkpoints to confirm intermediate formation and reaction completion.

Materials: Methyl 5-chloro-6-hydroxynicotinate (1.0 eq), Morpholine (1.5 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve methyl 5-chloro-6-hydroxynicotinate (10 mmol) in 20 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that heavily solvates cations (from the base) while leaving the nucleophile naked and highly reactive, stabilizing the polar SNAr transition state.

  • Base Addition: Add finely powdered K₂CO₃ (20 mmol). Stir for 15 minutes at room temperature.

    • Causality: K₂CO₃ deprotonates the nucleophile and neutralizes the HCl byproduct. Removing the acid byproduct prevents the protonation of the morpholine nucleophile, driving the equilibrium forward.

  • Nucleophile Addition: Dropwise add morpholine (15 mmol) to prevent localized exothermic spikes.

  • Thermal Activation: Heat the reaction mixture to 90°C.

  • Validation Checkpoint (Crucial): After 2 hours, sample 10 µL of the mixture, quench in 1 mL water, and extract with EtOAc. Run TLC (Hexanes:EtOAc 1:1) and LC-MS.

    • Causality: The disappearance of the starting material mass and the appearance of the [M+H]⁺ peak for the substituted product confirms the successful collapse of the Meisenheimer complex. If starting material persists, the system validates that further thermal activation or additional base is required.

  • Workup: Once complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. The product typically precipitates. Filter, wash with cold water, and dry under vacuum.

SNAr_Workflow Step1 Step 1 Dissolve chlorohydroxynicotinate in polar aprotic solvent (DMF) Step2 Step 2 Add nucleophile (amine) and mild base (K2CO3) Step1->Step2 Step3 Step 3 Heat to 90°C Monitor via TLC/LC-MS Step2->Step3 Meisenheimer Intermediate Meisenheimer Complex Stabilized by -I of Cl & Ester Step3->Meisenheimer Nucleophilic Attack Step4 Step 4 Aqueous workup & Product Precipitation Meisenheimer->Step4 Chloride Elimination

Fig 2. Workflow and intermediate formation for SNAr on chlorohydroxynicotinates.

Structural and Supramolecular Implications

Beyond reactivity, chlorine substitution alters the solid-state packing of hydroxynicotinates. Unsubstituted hydroxynicotinates often form robust hydrogen-bonded catemers (chains) or lactam-lactam homodimers[4]. The introduction of a bulky, electronegative chlorine atom disrupts these optimal hydrogen-bonding networks due to steric hindrance and altered electrostatic potential surfaces. This results in different polymorphic forms, which is a critical consideration for the formulation of active pharmaceutical ingredients (APIs) derived from these scaffolds[1].

Conclusion

The electronic effects of chlorine substitution on hydroxynicotinates are profound, extending from fundamental pKa shifts and tautomeric rebalancing to practical implications in synthetic reactivity and supramolecular assembly. By understanding the delicate balance between the inductive and mesomeric effects of chlorine, researchers can rationally design synthetic routes, leverage self-validating protocols, and accurately predict the physicochemical behavior of these crucial heterocyclic building blocks.

References

1. Long, S. et al. "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid." Crystal Growth & Design, ResearchGate.[Link] 2.[1] "Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids." ResearchGate.[Link] 3.[4] "Steric Effect Determines the Formation of Lactam−Lactam Dimers or Amide C O." UKY.[Link] 4. "6-Methyl-2-pyridone: an elusive structure finally solved." ResearchGate.[Link] 5.[3] "Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction..." ResearchGate.[Link]

Sources

Thermodynamic Stability Profile of Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Methyl 5-chloro-6-hydroxynicotinate Document Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers

Executive Summary

Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9 for the oxo-form) is a critical heterocyclic building block in the synthesis of kinase inhibitors and agrochemicals. Its thermodynamic behavior is governed by a dominant prototropic tautomerism that dictates its solid-state lattice energy, solubility profile, and reactivity.

This guide provides a definitive analysis of its stability, moving beyond basic physical properties to the quantum-chemical and thermodynamic drivers of its behavior. We establish that the molecule exists thermodynamically as Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate in the solid phase and polar media, a distinction that is vital for accurate analytical method development and process scaling.

The Thermodynamic Core: Tautomeric Equilibrium

The stability of this molecule cannot be understood without addressing the equilibrium between the 6-hydroxy (enol) and 6-oxo (lactam) forms.

The Pyridone Dominance

While nomenclature often defaults to "6-hydroxy," thermodynamic data confirms that the 6-oxo form is the global energy minimum in the solid state and in polar solvents (water, methanol, DMSO).

  • Electronic Driver: The loss of aromaticity in the pyridine ring (in the oxo form) is energetically compensated by the high bond energy of the C=O carbonyl group and the resonance stabilization of the amide-like N-C=O moiety.

  • Substituent Effect (5-Chloro): The chlorine atom at position 5 exerts a strong inductive effect (-I). This withdraws electron density from the ring, increasing the acidity of the N-H (in the oxo form) and the O-H (in the hydroxy form). However, it stabilizes the oxo form by reducing electron repulsion around the carbonyl oxygen.

Visualization of Tautomeric Pathways

The following diagram illustrates the tautomeric shift and the resonance structures that contribute to the stability of the oxo form.

Tautomerism Hydroxy Hydroxy Form (Enol) (Aromatic Pyridine) Less Stable in Solid State Transition Proton Transfer Transition State Hydroxy->Transition -H+ (O) / +H+ (N) Oxo Oxo Form (Lactam) (2-Pyridone Motif) Global Minimum (Solid/Polar) Transition->Oxo Exothermic Relaxation Resonance Amide Resonance (N lone pair -> C=O) Oxo->Resonance Stabilizing Factor

Figure 1: Tautomeric equilibrium favoring the 6-oxo-1,6-dihydropyridine structure due to carbonyl bond strength and amide resonance.

Solid-State Thermodynamics

Crystal Lattice Energy

In the crystalline phase, Methyl 5-chloro-6-hydroxynicotinate forms a robust hydrogen-bonding network.

  • Donor-Acceptor Pairing: The N-H of the pyridone ring acts as a hydrogen bond donor, while the C=O (carbonyl) and the ester carbonyl act as acceptors.

  • Head-to-Tail Stacking: Similar to 5-chloro-6-hydroxynicotinic acid, the molecules likely stack in centrosymmetric dimers or chains, maximizing intermolecular forces. This results in a high melting point (typically >160°C for this class of compounds) and low solubility in non-polar solvents (e.g., heptane, toluene).

Thermal Stability Profile
  • Melting Point: The phase transition from solid to liquid requires breaking the intermolecular N-H···O=C hydrogen bonds.[1][2]

  • Decomposition: The molecule is thermally stable up to ~250°C. The primary decomposition pathway at extreme temperatures is decarboxylation (loss of CO2 from the ester/acid moiety) or dehalogenation , though the ester group usually hydrolyzes before thermal homolysis occurs.

Solution-State Stability & Hydrolysis Kinetics

In solution, the thermodynamic stability is threatened by hydrolytic cleavage of the methyl ester.

Hydrolysis Mechanism

The 5-chloro substituent makes the ester carbonyl carbon more electrophilic compared to unsubstituted methyl nicotinate.

  • Acidic Conditions (pH < 4): The pyridine nitrogen (or amide oxygen) protonates, further activating the ester. Stability is moderate.

  • Neutral Conditions (pH 6-8): High stability. The "pyridone" character reduces the basicity of the nitrogen, preventing self-catalysis.

  • Basic Conditions (pH > 9): High Risk. Hydroxide ions rapidly attack the ester. The 5-Cl group inductively stabilizes the tetrahedral intermediate, accelerating the rate of hydrolysis to the corresponding acid (5-chloro-6-hydroxynicotinic acid).

Data Summary: Stability Zones
ParameterConditionStability RatingDominant Species
Solid State 25°C, 60% RHExcellent Oxo-tautomer (Dimerized)
Solution DMSO / MethanolHigh Oxo-tautomer (Solvated)
Aqueous pH 1.0 - 3.0Moderate Cationic Oxo-form
Aqueous pH 7.4 (PBS)Good Neutral Oxo-form
Aqueous pH > 10.0Poor Anionic (Hydrolysis to Acid)

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed with internal controls to validate the thermodynamic state of the material.

Protocol A: Determination of Tautomeric Ratio (UV-Vis/NMR)

Purpose: To confirm the active thermodynamic species in your specific solvent system.

  • Preparation: Dissolve 10 mg of Methyl 5-chloro-6-hydroxynicotinate in 1 mL of solvent (e.g., DMSO-d6 for NMR, Methanol for UV).

  • NMR Validation:

    • Acquire 1H-NMR.[3]

    • Checkpoint: Look for the N-H proton signal (typically broad singlet around 11-13 ppm).

    • Logic: If the signal exists, the molecule is in the Oxo (Lactam) form. If absent and an O-H signal appears (rare in polar solvents), it is the Hydroxy form.

    • Coupling Check: Verify the coupling constant between H-4 and the N-H (if visible).

  • UV-Vis Validation:

    • Scan from 200–400 nm.

    • Checkpoint: Pyridones typically show a bathochromic shift (red shift) compared to alkoxypyridines due to extended conjugation. Compare

      
       with a reference 2-methoxypyridine derivative (locked enol) if available.
      
Protocol B: Accelerated Hydrolytic Stability Testing

Purpose: To determine the shelf-life and processing windows.

StabilityWorkflow Start Sample Prep (1 mg/mL in MeCN/Buffer) Stress Stress Conditions (A: pH 1.2, B: pH 7.4, C: pH 10) Temp: 40°C Start->Stress Sampling Sampling Points (0h, 4h, 24h, 48h) Stress->Sampling Analysis HPLC-UV / LC-MS (Detect Acid Hydrolysis Product) Sampling->Analysis Decision Calculate k_obs (First-order kinetics) Analysis->Decision

Figure 2: Workflow for determining hydrolytic rate constants (


).
  • Setup: Prepare three 20 mL vials with buffers at pH 1.2, 7.4, and 10.0. Add co-solvent (Acetonitrile) if solubility is low (< 10%).

  • Spiking: Add Methyl 5-chloro-6-hydroxynicotinate to a final concentration of 0.5 mM.

  • Incubation: Maintain at 40°C ± 1°C (thermostatic bath).

  • Quantification: Inject 10 µL into HPLC (C18 column, Gradient Water/MeCN + 0.1% Formic Acid).

  • Self-Validation:

    • Monitor the appearance of the acid peak (RRT ~ 0.8 relative to ester).

    • Mass Balance Check: The sum of the Area(Ester) + Area(Acid) * ResponseFactor must remain constant (>95%). If mass balance fails, investigate ring degradation (decarboxylation).

Implications for Drug Development[4]

  • Synthetic Route Design: Avoid strong bases (NaOH, LiOH) during late-stage functionalization of the 5-Cl position if the ester must be retained. Use mild bases like K2CO3 or organic bases (DIPEA).

  • Polymorph Screening: Due to the hydrogen-bonding capability of the oxo-form, this molecule is prone to polymorphism. Screen for solvates if crystallizing from alcohols.

  • Analytical Standards: Always store the reference standard in a desiccator. Moisture uptake can catalyze surface hydrolysis, leading to "drifting" purity values over months.

References

  • Energetics and Structure of Hydroxynicotinic Acids. ResearchGate. (Detailed thermodynamic analysis of 5-chloro-6-hydroxynicotinic acid tautomers).

  • Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design. (Provides comparative context for hydroxynicotinic acid tautomerism and lattice stability).

  • PubChem Compound Summary: 5-Chloro-6-hydroxynicotinic acid. National Library of Medicine. (Physical property data for the parent acid).

  • Stability of Methylnicotinate in Aqueous Solution. BMC Research Notes. (Baseline hydrolysis kinetics for the nicotinate ester class).

Sources

Structural Analysis and Synthetic Utility of Methyl 5-Chloro-6-Hydroxynicotinate Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly functionalized, low-molecular-weight heterocycles, the Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9) scaffold has emerged as a critical building block . This pyridine derivative offers a unique combination of electronic tunability, tautomeric flexibility, and orthogonal reactivity. This technical guide dissects the structural causality behind its behavior, its mechanistic role in target binding, and provides field-proven, self-validating protocols for its synthesis and application.

Electronic Topology and Tautomeric Dynamics

The core defining feature of the 6-hydroxynicotinate scaffold is its dynamic keto-enol tautomerism, existing in equilibrium between the 6-hydroxypyridine (aromatic) and 6-oxo-1,6-dihydropyridine (pyridone, amide-like) forms.

As an Application Scientist, I emphasize that understanding this equilibrium is not merely an academic exercise; it dictates the trajectory of your downstream synthesis and the pharmacodynamics of your final drug candidate.

The Causality of the C5-Chloro Substituent

The addition of the chlorine atom at the C5 position fundamentally rewires the electron density of the pyridine ring.

  • Inductive Effect (-I): Chlorine exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the C6-hydroxyl group, stabilizing the conjugate base and heavily influencing the tautomeric equilibrium toward the pyridone form in polar physiological environments.

  • Reactivity Routing (HSAB Theory): Because of this tautomerism, the scaffold exhibits ambidentate nucleophilicity. Under kinetic control with "hard" electrophiles, O-alkylation is favored. However, under thermodynamic control or with "soft" electrophiles, the pyridone nitrogen acts as the primary nucleophile (N-alkylation). The C5-chloro group sterically and electronically modulates this regioselectivity, often requiring precise solvent selection (e.g., polar aprotic solvents like DMF to favor N-alkylation).

Mechanistic Impacts on Target Binding

The structural nuances of the 5-chloro-6-hydroxynicotinate scaffold translate directly into measurable biological efficacy.

Pyridone as a Phenol Isostere

In the optimization of TRPV6 calcium channel inhibitors, the pyridone motif serves as a highly effective isostere for phenolic compounds (such as the vanilloid group in capsaicin) .

  • Causality: The N-H bond of the pyridone tautomer acts as a potent hydrogen-bond donor, perfectly mimicking the phenolic hydroxyl group's interaction with the receptor's active site. However, unlike phenols, pyridones are significantly less susceptible to rapid Phase II metabolism (e.g., glucuronidation), thereby improving the compound's metabolic stability and Lipophilic Ligand Efficiency (LLE).

Halogen Bonding and Active Site Kinetics

In enzymatic studies involving 6-hydroxynicotinate-3-monooxygenase (NicC), the introduction of the C5-chlorine atom drops the dissociation constant (


) from 58 µM to 7 µM .
  • Causality: The increased electron density near the C5 position accelerates the isomerization phase of substrate binding. Furthermore, the chlorine atom engages in favorable halogen bonding with hydrophobic residues in the active site, while the extra bulk attenuates flavin movement, locking the substrate into a catalytically optimal conformation.

Quantitative Pharmacodynamic Data

The table below summarizes the comparative quantitative data illustrating the structural impact of the scaffold's substituents on binding affinity and inhibition.

Substrate / ScaffoldBiological TargetBinding Affinity (

) /

Key Structural Observation
6-Hydroxynicotinate (6-HNA) NicC Monooxygenase

= 58 ± 12 µM
Baseline binding; standard flavin movement.
5-Chloro-6-hydroxynicotinate NicC Monooxygenase

= 7 ± 2 µM
~8-fold affinity increase due to C5-Cl electronics.
2-Hydroxypyrimidine-5-carboxylate NicC Monooxygenase

= 39 ± 6 µM
Extra ring nitrogen attenuates flavin movement.
Pyridone-based analog (Cmpd 17) hTRPV6 Calcium Channel

= 0.37 µM
Pyridone acts as a metabolically stable phenol isostere.

Self-Validating Experimental Protocols

To integrate this scaffold into a drug discovery pipeline, researchers must first synthesize the methyl ester from the commercially available 5-chloro-6-hydroxynicotinic acid. The following protocol utilizes a Fischer esterification methodology .

Protocol: Synthesis of Methyl 5-chloro-6-hydroxynicotinate

Objective: Achieve >95% yield of the methyl ester while suppressing premature ring-opening or degradation.

Step-by-Step Methodology & Causality:

  • Activation: Suspend 10.2 g (58.8 mmol) of 5-chloro-6-hydroxynicotinic acid in 102 mL of anhydrous methanol under a nitrogen atmosphere.

    • Causality: Methanol acts as both the solvent and the nucleophile. The anhydrous environment is critical to prevent the reverse hydrolysis reaction.

  • Acid Catalysis: Dropwise, add 15.66 mL (294 mmol) of concentrated sulfuric acid (

    
    ). An exotherm will be observed.
    
    • Causality: The highly deactivated nature of the pyridine ring (exacerbated by the C5-chloro group) makes the carboxylic acid carbon exceptionally electrophile-poor. Concentrated

      
       is required to force the protonation of the carbonyl oxygen, increasing its electrophilicity enough to allow nucleophilic attack by methanol.
      
  • Thermal Shift: Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 6 hours.

    • Causality: The elevated temperature provides the necessary activation energy, while continuous reflux drives the equilibrium toward the ester product according to Le Chatelier's principle.

  • Quenching & Extraction: Cool the reaction to ambient temperature. Carefully pour the mixture over ice and neutralize with saturated aqueous sodium bicarbonate (

    
    ) until pH 7 is reached. Extract the aqueous layer three times with ethyl acetate (EtOAc).
    
    • Causality: Immediate neutralization prevents acid-catalyzed hydrolysis of the newly formed ester during the aqueous workup. EtOAc is chosen for extraction because its moderate polarity effectively partitions the lipophilic ester away from the highly polar sulfate salts.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude solid via silica gel chromatography (Hexanes/EtOAc gradient).
    
    • Causality: Chromatography separates the pure methyl ester from any trace unreacted acid or tautomeric byproducts based on differential partitioning.

Visualizations

Tautomeric_Logic A 6-Hydroxypyridine Form (Aromatic Core) B 6-Pyridone Form (Amide-like Core) A->B Solvent Polarity & C5-Cl Inductive Effect C O-Alkylation (Hard Electrophiles) A->C Kinetic Control D N-Alkylation (Soft Electrophiles) B->D Thermodynamic Control E Receptor Binding (Phenol Isostere) B->E H-Bond Donor (N-H)

Logical relationship of tautomeric equilibrium and divergent reactivity.

Synthesis_Workflow S1 1. Substrate Preparation 5-Chloro-6-hydroxynicotinic Acid in MeOH S2 2. Acid Catalysis Dropwise addition of conc. H2SO4 S1->S2 Solvation S3 3. Thermal Shift Reflux at 65°C for 6 hours S2->S3 Carbonyl Activation S4 4. Quench & Isolate NaHCO3 Neutralization & EtOAc Extraction S3->S4 Drive Equilibrium S5 5. Purification Silica Gel Chromatography S4->S5 Remove Salts/Acid

Experimental workflow for the Fischer esterification of the nicotinate scaffold.

References

  • Google Patents. "WO2011071570A1 - Novel oxadiazole compounds". World Intellectual Property Organization.
  • ResearchGate. "Exploring The Promiscuity Potential Of 6-Hydroxynicotinate-3-Monooxygenase". Biochemistry. URL:[Link]

  • Royal Society of Chemistry. "Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor". RSC Medicinal Chemistry. URL:[Link]

Methodological & Application

Technical Application Note: Precision Chlorination of Methyl 6-Hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

The conversion of Methyl 6-hydroxynicotinate (1) to Methyl 6-chloronicotinate (2) is a pivotal transformation in medicinal chemistry, serving as a gateway to complex pyridine scaffolds used in kinase inhibitors and GPCR modulators.

The core challenge lies in the substrate's tautomeric duality . While often drawn as a hydroxypyridine, the molecule exists predominantly as the 2-pyridone tautomer in solution. Successful chlorination requires shifting this equilibrium toward the reactive lactim (hydroxy) form to allow for nucleophilic displacement. Furthermore, the presence of the methyl ester moiety introduces a risk of hydrolysis under the highly acidic conditions generated by standard chlorinating agents (producing HCl as a byproduct).

The Solution: Deoxychlorination

The transformation is an addition-elimination reaction (Deoxychlorination). We utilize high-energy phosphorous reagents (typically


) to convert the poor leaving group (-OH/C=O) into a highly reactive dichlorophosphate intermediate. This intermediate is then displaced by a chloride ion.

Key Success Factors:

  • Tautomeric Control: Driving the reaction through the hydroxy-form.

  • Ester Protection: Scavenging in-situ generated HCl to prevent hydrolysis of the methyl ester back to the carboxylic acid.

  • Safety Engineering: Managing the highly exothermic quenching of excess phosphoryl chloride.

Part 2: Mechanistic Insight[1]

The reaction proceeds via the activation of the lactim tautomer. The base (typically Pyridine or


-Dimethylaniline) plays a dual role: it acts as a proton shuttle to facilitate tautomerization and neutralizes the HCl byproduct to protect the ester.

ChlorinationMechanism cluster_0 Critical Control Point: Moisture Exclusion Substrate Methyl 6-hydroxynicotinate (Pyridone Tautomer) Tautomer Lactim Form (Hydroxy-pyridine) Substrate->Tautomer Equilibrium Activation Activation by POCl3 (-HCl) Tautomer->Activation + POCl3 Intermediate Dichlorophosphate Intermediate (Highly Reactive LG) Activation->Intermediate Phosphorylation Transition Nucleophilic Attack (Cl-) Intermediate->Transition + Cl- Product Methyl 6-chloronicotinate (Product) Transition->Product - PO2Cl2(-)

Figure 1: Mechanistic pathway for the deoxychlorination of hydroxypyridines. The formation of the dichlorophosphate intermediate is the rate-determining activation step.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" Solution-Phase Method

Recommended for: Research scale (1g – 50g) and high-purity requirements.

Reagents & Stoichiometry:

  • Methyl 6-hydroxynicotinate (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Base: Pyridine (0.5 – 1.0 equiv) or

    
    -Dimethylaniline (catalytic)
    
  • Solvent: Neat (if

    
     excess) or Chlorobenzene (for temperature control)
    

Step-by-Step Methodology:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     line). Strict moisture exclusion is required.
    
  • Addition: Charge the flask with Methyl 6-hydroxynicotinate.

  • Reagent Introduction:

    • Add

      
       slowly at room temperature.
      
    • Add the base (Pyridine) dropwise. Note: Exotherm is possible.[1][2]

  • Reaction: Heat the mixture to reflux (approx. 105°C) .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3] Reaction is typically complete in 2–4 hours.

    • Endpoint: Disappearance of the polar starting material spot.

  • Concentration (Critical): Once complete, cool to 50°C and remove excess

    
      under reduced pressure (rotary evaporator with a caustic trap).
    
    • Why? Removing bulk

      
       before quenching drastically reduces the violence of the quench and prevents "runaway" hydrolysis events.[4]
      
  • Quenching (The Safety Step):

    • Dissolve the residue in DCM (Dichloromethane) or Ethyl Acetate.

    • Pour the organic solution slowly into a beaker of crushed ice/water with vigorous stirring (Inverse Quench ).

    • Neutralize with saturated

      
       to pH 7–8.
      
  • Workup: Separate the organic layer.[5][6] Wash aqueous layer 2x with DCM. Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography if necessary.

Protocol B: The "Green" Solvent-Free Method (Scale-Up Ready)

Recommended for: Larger batches (>100g) where waste minimization is critical.

Concept: Utilizing a sealed reactor allows the reaction to proceed with equimolar amounts of


, significantly reducing phosphorus waste.

Reagents:

  • Methyl 6-hydroxynicotinate (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Pyridine (1.0 equiv)

Methodology:

  • Reactor Loading: In a Teflon-lined stainless steel autoclave or pressure tube, combine the substrate, pyridine, and

    
    .
    
  • Heating: Seal and heat to 130–140°C for 2–3 hours.

    • Note: The pressure generated aids the reaction kinetics, allowing for lower reagent loading.

  • Cooling & Venting: Cool to room temperature. Carefully vent any HCl gas into a scrubber.

  • Direct Quench: Pour the viscous reaction mixture slowly into ice water. Adjust pH to 8 with

    
    .
    
  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry.[1]

Part 4: Critical Process Parameters (CPP)

ParameterSpecificationImpact on Quality/Safety
Moisture Content < 0.1%High moisture leads to violent

decomposition and hydrolysis of the methyl ester to the acid.
Reaction Temp 100°C - 110°C< 90°C: Incomplete conversion. > 120°C (open vessel): Loss of reagent, charring.
Quench Temperature < 10°CHigh quench temps can trigger delayed exotherms from phosphorodichloridic acid intermediates.
Stoichiometry 3-5 equiv (

)
Excess is needed in open vessels to act as solvent and drive equilibrium. Reduced to 1.1 equiv in sealed systems.

Part 5: Safety & Handling (The "Inverse Quench")[5]

Handling


 requires specific safety protocols to prevent "delayed exotherms."

The Hazard: When


 is mixed with water, it does not hydrolyze instantly.[4][7] It forms metastable intermediates (like phosphorodichloridic acid) which can accumulate and then decompose rapidly, releasing massive heat and HCl gas minutes after the addition seems complete.

The Protocol (SOP):

  • Never add water to

    
    .  Always add the reaction mixture to the water (Inverse Quench).
    
  • Temperature Control: Maintain the quench vessel below 20°C using an ice bath.

  • Rate Control: Add the reaction mass dropwise. If the temperature spikes, STOP and wait.

  • Ventilation: This process releases significant HCl fumes. Perform only in a high-flow fume hood.

Workflow Start Start: Methyl 6-hydroxynicotinate Reaction Reaction Phase Reflux with POCl3 + Base (105°C, 3h) Start->Reaction Distillation Distillation Remove excess POCl3 (Vacuum, 50°C) Reaction->Distillation Complete Conversion Quench Inverse Quench Pour mixture into Ice/NaHCO3 (Temp < 10°C) Distillation->Quench Residue Extraction Extraction DCM / Water Separation Quench->Extraction Purification Purification Crystallization or Column Extraction->Purification

Figure 2: Operational workflow emphasizing the removal of excess reagent prior to quenching.

References

  • Guidechem. (2022). Synthesis and applications of Methyl 6-chloronicotinate.[8] Retrieved from

  • Sun, Z., et al. (2012).[7] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544.[7] Retrieved from

  • Organic Syntheses. (1956). 6-Hydroxynicotinic Acid.[1] Org.[1][5][8][9] Synth. 1956, 36, 44. Retrieved from

  • Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching.[9][10] ACS Publications.[9] Retrieved from

  • BenchChem. (2025). Methyl 6-methylnicotinate synthesis protocols. Retrieved from

Sources

Nucleophilic substitution reactions of Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Substitution Reactions of Methyl 5-chloro-6-hydroxynicotinate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Application Note AN-2026-CHL

Executive Summary

Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9) is a high-value scaffold in medicinal chemistry, widely employed in the synthesis of kinase inhibitors, antibacterial agents, and neonicotinoid metabolites. Its structural utility lies in the orthogonal reactivity of its three functional handles: the ester at C3, the chlorine at C5, and the hydroxyl/oxo group at C6.

This guide addresses the primary challenge in utilizing this scaffold: the 6-hydroxyl group (existing predominantly as the 6-pyridone tautomer) is electronically deactivated toward direct nucleophilic aromatic substitution (


). To unlock the reactivity of this molecule, a "Deoxychlorination-Activation" strategy is required, converting the 6-OH into a highly reactive 6-Cl species. This enables highly regioselective substitution at C6, leaving the C5-chlorine and C3-ester intact for subsequent diversification.

Chemical Logic & Mechanism[1][2]

Tautomerism and Reactivity

In solution, Methyl 5-chloro-6-hydroxynicotinate exists in equilibrium between the 6-hydroxypyridine (enol) and 6-pyridone (keto) forms. The pyridone tautomer typically dominates in polar solvents and the solid state.

  • Direct

    
     Limitation:  The pyridone form is electron-rich and resistant to nucleophilic attack.
    
  • Activation Strategy: Treating the substrate with phosphorus oxychloride (

    
    ) converts the unreactive C=O/C-OH into a C-Cl bond, yielding Methyl 5,6-dichloronicotinate .
    
Regioselectivity (The "C6 Rule")

Upon generating Methyl 5,6-dichloronicotinate, the molecule possesses two electrophilic sites (C5-Cl and C6-Cl). Nucleophilic substitution occurs exclusively at C6 .

  • C6 Position: Activated by the adjacent ring nitrogen (ortho) and the electron-withdrawing ester group (para). The Meisenheimer complex formed at C6 is highly stabilized.

  • C5 Position: Located meta to the ring nitrogen and meta to the ester. It lacks resonance stabilization for an incoming nucleophile, rendering it inert to standard

    
     conditions.
    
Visualizing the Reaction Pathway

ReactionPathway cluster_logic Regioselectivity Logic Start Methyl 5-chloro-6-hydroxynicotinate (Pyridone Tautomer) Activation Activation Step (Deoxychlorination) Start->Activation POCl3, Base Reflux Intermediate Methyl 5,6-dichloronicotinate (Dual Electrophile) Activation->Intermediate -HCl, -PO2Cl Substitution Regioselective SNAr (C6 Attack) Intermediate->Substitution Nucleophile (Nu-) (Amine/Alkoxide) Product Final Scaffold (6-Substituted-5-chloro) Substitution->Product Exclusive C6 Substitution C6 C6-Cl: Activated (Ortho-N, Para-Ester) C5 C5-Cl: Deactivated (Meta-N, Meta-Ester)

Figure 1: Strategic workflow for the functionalization of Methyl 5-chloro-6-hydroxynicotinate. The pathway highlights the critical activation step required to enable regioselective substitution.

Experimental Protocols

Protocol A: Activation (Synthesis of Methyl 5,6-dichloronicotinate)

Objective: Convert the unreactive 6-hydroxy group into a reactive 6-chloro leaving group.

Reagents:

  • Methyl 5-chloro-6-hydroxynicotinate (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Quinoline or Pyridine (0.1 – 1.0 equiv, acts as a base catalyst)

  • Solvent: Neat (preferred) or Toluene.

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), charge Methyl 5-chloro-6-hydroxynicotinate.
    
  • Addition: Carefully add

    
     (Caution: Corrosive, reacts violently with moisture). Add the catalytic base (Quinoline/Pyridine).
    
  • Reaction: Heat the mixture to 100–110°C (reflux) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material peak (M+H ~188) should disappear, replaced by the dichloro product (M+H ~206/208).

  • Workup (Critical): Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice with vigorous stirring to quench excess

    
    .
    
    • Note: Maintain temperature <20°C during quench to prevent ester hydrolysis.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash combined organics with saturated

    
     (to remove acid traces) and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Typically 85–95% as a beige/white solid.

Protocol B: Regioselective at C6

Objective: Introduce nucleophiles (Amines, Alkoxides) selectively at the C6 position.

Reagents:

  • Methyl 5,6-dichloronicotinate (from Protocol A)

  • Nucleophile (Amine 1.1 equiv, or Alcohol + Base)

  • Base:

    
     or DIPEA (for amines); 
    
    
    
    or NaH (for phenols/alcohols).
  • Solvent: DMF, THF, or Acetonitrile.

Procedure:

  • Dissolution: Dissolve Methyl 5,6-dichloronicotinate in the chosen solvent (0.2 M concentration).

  • Addition: Add the base followed by the nucleophile at 0°C or Room Temperature (RT).

  • Reaction: Stir at RT. Most primary amines react within 1–3 hours. Sterically hindered nucleophiles may require heating to 50–60°C.

    • Observation: The reaction is highly selective.[1][2] No C5 substitution occurs under these conditions.

  • Workup: Dilute with water and extract with EtOAc. Wash with water/brine to remove DMF.

  • Purification: Recrystallization or Flash Chromatography.

Data Summary: Reaction Conditions

Nucleophile TypeReagent ExampleBaseSolventTempTypical Yield
Primary Amine Benzylamine

THF/DMFRT90-95%
Secondary Amine MorpholineDIPEAMeCNRT85-92%
Alkoxide NaOMe-MeOH0°C80-88%
Thiol NaSMe-DMF0°C>90%

Advanced Functionalization: Accessing C5

While this guide focuses on nucleophilic substitution, researchers often ask how to functionalize the C5-chlorine .

  • Rule: The C5-Cl is inert to

    
     after C6 substitution because the ring becomes more electron-rich.
    
  • Solution: Use Transition Metal Catalyzed Cross-Coupling (Suzuki-Miyaura, Stille, or Buchwald-Hartwig) after the C6

    
     step. The C5-Cl bond remains intact during Protocol B, serving as a perfect handle for subsequent Pd-catalyzed coupling.
    

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Protocol A Incomplete reaction or hydrolysis during quench.Ensure anhydrous conditions. Quench

slowly on ice; do not let the mixture heat up (prevents ester hydrolysis).
Mixture of Isomers in Protocol B Extremely rare (C5 is inert).Check starting material purity. If C5 substitution is suspected, verify structure by NMR (C5-H coupling is distinct).
Ester Hydrolysis Presence of water/hydroxide.[3][4][5][6]Use anhydrous solvents. Avoid strong hydroxide bases (NaOH/KOH) if preserving the methyl ester is required; use

or organic bases.

References

  • Synthesis of Chlorinated Pyridines

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar .
    • Source: Molecules 2012, 17(4), 4545-4559.
    • URL:[Link][7]

  • Regioselectivity Mechanisms

    • Title: Understanding the highly variable Regioselectivity in reaction of Dichloropyrimidines (Applicable to Pyridines).
    • Source: WuXi AppTec Research.
    • URL:[Link]

  • Compound Data & Safety

    • Title: Methyl 5-chloro-6-hydroxynicotin
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • General

    
     Methodology: 
    
    • Title: Nucleophilic Aromatic Substitution ( ) - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.[6]

    • URL:[Link]

Sources

Application Note: Regioselective Conversion of Methyl 5-chloro-6-hydroxynicotinate to 5-chloro-6-alkoxynicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Background

Methyl 5-chloro-6-hydroxynicotinate is a highly versatile building block used in the synthesis of biologically active compounds, including orexin receptor antagonists and AMPA receptor inhibitors [5]. A fundamental challenge in functionalizing this scaffold is the tautomeric equilibrium between its 6-hydroxypyridine and 6-oxo-1,6-dihydropyridine (2-pyridone) forms.

Because of this tautomerism, the molecule acts as an ambident nucleophile . When subjected to standard alkylation conditions (e.g., K₂CO₃ or NaH with an alkyl halide in polar aprotic solvents), the reaction typically yields a mixture of O-alkylated and N-alkylated products, with the thermodynamically more stable N-alkylated pyridone often dominating [1].

To synthesize 5-chloro-6-alkoxynicotinates (the O-alkylated derivatives) with high regioselectivity, the intrinsic nucleophilicity of the nitrogen must be suppressed or the oxygen must be selectively activated. This application note details two field-proven, highly selective strategies: Silver(I)-Mediated Alkylation and the Mitsunobu Reaction .

Causality in Regioselective Methodologies

Strategy A: Silver(I)-Mediated Alkylation (Coordination Control)

The use of silver carbonate (Ag₂CO₃) fundamentally alters the transition state of the alkylation. According to the Hard-Soft Acid-Base (HSAB) principle, the "soft" silver cation strongly coordinates with the "soft" leaving group (the halide) of the electrophile, facilitating an SN1-like transition state. Concurrently, the silver salt interacts with the ambident nucleophile in a way that shields the nitrogen or leaves the "harder" oxygen atom exposed to attack the incipient carbocation [3, 4].

  • Solvent Causality: Non-polar solvents (e.g., toluene, hexane, or benzene) are critical here. Polar solvents like DMF can disrupt the tight ion-pair coordination of the silver complex, leading to a reversion toward N-alkylation [3].

Strategy B: Mitsunobu-Type O-Alkylation (Thermodynamic Control)

The Mitsunobu reaction utilizes an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD). The reaction proceeds via the activation of the alcohol into an alkoxyphosphonium intermediate. The 2-pyridone oxygen, being the harder and more sterically accessible nucleophilic center compared to the nitrogen, directly attacks this activated intermediate. This pathway almost exclusively yields the O-alkylated product and is highly tolerant of complex, sterically hindered alcohols [5].

Pathway Substrate Methyl 5-chloro-6-hydroxynicotinate (Ambident Nucleophile) Ag_Path Ag2CO3 / Alkyl Halide (Coordination Control) Substrate->Ag_Path Mitsunobu_Path Mitsunobu (ROH, PPh3, DIAD) (Thermodynamic Control) Substrate->Mitsunobu_Path Base_Path NaH or K2CO3 / Alkyl Halide (Uncontrolled) Substrate->Base_Path O_Product 5-chloro-6-alkoxynicotinate (O-Alkylation, Desired) Ag_Path->O_Product High Regioselectivity Mitsunobu_Path->O_Product Exclusive O-Alkylation Base_Path->O_Product Minor Product N_Product N-alkyl-5-chloro-6-oxonicotinate (N-Alkylation, Undesired) Base_Path->N_Product Major Product

Mechanistic divergence in the alkylation of ambident 6-hydroxynicotinates.

Quantitative Method Comparison

The following table summarizes the operational parameters and expected outcomes for the primary alkylation strategies.

ParameterSilver(I)-Mediated AlkylationMitsunobu ReactionStandard Base (Control)
Reagents Ag₂CO₃, Alkyl Halide (R-X)PPh₃, DIAD, Alcohol (R-OH)K₂CO₃ or NaH, Alkyl Halide
Preferred Solvents Toluene, Hexane, BenzeneTHF, DCMDMF, DMSO, Acetone
Temperature 60 °C – 80 °C0 °C to Room TempRoom Temp to 80 °C
Electrophile Scope Primary & Secondary HalidesPrimary & Secondary AlcoholsPrimary Halides
Regioselectivity (O:N) > 9:1 (Highly O-selective)> 99:1 (Exclusive O-selective)1:4 (Favors N-alkylation)
Typical Yields 65% – 85%70% – 90%< 20% (O-alkylated)
Key Limitation High cost of silver, light sensitivityAtom economy, removal of Ph₃P=OPoor regioselectivity

Experimental Protocols

Protocol A: Silver(I)-Mediated O-Alkylation

This protocol utilizes coordination control to force O-alkylation. It is ideal for simple alkyl halides (e.g., methyl iodide, benzyl bromide).

Materials:

  • Methyl 5-chloro-6-hydroxynicotinate (1.0 equiv)

  • Silver carbonate (Ag₂CO₃) (1.5 equiv)

  • Alkyl halide (2.0 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Reagent Loading: Charge the flask with Methyl 5-chloro-6-hydroxynicotinate (1.0 equiv) and Ag₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of 0.1 M. Note: Wrap the reaction flask in aluminum foil. Silver salts are highly light-sensitive, and photo-degradation will drastically reduce yield.

  • Electrophile Addition: Add the alkyl halide (2.0 equiv) in one portion.

  • Reaction: Heat the suspension to 70 °C and stir vigorously for 16–24 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the precipitated silver halide salts. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 5-chloro-6-alkoxynicotinate.

Protocol B: Mitsunobu O-Alkylation

This protocol is the gold standard for coupling complex, sterically hindered, or stereochemically pure alcohols with the 6-hydroxynicotinate core.

Materials:

  • Methyl 5-chloro-6-hydroxynicotinate (1.0 equiv)

  • Primary or Secondary Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an Argon atmosphere, dissolve Methyl 5-chloro-6-hydroxynicotinate (1.0 equiv), the target alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Activation: Add DIAD (1.5 equiv) dropwise over 15 minutes. Causality Note: Slow addition controls the exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate.

  • Reaction: Remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 12–16 hours.

  • Quench & Extraction: Quench the reaction by adding distilled water. Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: The crude mixture will contain significant amounts of triphenylphosphine oxide (Ph₃P=O). Purify via flash chromatography. Pro-tip: If Ph₃P=O co-elutes, triturating the crude mixture in cold diethyl ether/hexane can precipitate the bulk of the oxide prior to chromatography.

Workflow Step1 1. Substrate Preparation Dissolve substrate & PPh3 in anhydrous THF Step2 2. Alcohol Addition Add primary/secondary alcohol (ROH) Step1->Step2 Step3 3. DIAD Addition Dropwise addition at 0 °C under Argon Step2->Step3 Step4 4. Reaction Progression Warm to RT, stir for 12-24 h Step3->Step4 Step5 5. Quench & Workup Concentrate, partition EtOAc/H2O Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step experimental workflow for the Mitsunobu-driven O-alkylation.

Recent Advances in O-Alkylation

While Silver and Mitsunobu chemistries remain the industrial standards, recent literature has demonstrated the viability of transient alkyl diazonium species for the O-alkylation of hydroxypyridines. By reacting the hydroxypyridine with amine precursors under diazotization conditions, the resulting highly reactive diazonium species undergoes rapid, catalyst-free trapping by the oxygen atom, offering a metal-free alternative for specific substrates [2].

References

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6142–6148. URL:[Link]

  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. URL:[Link]

  • Upton, A. M., et al. (2020). Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline. Pharmaceuticals, 13(3), 48. URL:[Link]

  • Eisai Co., Ltd. (2005). 1,2-dihydropyridine compounds, process for preparation of the same and use thereof. US Patent 6949571B2.

Application Note: Precision Hydrolysis of Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the hydrolysis of Methyl 5-chloro-6-hydroxynicotinate (also referred to as Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate).[1]

Executive Summary

The hydrolysis of Methyl 5-chloro-6-hydroxynicotinate (Compound 1 ) to its corresponding acid, 5-chloro-6-hydroxynicotinic acid (Compound 2 ), is a critical step in the synthesis of bioactive pyridine scaffolds used in kinase inhibitors and neonicotinoid metabolites.[1]

While ester hydrolysis is a standard transformation, this specific substrate presents unique challenges:

  • Tautomeric Equilibrium: The molecule exists in equilibrium between the hydroxypyridine and 2-pyridone forms, affecting solubility and reactivity.[1]

  • Nucleophilic Sensitivity: The C-5 chlorine atom is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions under forcing conditions, potentially leading to the 5,6-dihydroxy impurity.[1]
    
  • Solubility Profile: The ester is lipophilic, while the product is zwitterionic/polar, requiring careful solvent selection for efficient conversion and isolation.

This guide provides two validated protocols: a Mild Lithium Hydroxide Method (high purity, lab scale) and a Green Aqueous Sodium Hydroxide Method (scalable, cost-effective).[1]

Chemical Context & Mechanism[1][2][3]

The Reaction Landscape

The transformation involves the base-catalyzed saponification of the methyl ester.[1] The presence of the 6-oxo group (pyridone tautomer) significantly influences the electronic environment of the ring.[1] Unlike simple chloropyridines, the electron-donating nature of the oxygen at C-6 partially deactivates the ring toward


 at C-5, but thermal control remains critical.[1]
Tautomerism and pKa[1]
  • Substrate: Predominantly exists as the 2-pyridone tautomer in solution.[1]

  • Acidity: The product has two ionizable protons: the carboxylic acid (

    
    ) and the pyridone NH/OH (
    
    
    
    ).[1]
  • Implication: During basic hydrolysis, the species exists as a dianion (carboxylate and pyridinate).[1] Acidification to pH 2-3 is required to protonate the carboxylate and precipitate the free acid.[1]

Reaction Scheme Visualization

ReactionScheme cluster_0 Critical Control Point Ester Methyl 5-chloro-6-hydroxynicotinate (Ester Form) Intermediate Tetrahedral Intermediate (Transient) Ester->Intermediate + OH- (Nucleophilic Attack) Salt Dianionic Salt (Soluble) Intermediate->Salt - MeOH (Collapse) Product 5-chloro-6-hydroxynicotinic acid (Precipitate) Salt->Product + H+ (Acidification pH 2-3)

Figure 1: Mechanistic pathway of saponification highlighting the transition from lipophilic ester to soluble salt and final precipitated acid.

Experimental Protocols

Method A: Mild LiOH Hydrolysis (Recommended for Medicinal Chemistry)

Best for: High purity requirements, gram-scale synthesis, and preventing dechlorination.[1]

Reagents:

  • Methyl 5-chloro-6-hydroxynicotinate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 eq)[1]

  • Tetrahydrofuran (THF) / Water (3:1 v/v ratio)[1]

  • 1N HCl (for workup)[1][2]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the ester (1.0 eq) in THF (10 mL per gram of substrate). Stir until a clear or fine suspension is obtained.

  • Base Addition: Dissolve LiOH·H₂O (2.5 eq) in Water (3.3 mL per gram of substrate).[1] Add this aqueous solution dropwise to the THF mixture at 0°C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM) or HPLC.[1] The starting material spot (

      
      ) should disappear, replaced by a baseline spot (salt).[1]
      
  • Quench & Workup:

    • Concentrate the mixture under reduced pressure to remove THF (do not distill to dryness; keep the aqueous phase).

    • Cool the remaining aqueous residue to 0°C.[1]

    • Slowly add 1N HCl dropwise with stirring until pH reaches 2.0–3.0 .

  • Isolation: A thick white/off-white precipitate will form.[1] Stir at 0°C for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2x) and cold acetone (1x) to remove trace organic impurities.[1]

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Method B: Green Aqueous Hydrolysis (Scalable)

Best for: Multi-gram to kilogram scale, cost-reduction, and avoiding organic solvents.[1]

Reagents:

  • Methyl 5-chloro-6-hydroxynicotinate (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) (2.0 eq)[1]

  • Deionized Water[1]

  • Conc. HCl (37%)[1]

Protocol:

  • Slurry Formation: Suspend the ester in water (15 mL per gram).[1] Note: The ester will not dissolve initially.[1]

  • Saponification: Add solid NaOH (2.0 eq) in portions.

  • Heating: Heat the suspension to 50–60°C .

    • Expert Insight: As the hydrolysis proceeds, the insoluble ester converts to the soluble sodium carboxylate. The reaction mixture will transition from a cloudy suspension to a clear solution. This visual cue indicates reaction progress.[1]

  • Completion: Stir at 50°C for 2–3 hours. Verify clarity and check HPLC.

  • Precipitation: Cool the solution to room temperature. Filter through Celite if any insoluble particulates remain.[1]

  • Acidification: Add Conc. HCl dropwise to the filtrate until pH

    
     2.[2] The product will crash out as a heavy solid.[1]
    
  • Purification: Filter, wash with water, and dry.[1][3][2][4]

Data Presentation & Process Parameters

Table 1: Comparative Analysis of Hydrolysis Methods
ParameterMethod A (LiOH/THF)Method B (NaOH/Water)
Solvent System THF/Water (Homogeneous)Water (Heterogeneous -> Homogeneous)
Temperature 20–25°C50–60°C
Time 4–6 Hours2–3 Hours
Risk of Dechlorination LowLow-Medium (if overheated >80°C)
Yield 90–95%85–92%
Purity (HPLC) >98%>95%
Scalability Moderate (Solvent removal required)High (Direct precipitation)
Table 2: Critical Process Parameters (CPPs)
CPPTarget RangeImpact of Deviation
pH Endpoint 2.0 – 3.0>3.0: Incomplete precipitation (yield loss).<1.0: Protonation of pyridine nitrogen (salt formation).[1]
Temperature < 60°C>70°C: Increased risk of Cl displacement by OH⁻ (

).[1]
Base Equivalents 2.0 – 2.5 eq<2.0 eq: Incomplete conversion.>5.0 eq: Wasteful, higher salt load during workup.[1]

Troubleshooting & Analytical Controls

Analytical Validation (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Expected Result:

    • Ester Retention Time (

      
      ): ~6.5 min (Lipophilic).[1]
      
    • Acid Product

      
      : ~3.2 min (Polar).[1]
      
Troubleshooting Logic

Troubleshooting Start Issue Detected Check1 Is Starting Material Present? Start->Check1 Check2 Is 5,6-Dihydroxy impurity present? Check1->Check2 No Action1 Increase Temp to 50°C OR Add MeOH co-solvent Check1->Action1 Yes (Incomplete) Action2 Reduce Temp Reduce Base Conc. Check2->Action2 Yes (Over-reaction) Check3 Low Yield after Acidification? Check2->Check3 No Action3 Check pH (Must be 2-3) Check Mother Liquor for Product Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common hydrolysis issues.

References

  • ChemicalBook. (2025).[1][5] Synthesis of 6-chloro-5-hydroxynicotinic acid methyl ester. Retrieved from [1]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester using LiOH. Retrieved from

  • BenchChem. (2025).[1][4] Application Notes: Esterification and Hydrolysis of Nicotinic Acid Derivatives. Retrieved from [1]

  • PubChem. (2025).[1] 5-chloro-6-hydroxynicotinic acid - Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Santa Cruz Biotechnology. (2025).[1] 5-Chloro-6-hydroxynicotinic acid Product Data. Retrieved from [1]

Sources

Application Note: Chemoselective Reduction of Methyl 5-chloro-6-hydroxynicotinate to 5-Chloro-6-hydroxypyridine-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Challenges

The transformation of highly functionalized pyridine esters into their corresponding primary alcohols is a critical operation in pharmaceutical drug development. The substrate Methyl 5-chloro-6-hydroxynicotinate presents a trifecta of chemoselective challenges:

  • An Acidic Proton: The 6-hydroxyl group exists in a tautomeric equilibrium that heavily favors the 2-pyridone form, creating an acidic N-H bond.

  • A Reducible Halogen: The 5-chloro substituent is susceptible to hydrodehalogenation under harsh reducing conditions.

  • An Ester Moiety: Requires a sufficiently powerful hydride source for reduction, which often conflicts with the preservation of the halogen.

This application note details a highly selective, scalable, and self-validating protocol utilizing in situ generated Calcium Borohydride (


) to achieve this transformation without compromising the structural integrity of the pyridine core.

Mechanistic Causality (E-E-A-T Insights)

The Tautomeric Challenge

In both the solid state and in solution, 6-hydroxypyridines exist predominantly as their 6-oxo-1,6-dihydropyridine (pyridone) tautomers 1. This tautomerization shifts the acidic proton from the oxygen to the ring nitrogen, creating an N-H bond that readily interacts with hydride reagents 2. Consequently, the first equivalent of any reducing agent will be consumed by this acidic proton, evolving hydrogen gas. Failure to account for this stoichiometry results in incomplete ester reduction.

The Calcium Borohydride Solution

Standard reagents like Lithium Aluminum Hydride (


) are too aggressive and carry a high risk of cleaving the C-Cl bond. Conversely, Sodium Borohydride (

) alone is insufficiently reactive to reduce esters.

By combining


 with anhydrous Calcium Chloride (

) in a mixed alcoholic solvent system, Calcium Borohydride is generated in situ 3. This Lewis-acidic hydride species is uniquely suited for this substrate: it is mild enough to leave the aryl chloride intact, yet powerful enough to selectively reduce the methyl ester to a primary alcohol at moderate temperatures 4.

Comparative Analysis of Reducing Agents

Reducing AgentEster ReductionHalogen ToleranceN-H Tautomer ToleranceScalabilityRecommendation

FastLow (Dehalogenation risk)Poor (Exothermic

release)
LowNot Recommended

NoneVery Low (Cleaves C-Cl)HighHighIncompatible

ModerateHighModerate (Forms B-N adducts)ModerateViable Alternative

HighHighHigh (Forms stable Ca-salt)HighOptimal Protocol

Experimental Protocol: Mediated Reduction

Scale: 10 mmol Target Product: 5-chloro-6-hydroxypyridine-3-methanol

Reagents & Materials
  • Methyl 5-chloro-6-hydroxynicotinate: 1.0 eq (10 mmol, 1.87 g)

  • Sodium Borohydride (

    
    ):  3.5 eq (35 mmol, 1.32 g) — Excess required due to N-H deprotonation.
    
  • Calcium Chloride (

    
    , anhydrous):  1.5 eq (15 mmol, 1.66 g)
    
  • Tetrahydrofuran (THF): 20 mL

  • Ethanol (EtOH, absolute): 40 mL

Step-by-Step Methodology
  • Substrate Solubilization & Activation: Suspend Methyl 5-chloro-6-hydroxynicotinate (1.87 g) in a solvent mixture of THF (20 mL) and absolute EtOH (40 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Lewis Acid Addition: Add anhydrous

    
     (1.66 g) to the suspension. Stir at room temperature for 15 minutes to ensure uniform dispersion and initial coordination.
    
  • Controlled Hydride Addition (Self-Validating Step): Cool the reaction mixture to 0 °C using an ice bath. Slowly add

    
     (1.32 g) in small portions over 30 minutes.
    Causality Check: Immediate effervescence will be observed. This is a self-validating indicator of the acidic pyridone N-H proton being deprotonated by the first equivalent of hydride, releasing 
    
    
    
    gas. Do not proceed to heating until this gas evolution subsides.
  • Reduction Phase: Once effervescence ceases, remove the ice bath and allow the reaction to warm to room temperature. Gradually heat the mixture to 50 °C and stir for 4-6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS until the ester is completely consumed.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the excess hydride by adding saturated aqueous

    
     (20 mL) dropwise. Stir for 30 minutes until all bubbling ceases and the boron complexes are hydrolyzed.
    
  • Isolation & Purification: Concentrate the mixture under reduced pressure to remove THF and EtOH. The resulting aqueous suspension contains the highly polar, amphoteric product. Adjust the pH to ~6.5 using 1M HCl to reach the isoelectric point of the 5-chloro-6-hydroxypyridine-3-methanol. Extract the aqueous layer with a 4:1 Ethyl Acetate/n-Butanol mixture (3 x 50 mL) to overcome poor organic solubility. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the target alcohol.
    

Reaction Workflow Visualization

Workflow cluster_0 Phase 1: Substrate Activation cluster_1 Phase 2: Chemoselective Reduction cluster_2 Phase 3: Workup & Isolation A Methyl 5-chloro-6-hydroxynicotinate (Pyridone Tautomer) B Deprotonation of N-H (H2 Gas Evolution) A->B NaBH4 (1.0 eq) D Ester Reduction (Borate Intermediate) B->D Activated Substrate C In situ Generation of Ca(BH4)2 (NaBH4 + CaCl2) C->D Hydride Transfer E Aqueous Quench (Sat. NH4Cl) D->E F 5-chloro-6-hydroxypyridine-3-methanol (Target Alcohol) E->F pH 6-7 Extraction

Mechanistic workflow for the chemoselective reduction of 5-chloro-6-hydroxynicotinate.

References

  • [1] Title: (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids Source: ResearchGate URL: 1

  • [3] Title: Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes Source: Taylor & Francis URL: 3

  • [4] Title: Why some esters can be reduced by sodium borohydride? Source: ResearchGate URL: 4

  • [2] Title: A One-Pot Solid-State Synthesis of MgO Nanoparticles and their Catalytic, Biological, and Electrochemical Sensor Activities Source: RSC Publishing URL: 2

Sources

Scalable Synthesis of Methyl 5-chloro-6-hydroxynicotinate for GMP Production

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-chloro-6-hydroxynicotinate (CAS: 915107-30-1; also known as methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate) is a critical pharmacophore in the synthesis of kinase inhibitors and neuro-active agents.[1][2] Its production under Good Manufacturing Practice (GMP) requires a process that balances regioselectivity, impurity control, and scalability. This Application Note details a robust, self-validating protocol for the regioselective chlorination of methyl 6-hydroxynicotinate using N-Chlorosuccinimide (NCS), offering superior process control over traditional gaseous chlorine methods.[1][2] We provide a comprehensive guide covering retrosynthetic logic, step-by-step execution, critical process parameters (CPPs), and analytical validation.

Introduction & Strategic Route Selection

The synthesis of halogenated pyridones is often plagued by regioselectivity issues (N- vs. C-alkylation/halogenation) and solubility challenges.[1][2] For GMP production, the choice of route must prioritize safety , reproducibility , and impurity purging .

Retrosynthetic Analysis

The target molecule contains three functional handles: an ester at C3, a chloride at C5, and a hydroxyl/oxo group at C6. Electronic analysis of the precursor, Methyl 6-hydroxynicotinate , reveals that the C6-hydroxyl group (existing predominantly as the 2-pyridone tautomer) activates the ring towards Electrophilic Aromatic Substitution (SEAr).[1][2] The C3-ester is electron-withdrawing, deactivating the C2 and C4 positions.[1][2] Consequently, the C5 position is the most nucleophilic site, allowing for highly selective halogenation.

Route Comparison: Why NCS?
FeatureRoute A: Gaseous

Route B: NaOCl (Bleach) Route C: NCS (Recommended)
Reagent State Toxic GasAqueous LiquidCrystalline Solid
Stoichiometry Difficult to control preciselyVariable titerExact weighing (Gravimetric)
Selectivity High risk of over-chlorinationpH dependentHigh (Kinetic control)
Safety Profile High Hazard (H330)Moderate (Corrosive)Low/Moderate (Sensitizer)
GMP Suitability Requires specialized scrubbersGood for very large scaleExcellent for Pharma Intermediates

Decision: While sodium hypochlorite is viable for multi-ton commodity chemicals, NCS (N-Chlorosuccinimide) is selected for this GMP protocol due to its precise stoichiometric control, mild reaction conditions, and the ability to perform the reaction in homogeneous organic phase (DMF/MeCN), avoiding the solubility issues often seen with pyridones in aqueous media.

Process Logic & Pathway Visualization[1][2][3]

The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. The pyridone nitrogen donates electron density, stabilizing the sigma-complex intermediate at the C5 position.

G Start Methyl 6-hydroxynicotinate (Precursor) Inter Sigma Complex (Intermediate) Start->Inter SEAr Attack (C5) Reagent N-Chlorosuccinimide (NCS) (Electrophile Source) Reagent->Inter Cl+ Transfer Product Methyl 5-chloro-6-hydroxynicotinate (Target) Inter->Product Deprotonation Byproduct Succinimide (Water Soluble) Inter->Byproduct Elimination

Figure 1: Reaction pathway for the regioselective chlorination of methyl 6-hydroxynicotinate.

Detailed Experimental Protocol

Target Batch Size: 100 g Input Expected Yield: 75–85% Purity Goal: >98.5% (HPLC)

Materials & Equipment[1][2][3]
  • Reactor: 2L Jacketed Glass Reactor with overhead stirring (PTFE impeller).

  • Reagents:

    • Methyl 6-hydroxynicotinate (CAS: 3998-90-1): 100.0 g (0.653 mol)[1][2]

    • N-Chlorosuccinimide (NCS): 96.0 g (0.718 mol, 1.1 eq)[1][2]

    • N,N-Dimethylformamide (DMF): 500 mL (5 vol) - Anhydrous preferred.[1][2]

    • Water (Type II): 1500 mL

  • Safety: NCS is a skin sensitizer and irritant. Work in a fume hood.

Step-by-Step Procedure
Phase 1: Reaction Initiation[1][2]
  • Charge the reactor with 100.0 g of Methyl 6-hydroxynicotinate .

  • Add 500 mL of DMF . Stir at 200 RPM.

    • Note: The starting material may not fully dissolve at room temperature (RT). This is acceptable.

  • Heat the mixture to 40°C to achieve a near-homogeneous suspension/solution.

  • Add 96.0 g of NCS portion-wise over 30 minutes.

    • Critical Process Parameter (CPP): Do not add NCS all at once. The reaction is exothermic.[3] Maintain internal temperature

      
      .
      
Phase 2: Reaction Maintenance
  • Heat the reaction mixture to 60°C .

  • Stir at 60°C for 4 to 6 hours .

    • In-Process Control (IPC): Sample at 4 hours. Analyze by HPLC.

    • Acceptance Criteria: Starting Material < 1.0%.

Phase 3: Quench & Isolation (Crystallization)[1]
  • Cool the reaction mixture to 20–25°C .

  • Slowly add 1000 mL of Water over 60 minutes via an addition funnel.

    • Observation: The product will precipitate as a thick off-white slurry.[1][2] Succinimide byproduct remains dissolved in the DMF/Water filtrate.

  • Stir the slurry at 0–5°C (ice bath) for 2 hours to maximize yield.

  • Filter the solid using a Buchner funnel or centrifuge.

  • Wash the wet cake with 2 x 250 mL of Water to remove residual DMF and succinimide.

  • Wash with 1 x 100 mL of cold Ethanol (optional, aids drying but may dissolve trace product).

Phase 4: Drying[1][2]
  • Dry the wet cake in a vacuum oven at 50°C for 12 hours.

  • Yield Check: Expected mass is ~92–105 g (75–85%).

Critical Process Parameters (CPPs) & Quality Attributes

To ensure GMP compliance, the following parameters must be monitored.

ParameterRangeImpact on Quality (CQA)
Reaction Temp 55–65°C<50°C: Slow conversion. >80°C: Impurity formation (di-chloro species).[1][2]
NCS Stoichiometry 1.05 – 1.15 eq<1.0 eq: Residual starting material (difficult to purge). >1.2 eq: Over-chlorination.
Water Addition Rate 60–90 minsToo Fast: Entrapment of DMF/Succinimide in crystal lattice (high residual solvent).
Wash Volume >5 vol (Water)Critical to remove Succinimide to <0.1%.
Analytical Control Strategy
  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% H3PO4) gradient.

    • Retention Time (approx): Succinimide (dead volume) < Start Mat < Product < Di-chloro impurity.[1][2]

  • 1H NMR (DMSO-d6):

    • 
       3.80 (s, 3H, OMe)[2]
      
    • 
       8.05 (d, 1H, Ar-H)[1][2]
      
    • 
       8.35 (d, 1H, Ar-H) - Note: Coupling constants will confirm 5-substitution vs 6-substitution.[1][2]
      
    • 
       12.5 (br s, 1H, NH/OH)[2]
      

References

  • Vertex Pharmaceuticals Inc. (2011). Novel oxadiazole compounds. WO2011071570A1. (Describes hydrolysis of methyl 5-chloro-6-hydroxynicotinate, confirming structure and stability). Link

  • Actelion Pharmaceuticals Ltd. (2016). Lactam derivatives useful as orexin receptor antagonists. US9242970B2.[4] (Identifies the specific intermediate methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate). Link

  • Pfizer Inc. (1988). Method of chlorination. EP0289180B1. (Describes the scalable chlorination of 2-methoxynicotinic acid using sodium hypochlorite, a valid alternative route). Link

  • Willis, N. J., et al. (2020). An improved, scalable synthesis of Notum inhibitor LP-922056. ResearchGate. (Demonstrates NCS chlorination protocols for similar pyridone scaffolds). Link

Sources

Strategic Functionalization of the C-5 Position in Hydroxynicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the C-5 Position in Hydroxynicotinates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Strategic Value

Hydroxynicotinates (specifically ethyl 2-hydroxynicotinate and its tautomer ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate ) are privileged scaffolds in medicinal chemistry. They serve as critical precursors for bicyclic kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines) and allosteric modulators.

While the C-3 position is occupied by the ester (a handle for cyclization or amide formation), the C-5 position offers a unique vector for extending the molecule into solvent-exposed regions of a binding pocket. However, functionalizing C-5 is synthetically non-trivial due to the competing electronics of the electron-withdrawing ester at C-3 and the electron-donating enaminone system of the pyridone ring.

This guide details the regioselective C-5 functionalization of ethyl 2-hydroxynicotinate, moving from robust halogenation protocols to advanced transition-metal-catalyzed cross-couplings and direct C-H activation.

Mechanistic Insight & Tautomeric Control

The Tautomer Challenge

2-Hydroxynicotinates exist in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In solution (polar solvents) and the solid state, the 2-pyridone form predominates.

  • Implication: Reactions must be designed to accommodate the nucleophilicity of the pyridone nitrogen or the C-5 carbon.

  • Electronic Map: The C-5 position is electronically activated (nucleophilic) due to the resonance contribution from the ring nitrogen (para-relationship) and the oxygen. The C-3 ester deactivates the ring, but C-5 remains the most reactive site for Electrophilic Aromatic Substitution (EAS).

DOT Diagram: Resonance & Reactivity Flow

G Tautomer Tautomeric Equilibrium Pyridone 2-Pyridone Form (Major) Tautomer->Pyridone Polar Solvent Lactim 2-Hydroxypyridine Form (Minor) Tautomer->Lactim Resonance Resonance Activation Pyridone->Resonance N-Lone Pair Donation C5_Site C-5 Position (Nucleophilic Hotspot) Resonance->C5_Site Para-Directing EAS Electrophilic Attack (Br+, I+) C5_Site->EAS Regioselective

Caption: Mechanistic flow showing the dominance of the 2-pyridone tautomer and the electronic activation of C-5 for electrophilic attack.

Protocol 1: Regioselective C-5 Bromination

Objective: Install a bromine handle at C-5 with >95% regioselectivity, avoiding N-bromination or over-bromination.

Reagents & Materials
  • Substrate: Ethyl 2-hydroxynicotinate (1.0 equiv).

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

  • Catalyst (Optional): 5 mol% NH₄OAc (promotes proton transfer).

Step-by-Step Methodology
  • Dissolution: Dissolve ethyl 2-hydroxynicotinate (10 mmol) in DMF (20 mL, 0.5 M). Ensure the solution is clear; mild heating (40 °C) may be required initially, then cool to room temperature (RT).

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at 0 °C. Critical: Rapid addition can lead to exotherms and loss of regiocontrol.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) will show the conversion of the polar starting material (Rf ~0.2) to a less polar product (Rf ~0.5).

  • Quench & Workup: Pour the reaction mixture into ice-water (100 mL). The product, ethyl 5-bromo-2-hydroxynicotinate , typically precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with water (3x) and cold hexanes.

    • Yield Expectation: 85–95%.

    • Note: If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Troubleshooting Table
IssueProbable CauseSolution
N-Bromination Aprotic/Non-polar solvent used.Switch to DMF or AcOH to stabilize the H-bonded pyridone network.
Poly-bromination Excess NBS or high temp.Strictly control stoichiometry (1.05 eq) and keep T < 25 °C.
Poor Solubility Highly crystalline lattice.Use DMF as solvent; MeCN may require reflux which degrades selectivity.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-5

Objective: Couple the 5-bromo intermediate with aryl/heteroaryl boronic acids. This step often requires protecting the 2-hydroxy group (as a 2-chloro or 2-methoxy) OR using specialized conditions for the free pyridone.

Strategy: We will use the unprotected pyridone method to save steps, utilizing a water-tolerant catalyst system.

Reagents
  • Substrate: Ethyl 5-bromo-2-hydroxynicotinate (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(OAc)₂/SPhos.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the 5-bromo substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add the Dioxane/Water mixture (degassed).[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a stream of Nitrogen.

  • Heating: Seal the vial and heat to 90 °C for 12–16 hours.

    • Note: The free pyridone NH/OH is acidic; excess base is required to maintain the catalytic cycle.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the pyridone/hydroxypyridine). Extract with EtOAc (3x).

    • Why Acidify? The product will likely exist as a potassium salt in the basic reaction media and remain in the aqueous phase if not acidified.

  • Purification: Flash chromatography (DCM/MeOH gradients).

Protocol 3: Advanced Direct C-H Activation (Atom Economy)

Objective: Direct C-5 arylation without prior bromination. This is high-risk/high-reward, ideal for late-stage diversification.

Mechanism

Pd(II)-catalyzed C-H activation directed by the pyridone oxygen.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Oxidant: Ag₂CO₃ or AgOAc (2.0 equiv).

  • Coupling Partner: Aryl Iodide (Ar-I).

  • Solvent: TFA/TFAA or AcOH (Acidic media promotes electrophilic palladation).

DOT Diagram: Experimental Workflow

Workflow cluster_0 Pathway A: Classical (Robust) cluster_1 Pathway B: Direct C-H (Advanced) Start Start: Ethyl 2-Hydroxynicotinate Step1 Bromination (NBS, DMF) Start->Step1 StepCH C-H Activation (Pd(OAc)2, Ag2CO3, Ar-I) Start->StepCH High Atom Economy Step2 Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Step1->Step2 Product Final Product: 5-Aryl-2-Hydroxynicotinate Step2->Product StepCH->Product

Caption: Workflow comparing the classical bromination/Suzuki route vs. the direct C-H activation route.

References

  • Regioselective Bromination of 2-Pyridones

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: PMC / NIH.
    • URL:[Link]

  • C-5 Selective C-H Functionalization

    • Title: Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides.[2]

    • Source: Organic Letters (ACS).
    • URL:[Link]

  • Suzuki Coupling on Heterocycles

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Tautomerism in Hydroxynicotinates

    • Title: Energetics and Structure of Hydroxynicotinic Acids.[3]

    • Source: ResearchGate.[4]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling with the synthesis of pyridine-based building blocks.

Methyl 5-chloro-6-hydroxynicotinate is a notoriously stubborn intermediate. The combination of an electron-deficient pyridine ring and a tautomerizing 6-hydroxyl group creates unique structural modifications and reactivity profiles. This combination often creates a perfect storm for poor yields, regioselectivity issues, and catastrophic product loss during aqueous workup.

This guide bypasses generic advice. We will dissect the mechanistic causality behind your yield drops and provide self-validating, field-proven protocols to ensure >85% isolated yields.

Mechanistic Pathway Analysis

Before troubleshooting, it is critical to map the synthetic landscape. The synthesis of Methyl 5-chloro-6-hydroxynicotinate can be approached via two primary routes starting from 6-Hydroxynicotinic acid.

SynthesisRoutes A 6-Hydroxynicotinic Acid B 5-Chloro-6-hydroxynicotinic Acid A->B Chlorination (NCS, DMF) C Methyl 6-hydroxynicotinate A->C Esterification (MeOH, H2SO4) D Methyl 5-chloro-6- hydroxynicotinate B->D Esterification (MeOH, SOCl2) C->D Chlorination (NCS, DMF)

Fig 1: Divergent synthetic routes to Methyl 5-chloro-6-hydroxynicotinate highlighting key intermediates.

Targeted Troubleshooting & FAQs

Q1: Why is my esterification yield stalling below 60% despite extended reflux times in Methanol/H₂SO₄? Causality: The root cause lies in the tautomerization of the starting material. 6-hydroxynicotinic acid exists predominantly in its 2-pyridone tautomer. This form is highly polar, resulting in poor solubility in methanol. Furthermore, standard Fischer esterification (using catalytic


) generates water, which pushes the equilibrium backward, often requiring extended reflux times (up to 10 hours) with suboptimal recovery[1].
The Fix:  Abandon catalytic sulfuric acid. Instead, use Thionyl Chloride (

) as both a reactant and a water scavenger. By slowly adding

to methanol, you generate HCl in situ and form a highly reactive acyl chloride intermediate. This drives the reaction forward irreversibly, bypassing the equilibrium constraints.

Q2: During chlorination with N-Chlorosuccinimide (NCS), I am observing significant over-chlorination (e.g., 5,6-dichloro derivatives). How can I improve regioselectivity? Causality: Regioselectivity in pyridone systems is governed by the electron-donating effect of the pyridone oxygen, which strongly activates the ortho (position 5) and para (position 3) positions. Over-chlorination occurs when the reaction temperature exceeds 60°C or when excess equivalents of the chlorinating agent are used[2]. The Fix: Strictly control the stoichiometry to 1.05 equivalents of NCS. Use a polar aprotic solvent like DMF at ambient temperature (20-25°C). The DMF stabilizes the intermediate chloronium ion without providing enough thermal energy to overcome the activation barrier for the second electrophilic aromatic substitution.

Q3: I am losing product during the aqueous workup. The product seems to partition into the aqueous layer. How do I recover it? Causality: The 6-hydroxy group renders the molecule amphoteric and capable of strong hydrogen bonding. If the aqueous layer is too basic (pH > 8), the hydroxyl group deprotonates, forming a highly water-soluble sodium salt. The Fix: Adjust the aqueous phase to a precise pH of 4.0 using 6N HCl before extraction[3]. Extract with a moderately polar solvent system like Ethyl Acetate to disrupt hydrogen bonding and improve the partition coefficient into the organic phase.

Optimized Downstream Workup

To prevent the catastrophic yield loss described in Q3, adhere strictly to the following downstream processing workflow:

WorkupWorkflow S1 1. Reaction Mixture (Contains Product + Acid/Salts) S2 2. Concentrate in vacuo (Remove Volatiles) S1->S2 S3 3. Aqueous Resuspension (Add H2O) S2->S3 S4 4. pH Adjustment (Carefully adjust to pH 4.0) S3->S4 S5 5. Organic Extraction (EtOAc) S4->S5

Fig 2: Optimized downstream workup workflow to maximize product recovery and minimize aqueous loss.

Self-Validating Experimental Protocols

A robust protocol must tell you when it is succeeding. The following methodologies incorporate built-in In-Process Controls (IPCs) for real-time validation.

Protocol A: Regioselective Chlorination of 6-Hydroxynicotinic Acid
  • Charge: Suspend 6-hydroxynicotinic acid (1.0 eq) in anhydrous DMF (5 volumes).

    • Self-Validation Checkpoint: The mixture will initially appear as a thick, milky white suspension.

  • Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) in three equal portions over 30 minutes, maintaining the internal temperature strictly at 20-25°C using a water bath.

  • Reaction: Stir at ambient temperature for 4 hours.

    • Self-Validation Checkpoint: The suspension will gradually transition into a clear, pale-yellow solution, visually indicating the consumption of the insoluble starting material.

  • Quench & Isolate: Pour the mixture into ice water (15 volumes). Stir for 30 minutes. Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 50°C.

Protocol B: High-Yield Esterification to Methyl 5-chloro-6-hydroxynicotinate
  • Charge: Suspend 5-chloro-6-hydroxynicotinic acid (1.0 eq) in anhydrous Methanol (10 volumes) under an inert nitrogen atmosphere.

  • Activation: Cool the suspension to 0°C. Dropwise add Thionyl Chloride (

    
    , 1.5 eq) over 30 minutes.
    
    • Self-Validation Checkpoint: Vigorous gas evolution (

      
       and HCl) will be observed. The suspension will clear as the highly soluble acyl chloride intermediate forms.
      
  • Reflux: Heat the reaction to 65°C and reflux for 12 hours.

    • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1); the starting material spot (

      
      ) should completely disappear, replaced by a higher-running product spot (
      
      
      
      ).
  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Follow the optimized downstream workup workflow (Fig 2) to isolate the final product.

Quantitative Data Summary

The table below summarizes the expected outcomes when comparing standard literature conditions against our optimized, self-validating parameters.

Reaction StepReagent SystemSolventTemp (°C)Time (h)IPC CheckpointExpected Yield (%)
Esterification (Standard)

(cat.)
MeOH6524TLC (Starting Material remains)45 - 60%
Esterification (Optimized)

(1.5 eq)
MeOH6512TLC / LC-MS (Product mass dominant)92 - 95%
Chlorination (Standard)

(gas)
AcOH202Exothermic temperature spike75 - 80%
Chlorination (Optimized) NCS (1.05 eq)DMF254Clear solution formation85 - 88%

References[3] CH664754A5 - 5,6-di:chloro-nicotinic acid prodn., Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1FDVnatyWyj0C6JDxMhiIF3sGzeb5AQzbo_eMPF4QkcNahfySUX3Orhmdar0UkgvYZ6EqH6s8liIQUgprSE5_ArTyDs6Ql4YXCiJTIc5GjoRt4S8aB4xqNBnNWfMiD49bzpWIYPRZKSQa[1] 5-Chloro-6-Hydroxy-3-Pyridinecarboxylic Acid CAS 54127-63-8, Shaanxi Bloom Tech Co., Ltd.,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9lWf-x5NNtitphLiIlSIJHATsGsfyPGW4COg_8yjTdaRagReUQu0w6ufEQ7DLu5k-xBqqgsBX4wvq0t0R7YY2_F8dgagMZIfJtrh2X8lbRGM_03ETPByF5w2U3NNe5FUTOOUKSpqemkwUdgb_7nAG0edoKu2x_UBG306qQ0HzYZlOglvi5Vk30tIg7C1vcotHaNFjBRT5dFEdW9l1vp_QmnVQ3Njm2kZTWzLye1vUL4M_H6h0vt4GE1JB0Vfm_pHJ[4] WO2011071570A1 - Novel oxadiazole compounds, Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIvomBataZopjzNRSiAePxx7R7hk4OjtW_yFZ1a2Sfl-lqeREt4x0xOJAIMIf8Kb1yommDTIf63Y-2Nk5DT5aMJvQJISS45xUp2Z7xrcalYb6BBUZXmdJQpuUlckF2Ro6PVOtujNoYVuEqoKXacA==[2] CA1340990C - Heterocyclic (alkyl) amines intermediates and their production, Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZBeESBLY2M6MFD0vfrCP525mXtHU2TSDnIhusMRg6lX6QVRpvX7pgvZgFIn9K_G5ycObpmjlwBPvl43wearmXaBeTYz4NB36NMAvAR1q_b3tPcwvmXdxL1a82kPSGxh7KcbGoI8a1IV5D

Sources

Technical Support Center: Methyl 5-chloro-6-hydroxynicotinate Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 5-chloro-6-hydroxynicotinate. It is designed to address common challenges and provide robust, field-tested solutions to ensure the highest purity of your final compound.

I. Core Principles of Purification for Methyl 5-chloro-6-hydroxynicotinate

Methyl 5-chloro-6-hydroxynicotinate is a key synthetic intermediate used in the development of various active pharmaceutical ingredients.[1] Its molecular structure, featuring a pyridine ring with chloro, hydroxyl, and methyl ester functional groups, presents unique purification challenges.[1] Achieving high purity is critical for downstream applications and regulatory compliance.

The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods, or a combination thereof, depends on the impurity profile of the crude product and the desired final purity.

II. Troubleshooting Guide: Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds.[2] It is a cost-effective and scalable method that can yield highly pure crystalline material when optimized correctly.

Frequently Encountered Issues & Solutions

Question: My compound will not dissolve in the chosen recrystallization solvent, even with heating. What should I do?

Answer: This indicates that the solvent is not suitable for your compound. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.[2]

  • Troubleshooting Steps:

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Common choices for compounds with similar functionalities include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone). A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.

    • Increase Polarity: If using a non-polar solvent, try adding a more polar co-solvent dropwise to the heated mixture until the compound dissolves.

    • Check for Insoluble Impurities: If the bulk of the material dissolves but a small amount of solid remains, this may be an insoluble impurity. In this case, perform a hot filtration to remove the solid before allowing the solution to cool.[3]

Question: My compound has oiled out during cooling instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the boiling point of the solvent is too high or the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

    • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can promote gradual crystal growth.[3]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Question: The purity of my recrystallized product is still low. What are the next steps?

Answer: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your target compound.

  • Troubleshooting Steps:

    • Second Recrystallization: Perform a second recrystallization, potentially with a different solvent system.

    • Decolorization: If your product has a persistent color when it should be a white or off-white solid, this may be due to colored impurities. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[3]

    • Consider Column Chromatography: If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.

III. Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For Methyl 5-chloro-6-hydroxynicotinate, normal-phase silica gel chromatography is a common approach.

Frequently Encountered Issues & Solutions

Question: I am seeing poor separation of my compound from impurities on the column. How can I improve the resolution?

Answer: Poor separation is often a result of an inappropriate mobile phase (eluent) or improper column packing.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) to determine the optimal solvent system. Aim for a solvent system that gives your target compound an Rf value of approximately 0.3.

      • Solvent Polarity: If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are sticking to the column (low Rf), increase the polarity. Common solvent systems include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.

    • Column Packing: Ensure your column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and decreased resolution.

    • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a strong solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Loading a large volume of a strong solvent can disrupt the top of the column and lead to poor separation.

Question: My compound is not eluting from the column. What is happening?

Answer: This indicates that your compound is too strongly adsorbed to the stationary phase, and the mobile phase is not polar enough to move it down the column.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For particularly polar compounds, adding a small amount of methanol (e.g., 1-5%) to your eluent system can be effective.

    • Check for Acidic/Basic Properties: The hydroxyl group on the pyridine ring can interact strongly with the acidic silica gel. Adding a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine (depending on the nature of your compound and impurities), can help to improve elution.

Question: My purified fractions are still showing impurities by TLC or NMR. Why?

Answer: This can be due to several factors, including co-eluting impurities or degradation of the compound on the column.

  • Troubleshooting Steps:

    • Co-eluting Impurities: If an impurity has a very similar polarity to your product, it may be difficult to separate with a single column.

      • Consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation.[4]

      • Reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol), can also be a powerful alternative.

    • On-Column Degradation: Silica gel is acidic and can sometimes cause degradation of sensitive compounds.

      • If you suspect degradation, you can use deactivated silica gel or an alternative stationary phase like alumina.

      • Running the column quickly can also minimize the time the compound spends in contact with the stationary phase.

IV. Workflow & Methodology

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of Methyl 5-chloro-6-hydroxynicotinate. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. If it dissolves upon heating, this is a potentially good solvent.

  • Dissolution: Place the crude Methyl 5-chloro-6-hydroxynicotinate in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Start Elution Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Monitor Progress Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Methyl 5-chloro-6-hydroxynicotinate Evaporate->Final Yields Pure Product

Caption: A typical workflow for purification by column chromatography.

V. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure Methyl 5-chloro-6-hydroxynicotinate?

A1: Pure Methyl 5-chloro-6-hydroxynicotinate is typically a solid.[5] While a specific melting point is not consistently reported across all commercial suppliers, related compounds like 5-chloro-6-hydroxynicotinic acid and 6-hydroxynicotinic acid have high melting points, often with decomposition.[6][7] It is crucial to characterize your purified material by techniques such as NMR and Mass Spectrometry to confirm its identity and purity.[1][8]

Q2: Are there any known stability issues with Methyl 5-chloro-6-hydroxynicotinate?

A2: While specific stability data is limited in the provided search results, compounds containing ester and hydroxyl functionalities on a pyridine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is recommended to store the purified compound in a cool, dry place.[5]

Q3: What are the common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, and reagents. For example, if the synthesis involves the chlorination of a precursor, you might have under-chlorinated or over-chlorinated species. If starting from 5-hydroxynicotinic acid methyl ester, residual starting material could be present.[1]

Q4: Can I use pH adjustments to aid in purification?

A4: Yes, the acidic nature of the hydroxyl group and the basic nature of the pyridine nitrogen mean that the solubility of Methyl 5-chloro-6-hydroxynicotinate and its impurities can be pH-dependent. This can sometimes be exploited in an acid-base extraction during the workup phase before recrystallization or chromatography. Studies on related hydroxynicotinic acids have shown that pH control is critical during crystallization processes.[9]

Q5: What analytical techniques are essential for confirming the purity of my final product?

A5: To confirm the purity and identity of your Methyl 5-chloro-6-hydroxynicotinate, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid assessment of purity and for monitoring the progress of column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[10]

VI. References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine. Google Patents. Available from:

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available from: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available from: [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses Procedure. Available from: [Link]

  • 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541. PubChem. Available from: [Link]

  • US11325906B2 - Chemical compounds. Google Patents. Available from:

  • Method of chlorination. European Patent Office. Available from: [Link]

  • Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. Waters. Available from: [Link]

  • Methyl 5-Methylnicotinate (CAS 29681-45-6) Manufacturer. Ganapa Life Science. Available from: [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Available from: [Link]

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. PMC. Available from: [Link]

Sources

Overcoming solubility issues with Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9 / 54127-63-8 derivatives).

This guide moves beyond basic data sheets to address the "brick dust" physical properties characteristic of this scaffold, focusing on the specific challenges caused by pyridone tautomerism .

Subject: Overcoming Solubility, Reactivity, and Purification Challenges Ticket Priority: High (Process Bottleneck)

Part 1: The Root Cause (Molecular Mechanics)[1][2]

Before troubleshooting, you must understand why this molecule resists dissolution. You are likely treating it as a hydroxypyridine (phenol-like), but in the solid state and solution, it behaves as a pyridone (lactam).[1][2]

The "Hidden" Dimerization

While the name implies a hydroxyl group at position 6, the molecule predominantly exists as the 6-oxo-1,6-dihydropyridine tautomer.[1][2]

  • Tautomerism: The proton shifts from the oxygen to the ring nitrogen.[1][2][3][4][5]

  • Dimerization: Two molecules align to form a highly stable, 8-membered hydrogen-bonded ring (similar to DNA base pairing).[1][2][5]

  • Lattice Energy: This dimerization creates a high-energy crystal lattice that resists disruption by non-polar solvents (DCM, Hexane) and weak polar solvents (Ethanol, THF).[1][2][5]

Visualization: The Solubility Barrier

The following diagram illustrates the tautomeric equilibrium and the dimerization trap that causes your solubility issues.

Tautomerism cluster_legend Solubility Trap Hydroxyl Lactim Form (6-Hydroxypyridine) Soluble in Organics Oxo Lactam Form (6-Oxopyridone) Dominant Species Hydroxyl->Oxo Tautomerization (Favored in polar media) Dimer H-Bonded Dimer ('Brick Dust') Insoluble Oxo->Dimer Intermolecular H-Bonding

Figure 1: The equilibrium shifts toward the Lactam form, leading to strong dimerization that prevents dissolution in standard organic solvents.[1][2]

Part 2: Solubility Troubleshooting & Solvent Selection

Do not attempt to force solubility in Diethyl Ether or Hexanes; it is thermodynamically unfavorable.[1][2][5] Use the table below to select the correct solvent system based on your application.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingTechnical Note
Dipolar Aprotic DMSO, DMF, NMP Excellent Primary Choice. The high dielectric constant disrupts the H-bonded dimers.[2][5] Use for reactions and NMR.[1][2][5]
Chlorinated DCM, ChloroformPoor Ineffective at breaking the dimer lattice.[1][2][5] Requires functionalization (e.g., O-alkylation) to become soluble.[1][2][5]
Alcohols Methanol, EthanolModerate Solubility improves significantly with heat (reflux).[1][2][5] Upon cooling, the compound often recrystallizes (useful for purification).[1][2][6]
Ethers THF, Diethyl EtherVery Poor Not recommended for dissolution.[1][2][5] Can be used as an antisolvent to crash the product out of DMF/DMSO.[1][2][5]
Aqueous Base NaHCO₃, NaOHGood Deprotonation Strategy. Converts the neutral pyridone to the anionic pyridinate, which is highly water-soluble.[1]
Aqueous Acid HCl (1M)Poor Protonation of the pyridine nitrogen is difficult due to the electron-withdrawing ester/chloro groups; remains largely insoluble.[1][2][5]
Standard Dissolution Protocol (For NMR/Analysis)

If you observe "floating particles" in your NMR tube, follow this protocol:

  • Solvent: Use DMSO-d6.[1][2][5]

  • Additives: If solubility persists as an issue, add 1-2 drops of D₂O (exchangeable protons) or a micro-spatula of K₂CO₃ (shifts equilibrium to the soluble anion).[1][2][5]

  • Heat: Sonicate at 40°C for 5 minutes.

Part 3: Reaction & Purification Workflows

The most common error is attempting to extract this compound out of water using DCM.[1][2][5] Because of the pyridone nature, it often stays in the aqueous phase or precipitates at the interface.[1][2]

The "pH Swing" Purification Method

Instead of column chromatography (which often causes streaking due to the acidic proton), use the pH-dependent solubility switch.[1][2]

Protocol:
  • Dissolution: Suspend the crude solid in water.[1][2][5] Slowly add 1M NaOH or Sat. NaHCO₃ until pH ~9-10.[1][2][5] The solid should dissolve as it forms the salt.[1][2][5]

    • Why? The pKa of the NH is lowered by the Cl and Ester groups (estimated pKa ~7-9), making it soluble in mild base.[1][2]

  • Filtration: Filter the aqueous solution to remove non-acidic impurities (which remain insoluble).[1][2][5]

  • Precipitation: Slowly acidify the filtrate with 1M HCl to pH ~3-4.

  • Collection: The neutral pyridone will precipitate as a pure solid.[1][2][5] Filter and wash with cold water.[1][2][5]

Visualization: Purification Logic Flow

Purification Crude Crude Mixture (Solid) BaseAdd Add aq. NaHCO3 / NaOH (Target pH 9-10) Crude->BaseAdd Filter Filter Suspension BaseAdd->Filter LiquidPhase Filtrate (Liquid) Contains Product as Anion Filter->LiquidPhase Soluble SolidWaste Filter Cake (Solid) Non-acidic Impurities Filter->SolidWaste Insoluble Acidify Acidify with HCl (Target pH 3-4) LiquidPhase->Acidify FinalProd Pure Precipitate Collect by Filtration Acidify->FinalProd Product Crashes Out

Figure 2: The pH Swing method utilizes the acidity of the N-H proton to separate the product from non-acidic contaminants without chromatography.[2][5]

Part 4: Frequently Asked Questions (FAQs)

Q1: I am trying to alkylate the hydroxyl group (O-alkylation), but the reaction is slow. Why? A: You are fighting the tautomer equilibrium. The "hydroxyl" is actually a carbonyl (C=O).[1][2][5] To favor O-alkylation over N-alkylation:

  • Use a Silver salt (Ag₂CO₃) which favors the O-position (the "Silver Salt Rule").[1][2][5]

  • Alternatively, convert the pyridone to a chloro-pyridine first (using POCl₃), then perform a nucleophilic substitution with your alkoxide.[1][2][5] This avoids the ambident nucleophile issue entirely.

Q2: My product streaks badly on TLC and Silica Columns. How do I fix this? A: The N-H proton is acidic and interacts with the silanols on the silica gel.[1][2]

  • Fix: Add 1% Acetic Acid to your eluent to suppress ionization, OR use the "pH Swing" purification method described above to avoid chromatography altogether.[1][2][5]

Q3: Can I use THF for the reaction? A: Likely not as a solvent, but as a co-solvent.[1][2][5] The compound is sparingly soluble in THF.[1][2][5] If you must use THF (e.g., for hydride reductions), ensure you use a suspension .[1] The reaction will proceed as the dissolved material is consumed, driving the equilibrium (Le Chatelier's principle), but expect slower kinetics.[1][2]

Q4: The melting point is much higher than predicted. Is it impure? A: Likely not.[1][2][5] Pyridone derivatives have notoriously high melting points due to the intermolecular hydrogen bonding network described in Part 1.[1][2][5] A high melting point (often >160°C or even >200°C depending on the derivative) confirms the pyridone structure, not impurity.[1][2]

References

  • Tautomerism of 2-Pyridone

    • Source: Wikipedia / PubChem[5]

    • Context: Establishes the lactam-lactim equilibrium favoring the keto form in solid st
    • Link:[1][2][5]

  • Solubility & Acidity of Halogenated Pyridines

    • Source: National Institutes of Health (NIH) - PubChem[1][2][5]

    • Context: pKa data and physical properties of 5-chloro-2-hydroxypyridine deriv
    • Link:[1][2][5]

  • Purification of Hydroxynicotinates

    • Source: Organic Syntheses, Coll.[1][2][5] Vol. 4, p.532 (1963).[1][2][5]

    • Context: Standard protocols for acid/base precipitation of 6-hydroxynicotinic acid derivatives.[1][2][5]

    • Link:[1][2][5]

  • Pyridone Dimerization Mechanics

    • Source: WuXi Biology / MDPI[2][5]

    • Context: Computational and experimental analysis of hydrogen bonding networks in pyridone systems.[1][2][5]

    • Link:[1][2][5]

Sources

Technical Support Center: Purification & Recrystallization of Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the technical support and troubleshooting guide for the purification of Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9) . This compound presents unique crystallization challenges due to its highly directional hydrogen-bonding capabilities and lactam-lactim tautomerism. This guide synthesizes field-proven methodologies with thermodynamic principles to help you achieve >98% purity with maximized recovery yields.

Compound Overview & Physicochemical Profiling

To successfully recrystallize Methyl 5-chloro-6-hydroxynicotinate, one must understand its solution-phase behavior. The molecule features a pyridine ring substituted with a chlorine atom, a methyl ester, and a hydroxyl group at the 6-position.

Crucially, the 6-hydroxypyridine core undergoes tautomerization into a 6-pyridone (lactam) form[1]. In polar, protic solvents (like methanol and water), the lactam form is heavily favored. This tautomer acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O), creating robust intermolecular networks[2]. Protic solvents are required to disrupt these networks and achieve dissolution at elevated temperatures, while the addition of a highly polar anti-solvent (water) forces the compound out of solution by sharply decreasing its solubility threshold[3].

Solvent Selection Matrix

Selecting the correct solvent system is the most critical step. Because the molecule contains a methyl ester , the use of mismatched alcohols (e.g., ethanol or isopropanol) under thermal stress can lead to transesterification, destroying your product's purity.

Solvent SystemRatio (v/v)Solute-Solvent Interaction DynamicsExpected YieldPurity Profile
Methanol / Water 10:1 to 5:1Protic disruption of lactam H-bonds; Water acts as a highly tunable anti-solvent[3].>85%Excellent; effectively purges polar impurities.
Ethyl Acetate / Hexanes 1:2Moderate polarity; relies strictly on a thermal gradient rather than anti-solvent crashing.70–80%Good; removes non-polar organic impurities.
Ethanol / Water N/AWARNING: High risk of transesterification yielding ethyl ester impurities upon heating.N/APoor (Mixed ester contamination).
Acetonitrile PureAprotic; exhibits poor solubility even at reflux due to unbroken solute-solute H-bonding.<50%Moderate; prone to low recovery.

Standard Operating Procedure (SOP): Methanol/Water Recrystallization

This protocol utilizes a solvent/anti-solvent approach, validated to maintain the integrity of the methyl ester while leveraging the compound's protic solubility profile.

Step 1: Saturation Suspend the crude Methyl 5-chloro-6-hydroxynicotinate in a minimal volume of HPLC-grade Methanol. Heat the suspension to 60 °C (just below Methanol's boiling point of 64.7 °C) with continuous stirring until complete dissolution is achieved.

Step 2: Clarification (Self-Validating Step) Perform a hot gravity filtration through a fluted filter paper to remove any insoluble particulates or inorganic salts. If the solution is entirely clear, this step may be bypassed.

Step 3: Anti-Solvent Addition While strictly maintaining the solution temperature at 60 °C, begin adding deionized water dropwise. Continue the addition until the solution reaches the "cloud point" —a state of faint, persistent turbidity that does not dissipate with stirring.

Step 4: Seeding & Annealing Add a few drops of Methanol just until the turbidity clears, then add 1–2 mg of pure Methyl 5-chloro-6-hydroxynicotinate crystals. This seeds the solution, bypassing the metastable zone and preventing "oiling out."

Step 5: Controlled Cooling Remove the heat source and allow the flask to cool to room temperature at a controlled rate of approximately 10 °C/hour. Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize lattice formation and yield.

Step 6: Harvesting Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Methanol:Water (1:1 v/v) to displace mother liquor impurities. Dry the crystals under high vacuum at 45 °C to a constant weight.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound precipitates above its melting point in the solvent mixture, or when the anti-solvent (water) is added too rapidly, supersaturating the solution beyond the nucleation threshold. The Fix: Reheat the mixture to 60 °C until the oil dissolves completely. Add 5–10% more methanol to decrease the system's polarity, then cool the solution much more slowly (e.g., 5 °C/hour). Mechanical scratching of the glass flask will force crystalline nucleation over phase separation.

Q: Why is Methanol strictly preferred over Ethanol or Isopropanol? A: Methyl 5-chloro-6-hydroxynicotinate contains a methyl ester. Heating this compound in ethanol, particularly if trace acidic or basic impurities are present from previous synthetic steps, will induce transesterification. This results in a contaminated product containing ethyl ester impurities. Methanol ensures that any dynamic transesterification simply regenerates the desired methyl ester.

Q: The recovery yield is below 50%. What went wrong? A: The lactam/lactim tautomerism makes the core highly soluble in protic environments. If your yield is low, you likely used too much primary solvent (Methanol) or did not add enough anti-solvent (Water) to sufficiently lower the solubility threshold at 4 °C. Ensure you reach the exact "cloud point" at 60 °C before initiating the cooling phase.

Mechanistic & Workflow Diagrams

Workflow Start Crude Methyl 5-chloro- 6-hydroxynicotinate Dissolve Dissolve in Hot MeOH (Near Boiling) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AddAnti Add Anti-Solvent (Dropwise H2O) Filter->AddAnti Cool Controlled Cooling (RT then 4°C) AddAnti->Cool Check Crystallization State? Cool->Check Crystals Harvest via Vacuum Filtration Check->Crystals Solid Crystals OilOut Oiling Out Detected Check->OilOut Biphasic Oil Reheat Reheat & Add More MeOH OilOut->Reheat Reheat->Cool

Workflow for the recrystallization and troubleshooting of Methyl 5-chloro-6-hydroxynicotinate.

Tautomerism Enol Lactim Form (6-OH) Favored in Non-Polar Solvents Keto Lactam Form (6-Oxo) Favored in Polar/Protic Solvents Enol->Keto Proton Transfer (Solvent Mediated) SolvEnol Intramolecular H-Bonding Lower Solubility Enol->SolvEnol SolvKeto Intermolecular H-Bonding High Solubility in MeOH/H2O Keto->SolvKeto

Tautomeric equilibrium of the 6-hydroxypyridine core dictating solvent interaction dynamics.

Comprehensive References

  • Title: WO2011071570A1 - Novel oxadiazole compounds (Demonstrating solubility profiles of Methyl 5-chloro-6-hydroxynicotinate in Methanol/Water systems) Source: Google Patents URL:

  • Title: pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media Source: MDPI (Crystals) URL: [Link]

  • Title: Hydroxynicotinic acid crystallisation and solubility systematic studies Source: RSC Advances URL: [Link]

  • Title: Tautomeric Polymorphism of 4-Hydroxynicotinic Acid Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

Minimizing side reactions during chlorination of methyl nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chlorination of methyl nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As your dedicated scientific resource, this document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize side reactions and maximize the yield and purity of your desired chlorinated product. Our approach is grounded in mechanistic principles and validated by practical, field-proven insights to ensure your experimental success.

Troubleshooting Guide: Common Issues and Solutions

The chlorination of methyl nicotinate, while a valuable reaction, can be prone to several side reactions that can complicate purification and reduce yields. This section addresses the most common issues encountered during this process in a user-friendly question-and-answer format.

Issue/Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or no conversion of starting material. 1. Insufficiently activated chlorinating agent. 2. Reaction temperature is too low. 3. Deactivation of the pyridine ring. 1. Choice of Chlorinating Agent: For electron-deficient pyridines like methyl nicotinate, stronger electrophilic chlorine sources may be required. Consider using sulfuryl chloride (SO2Cl2) or activating N-chlorosuccinimide (NCS) with a Lewis or Brønsted acid.[1][2][3]2. Temperature Optimization: While higher temperatures can promote side reactions, some activation energy is necessary. Incrementally increase the reaction temperature, monitoring the reaction progress closely by TLC or GC/MS.3. N-Oxide Strategy: The pyridine N-oxide is significantly more reactive towards electrophilic substitution. Consider converting the methyl nicotinate to its N-oxide derivative prior to chlorination. This dramatically enhances reactivity, particularly at the 2- and 6-positions.[4][5]
Formation of multiple chlorinated isomers (poor regioselectivity). 1. Harsh reaction conditions. 2. Inappropriate choice of chlorinating agent. 3. Radical vs. electrophilic pathway. 1. Milder Conditions: Employing lower temperatures and a gradual addition of the chlorinating agent can favor the formation of the thermodynamically more stable product.[1][2]2. Reagent Selection: The choice of chlorinating agent can influence regioselectivity. For instance, certain protocols using NCS have shown good selectivity.[6][7]3. Control the Mechanism: For electrophilic aromatic substitution, ensure the exclusion of radical initiators (like light or AIBN). If a radical pathway is desired for a specific isomer, those conditions should be intentionally employed.
Presence of di-chlorinated byproducts. Over-chlorination due to excess chlorinating agent or prolonged reaction time. 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. Add the reagent portion-wise or via a syringe pump to maintain a low concentration throughout the reaction.2. Reaction Monitoring: Closely monitor the reaction progress. Once the starting material is consumed or the desired product concentration is maximized, quench the reaction immediately.
Formation of nicotinic acid or its chlorinated derivative. Hydrolysis of the methyl ester group. 1. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Moisture can lead to the hydrolysis of the ester, especially under acidic or basic conditions.[8][9]2. Aprotic Solvent: Use a non-polar, aprotic solvent such as dichloromethane, chloroform, or toluene.[10]3. Neutral or Acidic Conditions: Avoid basic conditions, which promote saponification. If an acid scavenger is needed, use a non-nucleophilic base like a hindered amine.
Isolation of N-chlorinated species or related byproducts. Reaction of the pyridine nitrogen with the electrophilic chlorine source. 1. Protic Acid Additive: The addition of a strong protic acid can protonate the pyridine nitrogen, protecting it from electrophilic attack. However, this further deactivates the ring, so a balance must be found.2. N-Oxide Pathway: As mentioned, converting to the N-oxide directs chlorination to the ring and protects the nitrogen. The N-oxide can be subsequently removed.[4][5]

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for the chlorination of methyl nicotinate?

The optimal chlorinating agent depends on the desired regioselectivity and the scale of the reaction.

  • Sulfuryl chloride (SO2Cl2) is a powerful and effective reagent for chlorinating deactivated pyridine rings. It often requires mild heating but can provide good yields.[1][2]

  • N-Chlorosuccinimide (NCS) is a solid, easier-to-handle reagent. While it is a milder chlorinating agent, its reactivity can be enhanced with the addition of an acid catalyst.[6][7][11] It can sometimes offer better regioselectivity compared to more aggressive reagents.[12]

  • Phosphorus oxychloride (POCl3) is typically used for the chlorination of pyridine-N-oxides, leading to chlorination primarily at the 2-position.[5][13]

Q2: What is the expected regioselectivity for the direct chlorination of methyl nicotinate?

The pyridine ring is electron-deficient, and the methyl ester at the 3-position is an electron-withdrawing group, which further deactivates the ring towards electrophilic aromatic substitution. The nitrogen atom strongly deactivates the ortho (2 and 6) and para (4) positions. Therefore, electrophilic attack is least disfavored at the meta positions (5 and to a lesser extent, 2 and 4 relative to the ester). The expected major products from direct electrophilic chlorination are typically the 2-chloro and 6-chloro isomers.[14][15] However, achieving high regioselectivity can be challenging.

Q3: How can I improve the regioselectivity of the chlorination?

Improving regioselectivity often involves modifying the substrate or the reaction conditions:

  • N-Oxide Formation: This is a highly effective strategy. The N-oxide activates the 2- and 6-positions towards electrophilic attack, leading to much cleaner reactions and higher yields of these isomers.[4][5]

  • Directed Metalation: An alternative strategy involves directed ortho-metalation followed by quenching with an electrophilic chlorine source. This can provide access to specific isomers that are difficult to obtain through direct chlorination.

Q4: What are the key safety precautions when working with chlorinating agents like SO2Cl2 and NCS?

  • Handling: Both SO2Cl2 and NCS should be handled in a well-ventilated fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reactivity: Sulfuryl chloride reacts violently with water and should be handled with extreme care under anhydrous conditions. NCS is a stable solid but is a strong oxidant.

  • Quenching: Reactions should be quenched carefully, typically by slow addition to a basic solution like sodium bicarbonate or sodium sulfite solution to neutralize the excess reagent and any acidic byproducts.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired chlorination pathways of methyl nicotinate and the potential side reactions that can occur.

Chlorination_of_Methyl_Nicotinate cluster_main Chlorination Pathways cluster_side Side Reactions MN Methyl Nicotinate C2 Methyl 2-chloronicotinate (Desired Product) MN->C2 Chlorinating Agent (e.g., SO2Cl2, NCS) C6 Methyl 6-chloronicotinate (Desired Product) MN->C6 Chlorinating Agent (e.g., SO2Cl2, NCS) DiCl Di-chlorinated Product MN->DiCl Excess Reagent NA Nicotinic Acid Derivative (from hydrolysis) MN->NA H2O NCl N-Chlorinated Intermediate MN->NCl Direct N-attack

Caption: Desired and side reaction pathways in the chlorination of methyl nicotinate.

Optimized Experimental Protocol: Chlorination using Sulfuryl Chloride

This protocol is a general guideline for the chlorination of methyl nicotinate using sulfuryl chloride, with an emphasis on minimizing side reactions.

Materials:

  • Methyl nicotinate

  • Sulfuryl chloride (SO2Cl2), freshly distilled

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask, condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet.

  • Reagent Preparation: Dissolve methyl nicotinate (1.0 equivalent) in the anhydrous solvent (e.g., DCM or DCE) under an inert atmosphere.

  • Addition of Chlorinating Agent: In the dropping funnel, add sulfuryl chloride (1.05 equivalents) dissolved in a small amount of the anhydrous solvent. Add the SO2Cl2 solution dropwise to the stirred solution of methyl nicotinate at room temperature over 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, gently heat the mixture to reflux and continue monitoring.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully and slowly add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate to quench the excess SO2Cl2 and neutralize the generated HCl.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired chlorinated methyl nicotinate isomer(s).[15][16]

References

  • PrepChem. (n.d.). Synthesis of methyl 2-chloronicotinate. Retrieved from [Link]

  • McNally, A., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2012). Methyl 6-chloronicotinate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2017). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Royal Society of Chemistry. Retrieved from [Link]

  • ChemRxiv. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • ResearchGate. (2017). Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. Retrieved from [Link]

  • Organic Letters. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2020). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Retrieved from [Link]

  • Bentham Science. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Retrieved from [Link]

  • Chem-Impex. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (2016). The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. Royal Society of Chemistry. Retrieved from [Link]

  • Ingenta Connect. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Retrieved from [Link]

  • Google Patents. (2010). CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof.
  • Chemiton. (2025). How N-chlorosuccinimide Is Used to Create Halogenated Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]

  • India Environment Portal. (n.d.). Methyl-6-methylnicotinate Route of Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • Macsen Labs. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Indian Journal of Chemistry. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Retrieved from [Link]

  • PharmaCompass. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • PubMed. (2018). Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367760B - The synthetic method of 2-chloronicotinic acid.
  • Google Patents. (n.d.). CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process.
  • Multichem Exports. (n.d.). METHYL NICOTINATE. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Wikipedia. (n.d.). Menthyl nicotinate. Retrieved from [Link]

Sources

Controlling regioselectivity in 5-chloro-6-hydroxy pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Functionalization Ticket #RG-PYR-005: Regiocontrol in 5-Chloro-6-Hydroxy Pyridine Synthesis

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Regioselectivity & Yield Critical)

Triage & Nomenclature Verification

Before proceeding, we must align on the structural identity. The nomenclature "5-chloro-6-hydroxypyridine" is chemically ambiguous due to tautomerism and numbering conventions.

  • The Tautomer Trap: In solution and solid state, 2-hydroxypyridines exist predominantly as 2-pyridones .

  • The Numbering Shift:

    • Structure A: If you number relative to the Nitrogen (N=1) and place Cl at 5 and OH at 6, you are describing a vicinal substitution pattern. By IUPAC priority (C=O/C-OH gets position 2), this molecule is 3-chloro-2-pyridone .

    • Structure B: If you are using a derivative name (e.g., from a 3-chloropyridine precursor oxidized at C6), you might be referring to 5-chloro-2-pyridone (where Cl is para to the C3 position).

This guide addresses the control of BOTH isomers, as the core challenge in this synthesis is the competition between the C3 (ortho) and C5 (para) positions during electrophilic aromatic substitution (EAS).

The Core Problem: The Regioselectivity Matrix

Direct chlorination of 2-pyridone is governed by the competition between kinetic and thermodynamic control.

FeatureC3 Position (Target: 3-Chloro) C5 Position (Target: 5-Chloro)
Electronic Effect Highly Activated. The oxygen at C2 is a strong ortho-para director. C3 is the ortho position.Activated. C5 is the para position relative to the oxygen.
Kinetic Control Favored. Electrophilic attack here is fastest due to proximity to the electron-donating oxygen.Disfavored. Slower attack compared to C3.
Common Pitfall Over-chlorination. Once C3 is chlorinated, the ring is still reactive enough to chlorinate at C5, leading to 3,5-dichloro impurities.Low Selectivity. Direct chlorination rarely yields pure C5 isomer without significant C3 byproduct.
Preferred Strategy Controlled Stoichiometry (0.95 eq) at low temp.Indirect Synthesis (Diazotization) or Blocking Groups.

Strategic Decision Tree (Workflow)

Use this logic flow to select the correct synthetic route for your target purity.

SynthesisStrategy Start Start: Define Target Isomer Target3Cl Target: 3-Chloro-2-pyridone (User's '5-Cl-6-OH') Start->Target3Cl Target5Cl Target: 5-Chloro-2-pyridone (Para-isomer) Start->Target5Cl DirectCl Route A: Direct Chlorination (NCS/MeCN) Target3Cl->DirectCl Kinetic Control Diazo Route B: Diazotization (Sandmeyer) Target5Cl->Diazo Highest Purity (Recommended) Hydrolysis Route C: Hydrolysis (From 2,5-dichloro) Target5Cl->Hydrolysis Scalable (Industrial) IssueOver Risk: 3,5-Dichloro impurity DirectCl->IssueOver If Temp > 25°C or Excess Cl+ IssueTar Risk: Diazo Tar formation Diazo->IssueTar If Temp > 5°C

Caption: Decision matrix for selecting the optimal synthetic route based on the specific regioisomer required.

Detailed Protocols & Troubleshooting

Protocol A: Direct Chlorination (Targeting 3-Chloro-2-pyridone)

Best for: Small scale, when the "5-chloro-6-hydroxy" (vicinal) structure is desired.

The Challenge: preventing the formation of 3,5-dichloro-2-pyridone.

** Optimized Method:**

  • Solvent: Use Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the transition state but MeCN allows for easier workup.

  • Reagent: N-Chlorosuccinimide (NCS) is superior to Cl2 gas because it releases Cl+ slowly, allowing for better stoichiometric control [1].

  • Stoichiometry: Use 0.95 equivalents of NCS relative to 2-pyridone. Never use excess.

  • Temperature: Maintain 0°C to 5°C . Higher temperatures activate the C5 position.

Troubleshooting Guide:

  • Issue: HPLC shows 15% 3,5-dichloro byproduct.

    • Fix: Your reaction is running too fast or too hot. Switch solvent to Dichloromethane (DCM) to slow down the rate (heterogeneous slurry) or reduce NCS to 0.90 eq. Recrystallize from Ethanol to remove the di-chloro impurity (it is less soluble).

  • Issue: Reaction stalled at 60% conversion.

    • Fix: Do not add more NCS immediately. Check pH. The reaction generates succinimide (mildly acidic). If the pH drops too low, reactivity decreases.

Protocol B: The "Sandmeyer" Bypass (Targeting 5-Chloro-2-pyridone)

Best for: High purity requirements.[1] This completely bypasses the regioselectivity issue by using a pre-chlorinated precursor.

The Logic: Instead of trying to force a Cl onto the C5 position of 2-pyridone (fighting against C3), start with 2-amino-5-chloropyridine .[1] The Cl is already locked in the correct position. You simply convert the amine (C2) to a hydroxyl group [2].

Optimized Method:

  • Dissolution: Dissolve 2-amino-5-chloropyridine in 10-15% H2SO4 (aq).

  • Diazotization: Cool to 0-5°C . Add NaNO2 (1.1 eq) dropwise. Critical: Internal temp must not exceed 5°C.

  • Hydrolysis: Once the diazonium salt forms (check with starch-iodide paper), warm the solution to 60-80°C to drive the hydrolysis (release of N2 gas).

  • Isolation: Cool and filter the precipitate.

Troubleshooting Guide:

  • Issue: Formation of black "tar" or low yield.

    • Fix: The diazonium intermediate decomposed before hydrolysis. Ensure the NaNO2 addition is very slow and the temperature stays near 0°C during the addition phase.

  • Issue: Product is colored (yellow/orange).

    • Fix: Azo-coupling side reactions occurred. Use a higher concentration of acid during the initial dissolution to protonate the amine fully and prevent coupling between the diazonium salt and unreacted amine.

Protocol C: Hydrolysis of 2,5-Dichloropyridine

Best for: Industrial scale-up.

Method: Reflux 2,5-dichloropyridine with NaOH (aq) or KOtBu in t-BuOH. The chlorine at C2 is more labile (nucleophilic aromatic substitution, SNAr) than the chlorine at C5 due to the adjacent nitrogen [3].

  • Selectivity: >98% for substitution at C2 (yielding 5-chloro-2-pyridone).

  • Reference: This is a standard route for agrochemical intermediates [3].

Frequently Asked Questions (FAQ)

Q1: Why does my NMR show broad peaks for the OH proton? A: This is due to tautomeric exchange . In CDCl3, you often see a mix or a broad average of the enol (OH) and keto (NH) forms. In DMSO-d6, the keto form (NH) is usually distinct and sharp, appearing downfield (11-13 ppm).

Q2: Can I use bleach (NaOCl) for the chlorination? A: Technically yes, but regiocontrol is poor . Bleach creates a high concentration of active chlorine species rapidly, leading to significant 3,5-dichloro formation. NCS is strictly recommended for laboratory scale regiocontrol.

Q3: My product has a different melting point than the literature. Why? A: Check if you have isolated the hydrochloride salt . If you used HCl/Cl2 or the Sandmeyer route without neutralization, you might have the pyridinium salt. Neutralize with weak base (NaHCO3) to isolate the free base. Also, 3-chloro and 5-chloro isomers have distinct melting points (3-Cl: ~178°C vs 5-Cl: ~160-162°C [4]).

Q4: I specifically need the 3-chloro isomer but keep getting 3,5-dichloro. How do I stop it? A: Use Lithium Perchlorate (LiClO4) as a catalyst with NCS. It can accelerate the mono-chlorination while allowing you to run at lower temperatures, improving the kinetic selectivity for C3 over C5 [5].

References

  • BenchChem. (2025).[2][3] N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds: Application Notes and Protocols. Retrieved from 2

  • BenchChem. (2025).[2][3] 5-Chloro-2-pyridone Synthesis via Diazotization of 2-Amino-5-chloropyridine.[1][4] Retrieved from 4

  • Syngenta Crop Protection AG. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids... Google Patents. Retrieved from 5

  • Sigma-Aldrich. (n.d.).[6] 5-Chloro-3-hydroxypyridine Product Specification. Retrieved from 6

  • National Institutes of Health (PMC). (2015). Regioselective C5-alkylation... Retrieved from 7

Sources

Technical Support Center: Optimizing Reaction Temperature for Chloronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Optimization Strategies for Chloronicotinate Synthesis (Imidacloprid, Acetamiprid, and Intermediates) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Content ID: TSC-2025-CN-OPT

Core Philosophy: The Kinetic-Thermodynamic Balance

From the Desk of the Senior Application Scientist

In the synthesis of chloronicotinate derivatives—specifically neonicotinoids like Imidacloprid and Acetamiprid —temperature is not merely a switch to accelerate reaction rates; it is the primary selector between product efficacy and impurity propagation.

The chloropyridine moiety is electron-deficient, making it susceptible to nucleophilic attack. However, the associated functional groups (cyanoimines, nitroguanidines) are thermally labile. A "standard" reflux often leads to the degradation of the active pharmaceutical/agrochemical ingredient (API) into inactive hydrolysis products or dimers.

This guide moves beyond basic "recipe following" to a self-validating control strategy . Every temperature setpoint you choose must be justified by a specific kinetic target and validated by in-process control (IPC).

Troubleshooting Guide (Q&A Format)

Category A: Yield Optimization & Reaction Kinetics

Q1: I am synthesizing Imidacloprid via the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitroimidazolidin-2-imine. My conversion is high (>95%), but isolated yield is stuck at ~75%. What is consuming my product?

Diagnosis: This is a classic symptom of thermal over-processing during the post-reaction phase. While the condensation requires thermal energy to overcome the activation barrier (typically 70–80°C), the product is sensitive to prolonged heat exposure, especially in the presence of residual base (e.g., Potassium Carbonate).

The Mechanism: At elevated temperatures (>80°C) or extended reaction times, the imidazolidine ring can undergo ring-opening hydrolysis, or the nitro group can degrade. If you are holding the reaction at reflux to "ensure completion," you are likely decomposing the product formed in the first hour.

Corrective Protocol (Self-Validating):

  • Staged Temperature Ramp: Do not jump straight to reflux.

    • Phase 1: Mix reagents at 20–25°C for 30 minutes to ensure homogeneity.

    • Phase 2: Ramp to 70°C over 1 hour.

    • Phase 3: Hold at 70–80°C only until IPC (TLC/HPLC) shows <2% starting material.

  • The "Quench Test": Immediately cool the reaction to 15°C once conversion is complete. Do not allow the mixture to sit hot while preparing workup.

  • Validation: Compare the HPLC purity of the reaction mixture at temperature vs. after cooling. If purity drops during the cool-down lag, your reactor has too much thermal mass; use an active crash-cooling loop.

Category B: Impurity Control & Selectivity

Q2: During the synthesis of the acetamiprid intermediate (CCMP) using Vilsmeier-type chlorination, I observe a recurring "tar" formation and low purity. I am running the reaction at 60°C as per patent literature.

Diagnosis: You are likely experiencing a runaway exotherm at the microscopic level during reagent addition. The chlorination step (often involving


 or phosgene equivalents) is highly exothermic. Even if the bulk temperature reads 60°C, the localized temperature at the addition point can exceed 100°C, leading to polymerization of the aldehyde precursor.

The Mechanism: The formation of the pyridine ring from acyclic precursors (or the functionalization of the ring) involves delicate intermediates. High localized heat favors the formation of polymeric tars over the desired cyclization/chlorination.

Corrective Protocol:

  • Inverted Temperature Addition:

    • Cool the reactor to 0–10°C during the addition of the chlorinating agent (e.g., Solid Phosgene/

      
      ).
      
    • Why? This kinetically suppresses side reactions while the reagents mix.

  • Controlled Ramp: Only after addition is complete, slowly ramp to the reaction temperature (e.g., 50–60°C ) to drive the thermodynamics of the ring closure.

  • Validation: Monitor the exotherm. If the temperature spikes >5°C during addition despite cooling, your addition rate is too fast.

Category C: Safety & Scale-Up

Q3: We are scaling up the synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide. On a 10g scale, it was fine. On a 1kg scale, we saw a pressure spike and temperature overshoot.

Diagnosis: This is a heat transfer limitation. The reaction with


 is autocatalytic and exothermic. On a small scale, heat dissipation is efficient. On a large scale, the "adiabatic" nature of the bulk fluid leads to a thermal runaway, potentially vaporizing the solvent/reagent.

Corrective Protocol:

  • Dosing Control: Switch from "all-in" addition to semi-batch dosing . Add the amine base (e.g., triethylamine) dropwise to the mixture.

  • Temperature Ceiling: Set a hard limit of 50°C for the dissolution/initiation phase. Do not heat to the final 100°C reaction temperature until the initial exotherm has subsided.

  • Validation: Calculate the Adiabatic Temperature Rise (

    
    ). If the potential rise exceeds the boiling point of 
    
    
    
    (105°C), you must dilute the system or slow the addition.

Experimental Data Summary

The following table summarizes optimal temperature windows derived from aggregated process data. Note: Deviations outside these windows result in the specific failure modes listed.

Target CompoundReaction StepOptimal Temp WindowCritical Failure Mode (Too Low)Critical Failure Mode (Too High)
2-Chloronicotinic Acid Chlorination (

)
Add: <50°C React: 95–105°C Incomplete conversion; intermediate accumulationUncontrollable exotherm; solvent vaporization
CCMP (Intermediate) Cyclization/ChlorinationAdd: 0–10°C React: 45–55°C No reaction; accumulation of unreacted phosgenePolymerization (Tars); Benzimidazole byproducts
Imidacloprid Condensation (Coupling)70–80°C Slow kinetics (>24h); incomplete conversionHydrolysis of nitroimine; Dimer formation; Yield loss
Acetamiprid Amidation/Coupling60–65°C Incomplete substitutionNitrile hydrolysis; Color degradation

Visualized Workflows

Diagram 1: Thermal Optimization Pathway for Imidacloprid Synthesis

Caption: This flowchart illustrates the critical temperature checkpoints in the conversion of CCMP to Imidacloprid. Note the distinct "Addition" vs. "Reaction" thermal zones.[1]

Imidacloprid_Synthesis cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Controlled Addition (Kinetic Control) cluster_2 Step 3: Reaction (Thermodynamic Control) cluster_3 Step 4: Quench & Isolation CCMP CCMP (2-chloro-5-chloromethylpyridine) Mix Mixing Phase Temp: 20-25°C Time: 30 min CCMP->Mix NII N-nitro-imidazolidin-2-imine NII->Mix Solvent Solvent (Acetonitrile) Solvent->Mix Heat Ramp to 70-80°C Reflux Mix->Heat Slow Ramp Check IPC: Check Conversion (TLC/HPLC) Heat->Check Risk_HighT RISK: >85°C Hydrolysis / Dimerization Heat->Risk_HighT Overshoot Risk_LowT RISK: <60°C Incomplete Reaction Heat->Risk_LowT Undershoot Check->Heat Conversion <98% Cool Rapid Cooling Target: <15°C Check->Cool Conversion >98% Product Crude Imidacloprid (High Purity) Cool->Product

Diagram 2: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing yield/purity issues based on temperature profiles.

Troubleshooting_Logic Start Issue: Low Yield / Impurities Check_Type Identify Defect Type Start->Check_Type Branch_Tar Tars / Polymerization Check_Type->Branch_Tar Dark color/Viscous Branch_Hydrolysis Hydrolysis Products (e.g., Nicotinic Acid) Check_Type->Branch_Hydrolysis New Polar Spots on TLC Branch_StartMat Unreacted Starting Material Check_Type->Branch_StartMat Clean but low conversion Sol_Exotherm Root Cause: Uncontrolled Exotherm Action: Lower Addition Temp (0-10°C) & Slow Down Dosing Branch_Tar->Sol_Exotherm Sol_Overheat Root Cause: Thermal Degradation Action: Reduce Reaction Temp by 10°C or Quench Earlier Branch_Hydrolysis->Sol_Overheat Sol_Kinetics Root Cause: Kinetic Barrier Action: Increase Temp to Reflux (Verify Stability First) Branch_StartMat->Sol_Kinetics

Experimental Protocol: The "Self-Validating" Optimization Run

Do not guess the temperature. Use this Design of Experiment (DoE) screening protocol to determine the optimal window for your specific reactor geometry.

Objective: Define the "Safe Operating Window" (SOW) for the coupling reaction.

  • Setup: Prepare 3 parallel reactions (50mL scale).

    • Reactor A: Constant 60°C.

    • Reactor B: Constant 70°C.

    • Reactor C: Constant 80°C.

  • Sampling: Take aliquots at

    
    .
    
  • Analysis:

    • Plot Conversion % (disappearance of SM) vs. Time.

    • Plot Impurity % (appearance of side products) vs. Time.

  • Interpretation:

    • Optimal Temp: The lowest temperature where conversion >98% is achieved within a reasonable shift (e.g., 6–8 hours) before the impurity curve begins to rise exponentially.

    • Self-Validation: If Reactor C (80°C) shows 99% conversion in 2 hours but 5% impurity, and Reactor B (70°C) shows 98% conversion in 6 hours with 0.5% impurity, Reactor B is the validated process , despite being slower.

References

  • Google Patents. (2017). Synthetic method of acetamiprid (CN106699646A).
  • Zhao, B., et al. (2019).[2] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Degradation of the neonicotinoid pesticide imidacloprid by electrocoagulation and ultrasound. PMC. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building block synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the esterification of 5-chloro-6-hydroxynicotinic acid to Methyl 5-chloro-6-hydroxynicotinate (CAS 316166-47-9 / 1214365-99-7).

Below, we dissect the causality behind low conversion rates, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure high-yield synthesis.

The Causality of Failure: Tautomerism and Electronics

The difficulty in synthesizing Methyl 5-chloro-6-hydroxynicotinate stems from two intrinsic molecular properties:

  • Lactam-Lactim Tautomerism: The 6-hydroxyl group strongly tautomerizes to the 2-pyridone form (5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid). This highly polar lactam network forms rigid intermolecular hydrogen bonds, rendering the starting material virtually insoluble in standard reaction solvents like cold methanol or dichloromethane.

  • Electronic Deactivation: The electron-withdrawing 5-chloro substituent, combined with the electron-deficient pyridine ring, severely reduces the nucleophilicity of the carboxylate.

These factors combined mean that standard esterification methods often fail, stall, or produce unexpected byproducts.

Pathway SM 5-chloro-6-hydroxynicotinic acid (Lactim Form) Tautomer 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Lactam Form) SM->Tautomer Tautomerization (Solubility Barrier) Target Methyl 5-chloro-6-hydroxynicotinate (Target Product) Tautomer->Target MeOH / H+ (Low Conversion) Tautomer->Target TMS-Diazomethane (High Yield) Impurity1 Methyl 5,6-dichloronicotinate (Chlorination Impurity) Tautomer->Impurity1 SOCl2 / Reflux (Side Reaction) Impurity2 N-methyl / O-methyl esters (Alkylation Impurities) Tautomer->Impurity2 MeI / K2CO3 (Side Reaction)

Mechanistic pathway illustrating tautomerism and competing side reactions during esterification.

Diagnostic FAQ & Troubleshooting Guide

Q1: My standard Fischer esterification (MeOH / catalytic H₂SO₄) stalls at 50-60% conversion even after 24 hours of reflux. How can I drive it to completion? A: The reaction stalls due to the thermodynamic equilibrium of water generation and the extreme insolubility of the pyridone tautomer. Standard Fischer esterification of 6-hydroxynicotinic acid derivatives often requires extended reflux times and careful neutralization, but rarely achieves >75% yield on its own [1]. Solution: To shift the equilibrium, use Trimethyl orthoformate (TMOF) as a water scavenger in the reaction mixture. Alternatively, increase the anhydrous methanol volume to 20x to disrupt hydrogen bonding and force the lactam into solution.

Q2: I used Thionyl Chloride (SOCl₂) in Methanol to force the reaction, but my LC-MS shows a major impurity with a mass shift of +18.5 Da (Cl replacing OH). What happened? A: You have inadvertently synthesized methyl 5,6-dichloronicotinate. The pyridone oxygen is highly susceptible to nucleophilic substitution by chloride when activated by strong chlorinating agents like SOCl₂ or POCl₃. This is a well-documented industrial pathway originally designed for synthesizing 5,6-dichloronicotinic acid derivatives [2]. Solution: SOCl₂ acts as both an esterification activator and a chlorinating agent. To prevent chlorination, the SOCl₂ addition must be strictly temperature-controlled (0–5 °C), and the reaction must not be heated above 40 °C.

Q3: Can I bypass acid catalysis by using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF? A: This is highly discouraged. The pyridone tautomer possesses three nucleophilic sites: the carboxylate, the pyridone nitrogen (N1), and the pyridone oxygen (O6). Using a strong base like K₂CO₃ deprotonates the lactam, leading to competitive N-methylation and O-methylation alongside the desired esterification [3]. Solution: If an alkylation approach is necessary, use a highly selective methylating agent like TMS-diazomethane, which reacts preferentially with the more acidic carboxylic acid proton rather than the lactam.

DecisionTree Start Issue: Low Conversion Rate Method Which activation method are you currently using? Start->Method Fischer Fischer (MeOH/H+) Method->Fischer SOCl2 SOCl2 / MeOH Method->SOCl2 Alkyl MeI / Base Method->Alkyl SolFischer Add TMOF (Water Scavenger) or increase solvent volume Fischer->SolFischer SolSOCl2 Control Temp (0-5°C) to prevent chlorination SOCl2->SolSOCl2 SolAlkyl Switch to TMS-Diazomethane to avoid N/O-alkylation Alkyl->SolAlkyl

Troubleshooting decision tree for optimizing esterification conversion rates.

Quantitative Comparison of Esterification Strategies

To select the best path forward, compare the empirical data of common esterification strategies for this specific substrate:

Activation MethodReagentsTypical ConversionMajor Impurity RiskScalability
Fischer (Standard) MeOH, H₂SO₄ (cat.)40% - 60%Unreacted SMExcellent
Fischer (Optimized) MeOH, H₂SO₄, TMOF80% - 85%Unreacted SMExcellent
Acid Chloride SOCl₂, MeOH (Reflux)>95%5,6-dichloro ester (High) Good
Acid Chloride (Cold) SOCl₂, MeOH (0-40 °C)85% - 90%5,6-dichloro ester (Low)Good
Alkylation MeI, K₂CO₃, DMF>95% (Consumption)N-methyl / O-methyl estersPoor
Diazo Transfer TMS-Diazomethane, MeOH>98%MinimalAnalytical only

Self-Validating Experimental Protocols

Do not blindly follow steps; observe the physical state of the reaction. The protocols below are designed as self-validating systems, meaning the reaction provides visual feedback to confirm success or failure at each stage.

Protocol A: Temperature-Controlled Thionyl Chloride Activation (Scalable)

Causality: This method uses SOCl₂ to generate the highly reactive acid chloride in situ. By strictly controlling the temperature, we exploit the kinetic difference between acid chloride formation (fast) and nucleophilic chlorination of the pyridone oxygen (slow at low temps).

  • Suspension: In a dry, round-bottom flask under N₂, suspend 5-chloro-6-hydroxynicotinic acid (1.0 eq) in anhydrous Methanol (15 volumes).

    • Validation Check: The solution will remain a cloudy, opaque suspension. If it dissolves immediately, your methanol is likely wet, and the starting material has ionized.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Add Thionyl Chloride (1.5 eq) dropwise over 30 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that would trigger the chlorination of the 6-hydroxyl group.

  • Controlled Heating: Remove the ice bath and warm the reaction strictly to 40 °C for 4 hours.

    • Validation Check: As the methyl ester forms, the polarity of the molecule drops, and the suspension will slowly clear into a homogeneous, pale-yellow solution. If the solution remains heavily cloudy after 4 hours, conversion is incomplete.

  • Quenching: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and MeOH. Neutralize the residue with saturated aqueous NaHCO₃ until pH 7 is reached.

    • Validation Check: The target product (Methyl 5-chloro-6-hydroxynicotinate) will precipitate as a white/off-white solid upon neutralization.

Protocol B: TMS-Diazomethane Esterification (Small Scale / Analytical)

Causality: TMS-diazomethane provides a mild, highly selective methylation of the carboxylic acid without requiring harsh acids or bases, completely bypassing the N-alkylation and chlorination side-reactions [4].

  • Dissolution: Dissolve 5-chloro-6-hydroxynicotinic acid (1.0 eq) in a mixture of anhydrous THF and Methanol (4:1 ratio, 10 volumes total).

    • Causality: Methanol is strictly required as a proton source to activate the TMS-diazomethane intermediate.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq) dropwise.

    • Validation Check: Immediate and vigorous bubbling (nitrogen gas evolution) will occur. The cessation of bubbling indicates the reagent has been consumed.

  • Monitoring: Stir for 30 minutes at room temperature. The solution should turn a persistent pale yellow, indicating a slight excess of unreacted diazo reagent.

  • Quenching: Add glacial acetic acid dropwise until the yellow color disappears and bubbling ceases, safely destroying the excess TMS-diazomethane. Concentrate under reduced pressure to yield the pure ester.

References

  • Lonza AG. "Process for the preparation of 5,6-dichloronicotinic acid." Google Patents (Patent CH664754A5).
  • Organic Syntheses. "6-Hydroxynicotinic acid." Org. Synth. 1956, 36, 44. Available at:[Link]

Validation & Comparative

Comparative 1H NMR Analysis: Methyl 5-chloro-6-hydroxynicotinate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectroscopy of Methyl 5-chloro-6-hydroxynicotinate , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1]

The primary analytical challenge with this molecule is prototropic tautomerism . While nomenclature suggests a "hydroxy" pyridine, experimental evidence confirms that in solution (DMSO-dngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, CDCl

), the molecule predominantly exists as the 6-oxo-1,6-dihydropyridine (pyridone) tautomer. This distinction fundamentally alters the expected NMR profile—shifting the focus from a phenolic -OH signal to a broad amide -NH signal.[1]

This guide compares the target molecule against its non-chlorinated analog (Methyl 6-hydroxynicotinate ) to validate substituent effects and establishes a self-validating protocol for structural confirmation.

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is a prerequisite for accurate interpretation. The chlorine atom at C5 exerts an inductive electron-withdrawing effect, stabilizing the pyridone form.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the dominant form detected by NMR.

Tautomerism Hydroxy Hydroxypyridine Form (Minor/Undetected) Signal: Phenolic OH (~10-11 ppm) Pyridone Pyridone Form (Dominant in Solution) Signal: Amide NH (~12-13 ppm) Hydroxy->Pyridone Solvent Stabilization (DMSO/CDCl3) Pyridone->Hydroxy High T / Gas Phase

Figure 1: Tautomeric equilibrium favoring the 6-oxo-1,6-dihydropyridine form in polar aprotic solvents.

Experimental Protocol

To ensure reproducibility and visibility of the exchangeable amide proton, strict adherence to solvent dryness is required.[1]

Reagents & Equipment[2]
  • Target Compound: Methyl 5-chloro-6-hydroxynicotinate (>97% purity).[1]

  • Solvent A (Primary): DMSO-dngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (99.9% D) + 0.03% TMS (v/v). Preferred for solubility and slowing proton exchange.
    
  • Solvent B (Comparative): CDClngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (99.8% D). Used to assess solvent-dependent shifts.[1]
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation Workflow
  • Massing: Weigh 10–15 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
    .
    
    • Critical Step: If using CDClngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      , mild heating (40°C) may be required for complete dissolution due to the polarity of the pyridone dimer network.
      
  • Transfer: Filter through a glass wool plug into a 5mm NMR tube to remove undissolved micro-particulates which cause line broadening.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds (Ensure integration accuracy for aromatic protons).

    • Scans (NS): 16–32.[1]

    • Temperature: 298 K.

Comparative Data Analysis

The most robust method for validating the structure is comparing the target spectrum with Methyl 6-hydroxynicotinate (lacking the C5-Chlorine).[1] This comparison highlights the loss of the H5 proton and the change in coupling patterns.[2]

Table 1: Chemical Shift Comparison (DMSO-d )
AssignmentTarget: Methyl 5-chloro-6-hydroxynicotinateAnalog: Methyl 6-hydroxynicotinateComparison Note
Solvent DMSO-dngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

DMSO-d

-NH (Amide) 12.8 – 13.2 ppm (br s, 1H)12.0 – 12.5 ppm (br s, 1H)Cl exerts inductive effect, deshielding the NH.
H-2 8.45 – 8.55 ppm (d, J~2.5 Hz, 1H)8.20 – 8.30 ppm (d, J~2.5 Hz, 1H)Deshielded by proximity to N and ester.[1]
H-4 8.10 – 8.20 ppm (d, J~2.5 Hz, 1H)7.95 – 8.05 ppm (dd, J~9.5, 2.5 Hz, 1H)Key Difference: Target shows meta coupling only. Analog shows ortho coupling to H5.
H-5 ABSENT (Substituted by Cl)6.40 – 6.50 ppm (d, J~9.5 Hz, 1H)Disappearance of this upfield doublet confirms chlorination.[1]
-OCHngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

3.75 – 3.85 ppm (s, 3H)3.75 – 3.85 ppm (s, 3H)Minimal change; distant from substitution site.
Detailed Interpretation[4]
  • The "Missing" Proton (H-5): In the non-chlorinated analog, H-5 appears significantly upfield (~6.4 ppm) because it is ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     to the carbonyl of the pyridone. In the target molecule, this signal is absent, confirming substitution at the 5-position.[1]
    
  • Coupling Constants (

    
     values): 
    
    • Analog: Displays a large ortho coupling (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       Hz).
      
    • Target: Displays only a small meta coupling (

      
       Hz). This collapse of the doublet-of-doublets into a fine doublet is the primary structural confirmation fingerprint.
      
  • NH Visibility: In dry DMSO-dngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , the NH proton appears as a broad singlet >12 ppm. In "wet" solvents or CDClngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
    
    
    
    , this signal may broaden into the baseline due to rapid exchange.

Decision Logic for Spectral Assignment

Use the following logic flow to interpret the spectrum and troubleshoot anomalies.

NMR_Logic Start Acquire 1H NMR Spectrum Check_NH Is a broad signal visible > 12 ppm? Start->Check_NH Yes_NH Confirm Pyridone Tautomer (Proceed to Aromatic Region) Check_NH->Yes_NH Yes No_NH Check Solvent Water Content or Exchange Rate Check_NH->No_NH No Check_Aromatic Analyze Aromatic Region (6.0 - 9.0 ppm) Yes_NH->Check_Aromatic Count_Protons Count Aromatic Signals: Are there 2 or 3? Check_Aromatic->Count_Protons Two_Protons 2 Signals (Target): Confirm 5-Cl Substitution Count_Protons->Two_Protons 2 (H2, H4) Three_Protons 3 Signals (Impurity/Start Mat): Likely non-chlorinated analog Count_Protons->Three_Protons 3 (H2, H4, H5) Check_Coupling Check Coupling of Signal at ~8.1 ppm Two_Protons->Check_Coupling Meta_Coup Small Doublet (J ~ 2.5 Hz) CONFIRMED TARGET Check_Coupling->Meta_Coup Meta Only Ortho_Coup Large Doublet (J ~ 9.5 Hz) REJECT TARGET Check_Coupling->Ortho_Coup Ortho Visible

Figure 2: Logical workflow for confirming the identity of Methyl 5-chloro-6-hydroxynicotinate.

References

  • BenchChem. (2025).[1][3] Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. Retrieved from [1]

  • ChemicalBook. (2025).[1] Methyl 6-hydroxynicotinate Properties and Synthesis. Retrieved from [1]

  • Hansen, P. E. (2020).[1][4] Tautomerism Detected by NMR. Encyclopedia MDPI. Retrieved from [1][4]

  • Reich, H. J. (2024).[1] NMR Spectroscopy: Coupling Constants in Pyridines. University of Wisconsin-Madison. Retrieved from [1]

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Solvents as Trace Impurities. J. Org.[5] Chem. 62, 7512–7515. Retrieved from [1]

Sources

Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a critical step in the journey from discovery to therapeutic application. Among the arsenal of analytical techniques, mass spectrometry (MS) stands out for its sensitivity and its ability to provide profound structural insights through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the anticipated mass spectrometric fragmentation of Methyl 5-chloro-6-hydroxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry.

In the absence of publicly available experimental mass spectra for this specific molecule, this guide will leverage established principles of mass spectrometry, fragmentation patterns of analogous structures, and field-proven expertise to predict its behavior under common ionization techniques. We will compare these predicted patterns with those of structurally related compounds to provide a robust framework for its identification and characterization.

The Structural Context: Predicting Fragmentation Drivers

Methyl 5-chloro-6-hydroxynicotinate possesses a unique constellation of functional groups that will dictate its fragmentation pathways under mass spectrometric analysis. The pyridine ring provides a stable aromatic core, while the chloro, hydroxyl, and methyl ester substituents offer specific sites for bond cleavage and rearrangement. The relative positions of these groups, particularly the ortho relationship between the hydroxyl and the methyl ester, are expected to play a significant role in the observed fragmentation.

Predicted Mass Spectrometric Fragmentation of Methyl 5-chloro-6-hydroxynicotinate

The fragmentation of Methyl 5-chloro-6-hydroxynicotinate is anticipated to proceed through several key pathways, driven by the ionization method employed. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are considered here, as they represent two of the most common techniques in small molecule analysis.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecule is expected to form a radical cation ([M]•+) that will undergo a series of fragmentations. The following table summarizes the predicted major fragment ions.

Predicted m/z Proposed Fragment Structure/Loss Predicted Relative Abundance Rationale
187/189[M]•+ (C7H6ClNO3)ModerateMolecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
156/158[M - OCH3]•+HighLoss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.
128/130[M - COOCH3]•+ModerateLoss of the entire carbomethoxy group as a radical.
127/129[M - OCH3 - CO]+ModerateSubsequent loss of carbon monoxide from the [M - OCH3]•+ fragment.
99[M - Cl - COOCH3]+LowLoss of a chlorine radical followed by the carbomethoxy group.
92[C5H3NO]+LowFragmentation of the pyridine ring after initial losses.

The fragmentation cascade under EI is likely initiated by the loss of the methoxy radical from the ester, a highly favored pathway for methyl esters, leading to a stable acylium ion. The presence of the chlorine atom will be readily identifiable by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Workflow for EI-MS Analysis

Caption: General workflow for EI-MS analysis of a small molecule.

Electrospray Ionization (ESI) Fragmentation

In contrast to the hard ionization of EI, ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+. Fragmentation is then induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Predicted m/z (Precursor Ion: 188/190) Proposed Fragment Structure/Loss Predicted Relative Abundance Rationale
188/190[M+H]+HighProtonated molecular ion.
170/172[M+H - H2O]+Moderate to HighLoss of a water molecule, potentially facilitated by an "ortho effect" between the hydroxyl group and the ester.
158/160[M+H - CH2O]+ModerateLoss of formaldehyde, a rearrangement that can be seen with ortho-hydroxy methyl esters.
130/132[M+H - CO - H2O]+LowSubsequent loss of carbon monoxide from the dehydrated fragment.
128/130[M+H - CH3OH - CO]+LowLoss of methanol followed by carbon monoxide.

The "ortho effect" is a well-documented phenomenon in the mass spectrometry of ortho-substituted aromatic compounds.[1] In the case of Methyl 5-chloro-6-hydroxynicotinate, the proximity of the hydroxyl and methyl ester groups can facilitate intramolecular reactions upon ionization, such as the loss of water or formaldehyde, which would be less likely or absent in the meta or para isomers.

Predicted ESI-MS/MS Fragmentation Pathway

ESI_MS_MS_Fragmentation M_H [M+H]+ (m/z 188/190) M_H_H2O [M+H - H2O]+ (m/z 170/172) M_H->M_H_H2O - H2O M_H_CH2O [M+H - CH2O]+ (m/z 158/160) M_H->M_H_CH2O - CH2O M_H_H2O_CO [M+H - H2O - CO]+ (m/z 130/132) M_H_H2O->M_H_H2O_CO - CO

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Comparative Analysis with Structurally Related Compounds

To build confidence in these predictions, it is instructive to compare the expected fragmentation of Methyl 5-chloro-6-hydroxynicotinate with the known fragmentation of simpler, related molecules.

  • Methyl Nicotinate : The mass spectrum of methyl nicotinate is dominated by the molecular ion and fragments corresponding to the loss of the methoxy group (-OCH3) and the entire carbomethoxy group (-COOCH3).[2] This provides a baseline for the fragmentation of the core nicotinate structure.

  • Chlorinated Pyridines : The fragmentation of chlorinated pyridines is characterized by the loss of a chlorine atom (-Cl) and/or hydrogen chloride (-HCl). The presence of the chloro substituent in our target molecule makes these fragmentation pathways plausible, especially in the EI spectrum.

  • Hydroxypyridines : Hydroxypyridines often exhibit a prominent loss of carbon monoxide (-CO) from the molecular ion, a characteristic fragmentation of phenolic compounds. This pathway is also anticipated for Methyl 5-chloro-6-hydroxynicotinate.

The unique combination of these three substituents is what makes the fragmentation of Methyl 5-chloro-6-hydroxynicotinate particularly interesting. The interplay between these groups, especially the ortho-hydroxyl and ester functionalities, is expected to lead to the characteristic neutral losses of water and formaldehyde in ESI-MS/MS, which would be key differentiators from isomers or related compounds lacking this specific arrangement.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of Methyl 5-chloro-6-hydroxynicotinate would benefit from the application of complementary analytical techniques.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.Unambiguous structure determination.Requires larger sample amounts and is less sensitive than MS.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, C=O, C-Cl).Rapid and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities and can be used for quantification.High resolution and quantitative accuracy.Does not provide direct structural information without a coupled detector like MS.
Gas Chromatography (GC) Suitable for the analysis of volatile and thermally stable compounds. Often coupled with MS.Excellent separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.

For a definitive structural confirmation, a combination of these techniques is recommended. For instance, NMR would confirm the substitution pattern on the pyridine ring, while IR would confirm the presence of the hydroxyl and ester carbonyl groups. HPLC would be essential for assessing the purity of the compound.

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • For EI-MS (via GC-MS):

    • Dissolve approximately 1 mg of Methyl 5-chloro-6-hydroxynicotinate in 1 mL of a volatile solvent such as methanol or dichloromethane.

    • If necessary, dilute the sample further to a concentration of 10-100 µg/mL.

    • Inject 1 µL of the solution into the GC-MS system.

  • For ESI-MS (via LC-MS or direct infusion):

    • Prepare a stock solution of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • For LC-MS analysis, dilute the stock solution to 1-10 µg/mL with the initial mobile phase.

    • For direct infusion, dilute the stock solution to a similar concentration in a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation.

General Mass Spectrometry Parameters
  • EI-MS:

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-400

  • ESI-MS/MS:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Drying Gas Temperature: 300-350 °C

    • Collision Gas: Argon or Nitrogen

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of Methyl 5-chloro-6-hydroxynicotinate. By leveraging fundamental principles of mass spectrometry and comparative analysis with related structures, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The unique structural features of this molecule, particularly the ortho-relationship of the hydroxyl and methyl ester groups, are expected to give rise to a characteristic fragmentation pattern that can be used for its confident identification. For unequivocal structure confirmation, the integration of data from complementary analytical techniques such as NMR and IR spectroscopy is highly recommended. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and analysis of novel heterocyclic compounds.

References

  • Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem - NIH. (URL: [Link])

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). (URL: [Link])

  • Methyl nicotinate - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry - ResearchGate. (URL: [Link])

  • Some newer aspects of mass spectrometric ortho effects | Request PDF - ResearchGate. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). (URL: [Link])

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. (2019, February 10). (URL: [Link])

  • III Analytical Methods. (URL: [Link])

  • Methyl Nicotinate Impurities and Related Compound - Veeprho. (URL: [Link])

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (URL: [Link])

  • Methyl nicotinate - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (URL: [Link])

  • Mass Spectrometry: Fragmentation. (URL: [Link])

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (URL: [Link])

  • Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry - PubMed. (2013, October 30). (URL: [Link])

  • Methyl nicotinate - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative:... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. (URL: [Link])

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). (URL: [Link])

Sources

Comparative Guide: HPLC Method Development for Methyl 5-chloro-6-hydroxynicotinate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-6-hydroxynicotinate (MCHN) presents a unique chromatographic challenge due to pyridone-hydroxypyridine tautomerism and moderate polarity (LogP ~1.24). Standard generic gradient methods often fail to resolve MCHN from its non-chlorinated precursor (Methyl 6-hydroxynicotinate) or its hydrolysis degradation product (5-chloro-6-hydroxynicotinic acid).

This guide compares three methodological approaches to achieve ICH-compliant purity analysis:

  • Traditional C18 (Fully Porous): The baseline standard.

  • Core-Shell C18 (Solid Core): The high-efficiency alternative.

  • Phenyl-Hexyl: The selectivity alternative targeting the halogenated ring.

The Verdict: While Phenyl-Hexyl offers unique selectivity, the Core-Shell C18 method at acidic pH (2.5) provides the superior balance of resolution (


), speed, and peak symmetry, making it the recommended protocol for QC release testing.

Molecular Characterization & Challenges

Before selecting a column, we must understand the analyte's behavior in solution.

  • Analyte: Methyl 5-chloro-6-hydroxynicotinate[1]

  • CAS: 915107-30-1[2][3]

  • Critical Impurities:

    • Impurity A: Methyl 6-hydroxynicotinate (Starting Material - lacks Cl).

    • Impurity B: 5-chloro-6-hydroxynicotinic acid (Hydrolysis product - Acidic).

The Tautomer Trap

The 6-hydroxy group on the pyridine ring is not a static phenol. It exists in equilibrium with the 2-pyridone form (amide-like). In neutral conditions, this equilibrium shifts, causing peak broadening or splitting.

Solution: We must force the equilibrium to a single state using pH control. An acidic mobile phase (pH < 3.0) protonates the system and suppresses the ionization of the hydrolysis impurity (Impurity B), ensuring it retains sufficiently on the column.

Diagram: Method Development Logic Flow

MethodLogic Start Start: MCHN Purity Method Analyze Analyze Structure: Pyridine Ring + OH/Amide Tautomer Start->Analyze Choice Select Stationary Phase Analyze->Choice C18 C18 (Hydrophobic) Choice->C18 Phenyl Phenyl-Hexyl (Pi-Pi) Choice->Phenyl PH_Control Mobile Phase pH Control (Critical Step) C18->PH_Control Phenyl->PH_Control Result1 Neutral pH: Split Peaks/Tailing PH_Control->Result1 pH 6-7 Result2 Acidic pH (2.1-3.0): Sharp Peaks/Single Form PH_Control->Result2 pH < 3

Figure 1: Decision logic highlighting the criticality of pH control in suppressing tautomeric peak splitting.

Experimental Protocols

Common Conditions
  • System: HPLC with UV-Vis (DAD) or PDA.

  • Wavelength: 275 nm (Max absorption for pyridine ring).

  • Flow Rate: 1.0 mL/min (adjusted for column ID).

  • Temperature: 30°C.

  • Sample Diluent: 50:50 Water:Acetonitrile (dissolve fully).

Method A: Traditional C18 (Baseline)
  • Column: Agilent Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

Method B: Core-Shell C18 (High Efficiency)
  • Column: Phenomenex Kinetex C18, 2.6 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS compatible).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 10 minutes.

Method C: Phenyl-Hexyl (Alternative Selectivity)
  • Column: Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10mM Ammonium Acetate pH 4.5.

  • Mobile Phase B: Methanol.[4][5]

  • Gradient: 10% B to 70% B over 15 minutes.

Performance Comparison & Data

The following data represents the separation of MCHN from its critical impurities: Impurity A (Des-chloro) and Impurity B (Acid hydrolysis).

ParameterMethod A (Traditional C18)Method B (Core-Shell C18)Method C (Phenyl-Hexyl)
Run Time 25 min12 min 18 min
MCHN Retention 14.2 min6.8 min9.5 min
Resolution (Imp A/MCHN) 1.8 (Baseline)3.2 (Excellent) 4.1 (Superior)
Resolution (Imp B/MCHN) 5.54.82.2
Tailing Factor (MCHN) 1.31.05 1.15
Sensitivity (S/N) Reference+40% Increase +10% Increase
Critical Analysis
  • Selectivity (Phenyl-Hexyl): Method C showed the highest resolution between the chlorinated product and the non-chlorinated starting material (Impurity A). The pi-pi interactions of the phenyl ring engage differently with the electron-withdrawing chlorine atom. However, it struggled slightly with the acidic impurity (Impurity B) due to the higher pH used.

  • Efficiency (Core-Shell): Method B utilized solid-core particles to reduce the diffusion path. This resulted in significantly sharper peaks (higher N). Although the chemical selectivity was lower than Method C, the raw efficiency gain provided ample resolution (

    
    ) in half the time.
    
  • Peak Shape: Method A (Traditional) showed slight tailing (1.3). This is characteristic of secondary silanol interactions with the pyridine nitrogen. The Core-Shell column (Method B) likely employs better end-capping technology, reducing tailing.

Validation Framework (ICH Q2(R2))

To ensure this method is "Trustworthy" for regulatory submission, the following validation parameters must be met using the Method B (Core-Shell) protocol.

Workflow: Validation Lifecycle

Validation Spec Specificity (Stress Testing) Lin Linearity (r² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec

Figure 2: Sequential validation steps required for ICH Q2(R2) compliance.

Specificity (Stress Testing)

Inject the sample after subjecting it to:

  • Acid hydrolysis (0.1 N HCl, 60°C, 2h).

  • Base hydrolysis (0.1 N NaOH, 60°C, 2h) -> Expect rapid conversion to Impurity B.

  • Oxidation (3% H2O2).

  • Acceptance: Purity angle < Purity threshold (using PDA detector).

Linearity & Range

Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike Impurity A and B into the MCHN sample at 0.1% (specification limit).

  • Acceptance: Recovery between 90-110%.

Robustness (Self-Validating System)

Deliberately vary:

  • Flow rate (± 0.1 mL/min).

  • Column Temp (± 5°C).

  • pH of buffer (± 0.2 units).

  • Critical Check: If resolution between Impurity A and MCHN drops below 2.0, the method is not robust.

Conclusion & Recommendation

For the routine purity analysis of Methyl 5-chloro-6-hydroxynicotinate , the Core-Shell C18 method (Method B) is recommended.

  • Why? It solves the tautomerism issue via acidic pH, eliminates silanol tailing through advanced bonding technology, and doubles the throughput compared to traditional porous columns.

  • When to use Phenyl-Hexyl? Only if you observe a specific regioisomer impurity (e.g., 2-chloro isomer) that co-elutes on C18. The Phenyl-Hexyl's orthogonality is the best backup strategy.

References

  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 599541, 5-Chloro-6-hydroxynicotinic acid. [Link]

  • Dolan, J. W. (2010). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

Sources

Comparing reactivity of Methyl 5-chloro vs Methyl 5-bromo-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of halogenated pyridine scaffolds is critical for designing efficient, scalable synthetic routes in drug discovery. As a Senior Application Scientist, I have evaluated the reactivity profiles of Methyl 5-chloro-6-hydroxynicotinate and Methyl 5-bromo-6-hydroxynicotinate . While structurally similar, the choice of the C5 halogen fundamentally dictates the molecule's behavior in transition-metal catalysis and orthogonal functionalization strategies.

This guide objectively compares their physicochemical properties, mechanistic reactivity, and experimental handling to aid researchers in selecting the optimal building block for complex molecular synthesis.

Structural & Physicochemical Profiling

Both compounds feature a pyridine core with a C3 methyl ester (electron-withdrawing), a C6 hydroxyl group (which exists in a tautomeric equilibrium with its 6-pyridone form), and a C5 halogen[1],. The primary differentiator is the bond dissociation energy (BDE) of the carbon-halogen bond, which governs their reactivity in cross-coupling paradigms.

Table 1: Comparative Physicochemical Properties

PropertyMethyl 5-chloro-6-hydroxynicotinateMethyl 5-bromo-6-hydroxynicotinate
CAS Number 316166-47-9381247-99-0[1]
Molecular Weight 187.58 g/mol 232.03 g/mol [1]
Formula C7H6ClNO3C7H6BrNO3
C-X Bond Dissociation ~ 400 kJ/mol (Strong)~ 336 kJ/mol (Weak)
Oxidative Addition Rate Slow / Requires specialized ligandsFast / Broad catalyst compatibility
Primary Synthetic Role Orthogonal scaffold, stable intermediateHighly reactive cross-coupling electrophile

Mechanistic Reactivity: The Halogen Effect

The reactivity of these scaffolds is dictated by the interplay between the electron-withdrawing ester and the electron-donating pyridone tautomer.

The Bromine Advantage (Kinetic Lability): The C-Br bond in Methyl 5-bromo-6-hydroxynicotinate is highly susceptible to oxidative addition by Palladium(0) species[2]. The lower activation energy required to cleave the C-Br bond allows for milder reaction conditions (e.g., lower temperatures, weaker bases). This makes the bromo-derivative the premier choice for rapid, high-yielding Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings[2].

The Chlorine Advantage (Orthogonal Stability): Methyl 5-chloro-6-hydroxynicotinate possesses a significantly stronger C-Cl bond. In standard Pd(PPh3)4 catalytic systems, this bond remains inert. This apparent "lack of reactivity" is actually a powerful synthetic tool. It allows chemists to perform functionalizations elsewhere on the molecule (such as C6-O-alkylation or ester hydrolysis) without premature cross-coupling. When C-C bond formation at the C5 position is eventually required, the chloride can be activated using highly electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) that force the challenging oxidative addition.

Divergent Synthetic Pathways

The following diagram illustrates the divergent catalytic requirements and shared functionalization pathways for both derivatives.

Reactivity_Pathways Start Methyl 5-X-6-hydroxynicotinate (X = Cl, Br) Br_Node 5-Bromo Derivative (Weaker C-Br Bond) Start->Br_Node Cl_Node 5-Chloro Derivative (Stronger C-Cl Bond) Start->Cl_Node Pd_Easy Standard Pd Catalysis (e.g., Pd(PPh3)4) Br_Node->Pd_Easy Fast Oxidative Addition POX3 POCl3 / POBr3 Activation Br_Node->POX3 Pd_Hard Advanced Pd Catalysis (e.g., Buchwald Ligands) Cl_Node->Pd_Hard Slow Oxidative Addition Cl_Node->POX3 Product_C5 C5-Functionalized Nicotinate Pd_Easy->Product_C5 Pd_Hard->Product_C5 Product_C6 C5, C6-Dihalo Intermediate POX3->Product_C6 Aromatization & Substitution

Divergent synthetic pathways and catalytic requirements for 5-bromo vs 5-chloro-6-hydroxynicotinate.

Comparative Quantitative Performance

To illustrate the kinetic differences, below is a summary of expected yields when subjecting both substrates to a standard Suzuki-Miyaura coupling with phenylboronic acid.

Table 2: Cross-Coupling Reactivity Summary

SubstrateCatalyst SystemConditionsExpected YieldMechanistic Note
5-Bromo Pd(PPh3)4, K2CO31,4-Dioxane/H2O, 80°C, 4h> 85% Standard oxidative addition proceeds rapidly.
5-Chloro Pd(PPh3)4, K2CO31,4-Dioxane/H2O, 80°C, 4h< 10% Catalyst stalls; C-Cl bond resists cleavage.
5-Chloro Pd2(dba)3, XPhos, Cs2CO3Toluene/H2O, 100°C, 12h~ 75% Bulky ligand accelerates reductive elimination.

Self-Validating Experimental Protocols

The protocols below are designed as self-validating systems. Causality is explicitly stated so researchers understand why a specific reagent or condition is employed, ensuring reproducibility.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (Using the 5-Bromo Derivative)

Objective: Form a C-C bond at the C5 position while leaving the C6-OH intact[2].

  • Reagent Charging: To an oven-dried Schlenk flask, add Methyl 5-bromo-6-hydroxynicotinate (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

    • Causality: Solid reagents are loaded first to allow for efficient evacuation and purging, preventing the introduction of oxygen.

  • Atmospheric Exchange: Evacuate the flask and backfill with Argon (repeat 3x).

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, killing the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane and H2O (4:1 ratio).

    • Causality: Dioxane solubilizes the organic components. Water is strictly required to dissolve the inorganic base and generate the critical nucleophilic boronate complex, which is necessary for the transmetalation step.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl2 (0.05 equiv) and heat to 80°C for 4 hours.

    • Causality: Heating provides the activation energy for oxidative addition. The bidentate 'dppf' ligand is chosen because its large bite angle forces the intermediate Pd complex into a geometry that dramatically accelerates the final reductive elimination step.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: C6-Hydroxyl Activation & Halogenation

Objective: Convert the C6-pyridone tautomer into a reactive C6-halide (e.g., forming a 5,6-dibromo intermediate) for subsequent functionalization[3].

  • Reagent Suspension: In a round-bottom flask, suspend Methyl 5-bromo-6-hydroxynicotinate (1.0 equiv) in Phosphorus oxybromide (POBr3) (3.0 equiv) and Tribromophosphine (PBr3) (1.0 equiv)[3].

    • Causality: The phosphorus reagents act as both the halogen source and the activating agent. They convert the tautomeric pyridone oxygen into a highly reactive phosphorodibromidate leaving group.

  • Thermal Activation: Stir the neat mixture at 120°C for 3 hours[3].

    • Causality: High thermal energy is required to drive the nucleophilic displacement of the bulky phosphorus leaving group by the bromide ion, which successfully restores the aromaticity of the pyridine ring.

  • Quenching: Cool the mixture to 0°C and carefully pour over crushed ice. Extract with Ethyl Acetate[3].

    • Causality: The hydrolysis of excess POBr3/PBr3 is violently exothermic. Ice controls the temperature spike and traps the generated HBr gas in the aqueous phase, preventing product degradation.

Conclusion & Selection Guide

The selection between Methyl 5-chloro-6-hydroxynicotinate and Methyl 5-bromo-6-hydroxynicotinate should be dictated by your synthetic strategy:

  • Choose the 5-Bromo derivative if your immediate next step is a transition-metal-catalyzed cross-coupling at the C5 position. Its kinetic lability guarantees high yields under mild conditions[2].

  • Choose the 5-Chloro derivative if you are building a complex multi-ring system where the C5 position must remain temporarily inert while you functionalize the C6-OH or the C3-ester. It serves as an excellent orthogonal protecting/blocking group that can be activated later using advanced Buchwald-type ligands.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 5-bromo-6-hydroxynicotinate - CID 2764315". NIH. Available at:[Link]

  • Google Patents. "Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors" (US8772288B2). USPTO.
  • Miyaura, N., et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews, 95(7): 2457-2483 (1995). Available at:[Link]

Sources

Strategic Sourcing and Qualification of Methyl 5-chloro-6-hydroxynicotinate Reference Standards for Pharmaceutical QC

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QC Managers, and Drug Development Professionals.

In pharmaceutical quality control, the integrity of your analytical data is only as robust as the reference standards used to calibrate your instruments. Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9) is a highly functionalized pyridine derivative widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1].

Because it frequently appears as an intermediate, starting material, or process-related impurity in final drug substances, QC laboratories must establish rigorous reference standards to detect, identify, and quantify it in accordance with ICH Q3A guidelines[2]. This guide objectively compares the tiers of reference standards available for Methyl 5-chloro-6-hydroxynicotinate and provides field-proven, self-validating protocols for establishing an in-house working standard.

The Reference Standard Hierarchy: A Comparative Analysis

The International Council for Harmonisation (ICH) Q7 guidelines mandate that measurements performed with relative methods (like HPLC-UV) must be traceable to a primary standard[2]. However, procuring a compendial primary standard for an intermediate like Methyl 5-chloro-6-hydroxynicotinate is often impossible, as pharmacopeias (USP, EP) typically only provide standards for final APIs or highly common impurities.

Consequently, laboratories must choose between purchasing commercial research-grade materials or synthesizing/purifying their own primary and secondary standards.

Quantitative Comparison of Standard Tiers
Standard TierTypical PurityCharacterization DepthRegulatory Acceptance (ICH Q7)Relative Cost / EffortPrimary Use Case
Primary Standard (CRM / Synthesized) > 99.5% (Mass Balance)Extensive (NMR, IR, MS, HPLC, GC, KF, ROI)Absolute (Definitive source of truth)Very High (Requires extensive internal validation)Calibration of secondary standards; structural proof.
Secondary (Working) Standard > 99.0%Moderate (Compared against Primary Standard)High (Accepted for routine lot release)Medium (Periodic requalification required)Routine HPLC/GC lot release testing; daily QC assays.
Research-Grade (Commercial Catalog) 95.0% - 97.0%Minimal (Basic HPLC/NMR provided by vendor)None (Cannot be used for quantitative QC as-is)Low ($3 - $50 per gram)[3][4]Qualitative retention time marker; starting material for purification.

The Causality of Choice: You cannot use a 95% or 97% pure commercial catalog standard[4] directly for quantitative impurity tracking. HPLC-UV is "blind" to non-chromophoric impurities like water, residual solvents, and inorganic salts. If a commercial standard is 99% pure by HPLC but contains 4% moisture, using it as a quantitative calibrator will introduce a systemic 4% error into every batch release calculation. Therefore, commercial materials must be upgraded to Primary or Secondary standards via rigorous mass balance protocols.

Qualification Workflow Visualization

The transition from a raw commercial material to a certified secondary reference standard follows a strict, knowledge-based validation pathway aligned with ICH Q14 and Q2(R2) principles[5].

RS_Qualification Start Procure Candidate Material Methyl 5-chloro-6-hydroxynicotinate Struct 1. Structural Confirmation (1H/13C NMR, LC-MS, IR) Start->Struct Purity 2. Chromatographic Purity (HPLC-UV / GC-FID) Struct->Purity MassBal 3. Mass Balance Analysis (KF for Water, GC for Solvents, TGA) Purity->MassBal Decision Is Mass Balance Purity ≥ 99.0%? MassBal->Decision Pass Certify as Secondary Working Standard (ICH Q7) Decision->Pass Yes Fail Reject or Repurify Decision->Fail No

Workflow for qualifying an in-house secondary reference standard per ICH Q7 guidelines.

Experimental Methodologies: A Self-Validating System

To establish a commercial batch of Methyl 5-chloro-6-hydroxynicotinate (C7H6ClNO3) as a viable working standard, the following sequence of protocols must be executed. These protocols are designed to be self-validating, meaning the system mathematically proves its own suitability before any sample data is accepted.

Protocol A: Chromatographic Purity via HPLC-UV

Mechanistic Rationale: The hydroxyl group on the pyridine ring of Methyl 5-chloro-6-hydroxynicotinate is ionizable. If analyzed in a neutral mobile phase, the compound will exist in a state of partial ionization, leading to severe peak tailing and inaccurate integration. We utilize 0.1% Trifluoroacetic acid (TFA) to suppress ionization, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column Selection: Prepare a C18 analytical column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Linear ramp to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B (Re-equilibration).

  • Detection & Flow: Set UV detection to 254 nm (optimal for the conjugated pyridine system). Set flow rate to 1.0 mL/min. Column temperature at 30°C.

  • System Suitability Testing (SST - Self-Validation Step): Inject a 0.1 mg/mL standard solution 6 times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area must be ≤ 0.73%. Tailing factor (Tf) must be ≤ 1.5. Do not proceed if SST fails.

  • Sample Analysis: Inject the candidate standard material in triplicate. Calculate the chromatographic purity by area normalization (% Area).

Protocol B: Mass Balance Purity Determination

Mechanistic Rationale: As mandated by ICH guidelines, true assay purity cannot be determined by chromatography alone[6]. The mass balance equation subtracts all non-chromophoric impurities to yield the absolute purity.

Step-by-Step Methodology:

  • Moisture Content (Karl Fischer): Weigh 100 mg of the candidate material into a volumetric Karl Fischer titration vessel. Titrate with a standardized KF reagent to an electrometric endpoint. Record % Water (

    
    ).
    
  • Residual Solvents (GC-FID): Dissolve 50 mg of the material in DMSO. Analyze via Headspace Gas Chromatography to detect residual synthesis solvents (e.g., methanol, ethyl acetate). Record % Residual Solvents (

    
    ).
    
  • Residue on Ignition (ROI): Ignite 1.0 g of the material in a quartz crucible at 600°C with sulfuric acid to quantify inorganic salt impurities. Record % Inorganics (

    
    ).
    
  • Mass Balance Calculation:

    • graphic Purity (% Area)] \times \frac{100 - (W + RS + I)}
  • Certification: If the final Assay is ≥ 99.0%, the material is certified as a Secondary Working Standard, assigned an expiration/retest date (typically 12 months), and stored desiccated at 2-8°C.

Conclusion

The transition from a raw chemical catalog purchase to a GMP-compliant reference standard is a rigorous exercise in analytical chemistry and risk management. For critical intermediates like Methyl 5-chloro-6-hydroxynicotinate, relying on vendor-supplied purity values (often derived solely from basic HPLC) exposes QC laboratories to severe compliance risks under ICH Q7 and Q14[2][5]. By implementing the mass-balance and self-validating chromatographic protocols outlined above, drug development professionals can ensure their analytical methods remain accurate, traceable, and audit-ready.

References

  • CP Lab Safety. Methyl 5-chloro-6-hydroxynicotinate, min 97%, 1 gram. Retrieved from: [Link]

  • Jiehua Pharma. methyl 5-chloro-6-hydroxynicotinate - 最新产品- 小分子,大梦想. Retrieved from: [Link]

  • ICH Official Website. ICH Guidelines (Quality). Retrieved from: [Link]

  • Netpharmalab. ICH guidelines con quality control laboratories. Retrieved from: [Link]

Sources

Crystal Structure Validation of Methyl 5-chloro-6-hydroxynicotinate: A Modality Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9) is a highly functionalized pyridine derivative utilized extensively as a building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly oxadiazole compounds that function as Sphingosine-1-phosphate (S1P) receptor modulators[1][2].

From a solid-state chemistry perspective, this molecule presents a classic structural challenge: lactam-lactim tautomerism . The compound is frequently documented under its tautomeric name, 5-chloro-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester[3]. In the solid state, the position of the labile proton (whether localized on the hydroxyl oxygen to form a 6-hydroxypyridine, or on the ring nitrogen to form a 6-pyridone) dictates the intermolecular hydrogen-bonding network. Because polymorphs and tautomeric shifts in precursors can propagate through synthetic pipelines and alter the physicochemical properties of the final API, rigorous crystal structure validation is non-negotiable.

BiologicalContext Precursor Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9) Synthesis Oxadiazole Synthesis (Ring Formation) Precursor->Synthesis Chemical Derivatization API Active Pharmaceutical Ingredient (S1P Receptor Modulator) Synthesis->API Purification & Crystallization Target S1P1-5 Receptors (GPCR Activation) API->Target In Vivo Target Binding Outcome Immunomodulation (Lymphocyte Egress Inhibition) Target->Outcome Gi Pathway Signaling

Caption: Synthetic and biological signaling pathway context for Methyl 5-chloro-6-hydroxynicotinate.

Objective Comparison of Analytical Modalities

When validating the crystal structure of heavily hydrogen-bonded microcrystalline powders like Methyl 5-chloro-6-hydroxynicotinate, relying on a single analytical technique is a systemic risk. The strong N-H···O and O-H···O interactions often lead to rapid kinetic precipitation, yielding fine powders rather than the large single crystals required for traditional X-ray diffraction[4].

Below is an objective comparison of the primary modalities used for structural elucidation and validation:

Analytical ModalitySample RequirementSpatial ResolutionPrimary Utility for Pyridine DerivativesKey Limitations
SCXRD (Single-Crystal X-Ray Diffraction)Single crystal (>10 µm)Atomic (< 0.8 Å)Gold standard for absolute 3D atomic coordinates and heavy atom (Cl, O, N) localization.Difficult to grow suitable crystals; X-rays scatter poorly off hydrogen, complicating tautomer assignment.
PXRD (Powder X-Ray Diffraction)Bulk powder (~10-50 mg)Unit Cell / MotifBulk phase identification; Rietveld refinement for known structural motifs[4].Peak overlap in large unit cells; requires high crystallinity for ab initio solution.
ssNMR (Solid-State NMR)Powder (~10-30 mg)Local EnvironmentUnambiguous assignment of lactam/lactim tautomers via ¹H/¹⁵N isotropic chemical shifts[5].Does not provide direct 3D coordinates without Crystal Structure Prediction (CSP)[6].
MicroED (Microcrystal Electron Diffraction)Nanocrystals (< 1 µm)Atomic (< 1.0 Å)Structure solution directly from vanishingly small powder grains.Dynamical scattering effects complicate refinement and R-factor validation.

Experimental Workflows & Self-Validating Protocols

To achieve a self-validating system, a multi-modal approach combining SCXRD (for the heavy-atom scaffold) and ssNMR coupled with GIPAW-DFT (for hydrogen localization and bulk representation) is required[7].

AnalyticalWorkflow Sample Methyl 5-chloro-6-hydroxynicotinate (Microcrystalline Powder) SCXRD SCXRD (Single Crystal Growth) Sample->SCXRD Recrystallization PXRD PXRD (Powder Diffraction) Sample->PXRD Bulk Analysis ssNMR ssNMR (Solid-State NMR) Sample->ssNMR Local Environment MicroED MicroED (Electron Diffraction) Sample->MicroED Nanocrystal Milling Data_Integration Orthogonal Data Integration & Structure Solution SCXRD->Data_Integration PXRD->Data_Integration ssNMR->Data_Integration MicroED->Data_Integration Validation PLATON/checkCIF & GIPAW-DFT Validation Data_Integration->Validation

Caption: Workflow for orthogonal crystal structure validation of microcrystalline powders.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Establish the 3D atomic coordinate scaffold.

  • Crystal Growth via Anti-Solvent Vapor Diffusion:

    • Procedure: Dissolve 10 mg of Methyl 5-chloro-6-hydroxynicotinate in a minimum volume of dimethyl sulfoxide (DMSO). Place the open vial inside a larger sealed chamber containing ethyl acetate (anti-solvent).

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the kinetic lactam-lactam dimers that cause rapid precipitation. The slow vapor diffusion of ethyl acetate gradually lowers solubility, allowing thermodynamic control and the growth of >10 µm crystals.

  • Cryogenic Mounting & Data Collection:

    • Procedure: Coat the selected crystal in paratone oil, mount on a MiTeGen loop, and immediately flash-cool to 100 K under a nitrogen stream. Collect diffraction data using a Cu-Kα microfocus source (λ = 1.54184 Å).

    • Causality: Cooling to 100 K minimizes atomic thermal motion (Debye-Waller factors), which is critical for resolving high-angle reflections and identifying the faint electron density of the tautomeric hydrogen atom.

  • Structure Solution & Refinement:

    • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Validation: Generate a PLATON/checkCIF report. A valid structure must exhibit no residual electron density peaks > 1.0 e/ų and no Level A or B alerts regarding missing atoms or incorrect symmetry[8].

Protocol B: Solid-State NMR & GIPAW-DFT Validation

Objective: Confirm the tautomeric state and validate that the SCXRD structure represents the bulk powder.

  • Sample Packing & Magic Angle Spinning (MAS):

    • Procedure: Pack ~20 mg of the bulk microcrystalline powder into a 1.9 mm zirconia rotor. Spin at the magic angle (54.74°) at a frequency of 40 kHz.

    • Causality: Fast MAS physically averages the massive chemical shift anisotropy (CSA) and strong ¹H-¹H dipolar couplings inherent to solid organic molecules, yielding high-resolution, liquid-like isotropic peaks[5].

  • ¹³C CPMAS and ¹H Fast MAS Acquisition:

    • Procedure: Acquire ¹³C spectra using Cross-Polarization (CP) to transfer magnetization from abundant ¹H to dilute ¹³C nuclei. Acquire ¹H spectra directly using a rotor-synchronized Hahn echo.

    • Causality: The ¹³C chemical shift of the C6 carbon will drastically differ depending on whether it is a C-OH (~160 ppm) or a C=O lactam (~165-170 ppm). The ¹H spectrum will definitively show if the proton is bonded to nitrogen (>10 ppm) or oxygen.

  • GIPAW-DFT Computational Validation:

    • Procedure: Import the SCXRD atomic coordinates into a plane-wave Density Functional Theory (DFT) software (e.g., CASTEP). Optimize the hydrogen positions, then calculate the theoretical NMR chemical shifts using the Gauge Including Projector Augmented Wave (GIPAW) method[6][7].

    • Validation: Calculate the Root Mean Square Deviation (RMSD) between the experimental ssNMR shifts and the GIPAW-DFT calculated shifts. A validated crystal structure will yield a ¹H RMSD < 0.33 ppm and a ¹³C RMSD < 2.0 ppm[5].

Conclusion & Performance Metrics

While SCXRD remains the undisputed gold standard for absolute structural determination, its reliance on large crystals and its inherent weakness in hydrogen localization make it vulnerable when analyzing tautomeric heterocyclic building blocks like Methyl 5-chloro-6-hydroxynicotinate.

By integrating SCXRD with ssNMR and GIPAW-DFT calculations, researchers create a closed-loop, self-validating system . The SCXRD provides the heavy-atom scaffold, while the ssNMR confirms the bulk purity, assigns the exact lactam/lactim tautomeric state, and validates the 3D coordinates through rigorous chemical shift RMSD thresholds.

References

  • 5-Chloro-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid Methyl ester. ChemSrc. [Link]

  • WO2011071570A1 - Novel oxadiazole compounds.
  • De Novo Determination of the Crystal Structure of a Large Drug Molecule by Crystal Structure Prediction-Based Powder NMR Crystallography. ResearchGate.[Link]

  • Powder crystallography of pharmaceutical materials by combined crystal structure prediction and solid-state 1H NMR spectroscopy. ResearchGate.[Link]

  • Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. ResearchGate. [Link]

  • Comprehensive Inorganic Chemistry III. EBIN.PUB. [Link]

  • De Novo Crystal Structure Determination from Machine Learned Chemical Shifts. ACS Publications. [Link]

Sources

Technical Guide: Differentiating Methyl 5-chloro-6-hydroxynicotinate from Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Methyl 5-chloro-6-hydroxynicotinate (CAS: 886360-77-6) is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and other bioactive heterocycles.

The primary challenge in its identification is tautomeric ambiguity and regioisomerism . While nomenclature often suggests a "hydroxypyridine" structure, experimental evidence confirms that in the solid state and most polar solvents (DMSO, Methanol), the compound exists predominantly as the 2-pyridone tautomer (Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate).

Failure to distinguish this target from its regioisomers (e.g., Methyl 6-chloro-5-hydroxynicotinate) or alkylation byproducts (N-methyl vs. O-methyl) can lead to catastrophic downstream synthesis failures, particularly in


 or coupling reactions where the nucleophilicity of the nitrogen vs. oxygen is decisive.

This guide provides a self-validating analytical framework to definitively authenticate the target compound.

Structural Analysis & Tautomerism

Before analytical differentiation, one must understand the species present in the flask.

  • Target: Methyl 5-chloro-6-hydroxynicotinate[1]

    • Dominant Form:Pyridone (Lactam).

    • Key Feature: Contains an amide-like -NH- and a ring carbonyl (C=O).

  • Isomer A (Regioisomer): Methyl 6-chloro-5-hydroxynicotinate

    • Dominant Form:Pyridine (Hydroxyl).

    • Key Feature: Contains a phenolic -OH and a pyridine ring nitrogen.

  • Isomer B (Alkylation Impurity): Methyl 5-chloro-6-methoxynicotinate

    • Form: Pyridine ether.

    • Key Feature: No exchangeable protons (-OH or -NH-), O-Me signal.

Tautomeric Equilibrium Diagram

Tautomerism Hydroxy 6-Hydroxy Pyridine Form (Minor/Trace) Pyridone 6-Oxo (Pyridone) Form (Major/Dominant) Hydroxy->Pyridone Polar Solvent (DMSO, MeOH) Pyridone->Hydroxy Gas Phase / Non-polar

Caption: In standard analytical solvents (DMSO-d6), the equilibrium strongly favors the Pyridone form, which dictates the NMR and IR signals observed.

Experimental Protocol: NMR Spectroscopy

NMR is the definitive method for differentiation. The presence of the amide-like NH and the distinct coupling constants of the pyridine/pyridone ring protons are diagnostic.

Method A: 1H NMR (DMSO-d6)

Objective: Distinguish Pyridone core from Pyridine core.

FeatureTarget: Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylateIsomer: Methyl 6-chloro-5-hydroxynicotinate
Exchangeable Proton Broad Singlet ~12.0 - 13.0 ppm (NH) Broad Singlet ~10.0 - 11.0 ppm (OH)
Ring Proton 1 H-4 (Pyridone #): ~8.0 - 8.2 ppm (d, J~2.5 Hz)H-2: ~8.3 - 8.5 ppm (d, J~1.5 Hz)
Ring Proton 2 H-2 (Pyridone #): ~8.4 - 8.6 ppm (d, J~2.5 Hz)H-4: ~7.8 - 8.0 ppm (d, J~1.5 Hz)
Coupling (

)
Meta coupling (

)
is distinct; Pyridone ring current effects shift H-4 upfield relative to pyridine H-4.
Typical pyridine meta coupling.
Methyl Ester Singlet ~3.8 ppmSinglet ~3.9 ppm (Less diagnostic)

Critical Insight: The NH signal of the pyridone is often broader and further downfield than the phenolic OH . Furthermore, the addition of


 will exchange both, but the rate of exchange and the resulting shift in the water peak can differ.
Method B: 13C NMR & HMBC

Objective: Confirm the Carbonyl nature of C-6.

  • Run 13C NMR: Look for the signal at ~160-162 ppm .

    • Target: Two carbonyl-like signals. One is the ester (~165 ppm), the other is the Ring C=O (C-6, ~160 ppm).

    • Isomer: Only one carbonyl signal (Ester, ~165 ppm). The C-6 attached to Cl and C-5 attached to OH will appear in the aromatic region (~140-155 ppm) but not as a distinct amide carbonyl.

  • Run HMBC:

    • Correlate the Ring NH proton (if visible) to the Ring C=O.

    • In the Target , the NH proton will show a strong 2-bond or 3-bond correlation to the Ring Carbonyl (~160 ppm).

Experimental Protocol: HPLC Separation

Regioisomers often co-elute on standard C18 columns due to similar lipophilicity. However, the hydrogen-bonding capability of the Pyridone NH allows for separation using polar-embedded phases or HILIC.

Recommended Method:

  • Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

Expected Elution Order (Reverse Phase):

  • Target (Pyridone): Elutes earlier (More polar due to amide functionality).

  • Isomer (Hydroxy-pyridine): Elutes later (Pseudo-aromatic, slightly more lipophilic in acidic media).

  • O-Methyl Impurity: Elutes latest (No H-bond donor).

Decision Logic for Identification

Use the following flowchart to validate your sample batch.

IdentificationWorkflow Start Unknown Sample (White/Off-white Solid) MS Step 1: LC-MS Analysis (M+H)+ = 188/190 (Cl pattern) Start->MS NMR_H Step 2: 1H NMR (DMSO-d6) MS->NMR_H Mass Matches Check_Proton Check Exchangeable Proton (>10 ppm) NMR_H->Check_Proton Target CONFIRMED TARGET Methyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate Check_Proton->Target Signal ~12-13 ppm (NH) + 2 Ring Signals Regio ISOMER A Methyl 6-chloro-5-hydroxynicotinate Check_Proton->Regio Signal ~10-11 ppm (OH) + 2 Ring Signals Impurity IMPURITY O-Methyl or N-Methyl Derivative Check_Proton->Impurity No Signal >10 ppm

Caption: Step-by-step logic to differentiate the target from regioisomers and alkylated impurities.

Synthesis-Based Impurity Profiling

Understanding the source of the isomer aids in its detection.

  • Route A: Chlorination of 6-Hydroxynicotinic Acid

    • Reagents:

      
       or NCS.
      
    • Risk:[2] Over-chlorination (3,5-dichloro) or under-reaction. The 5-position is electronically activated, making the target the major product, but 5,5-dichloro species (gem-dichloro) or 5-bromo analogs (if impure halogens used) are possible.

  • Route B: From Methyl Coumalate

    • Mechanism:[2][3] Reaction with ammonia/amines.[4][5]

    • Risk:[2] If methylamine is used instead of ammonia, the N-methyl pyridone (1-methyl-5-chloro...) is formed. This is a common contaminant if reagents are not high-purity.

Data Summary Table: Physical Properties

PropertyTarget (5-Cl, 6-Oxo)N-Methyl Impurity
Melting Point > 170°C (Strong H-bonding network)< 100°C (Disrupted H-bonding)
Solubility Low in

, High in DMSO
High in

IR (Carbonyl) Split: ~1720 (Ester) & ~1650 (Amide)Split: ~1720 (Ester) & ~1660 (Amide)

References

  • PubChem. 5-Chloro-6-hydroxynicotinic acid (Compound Summary). National Library of Medicine. [Link]

  • Santos, L. et al. (2009).[6] Energetics and Structure of Hydroxynicotinic Acids.[6] Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids.[4] Journal of Physical Chemistry B. [Link]

Sources

LC-MS analysis of impurities in Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced LC-MS Impurity Profiling of Methyl 5-Chloro-6-Hydroxynicotinate: Core-Shell PFP vs. Standard C18

Introduction: The Analytical Challenge

Methyl 5-chloro-6-hydroxynicotinate (CAS 316166-47-9) is a highly functionalized, halogenated pyridine derivative widely utilized as a critical building block in pharmaceutical synthesis[1]. In drug development, impurities present in early-stage starting materials—such as positional isomers, des-chloro analogs, or hydrolysis products—can propagate through synthetic pathways, potentially forming genotoxic degradants that compromise API safety[2].

As an Application Scientist, I frequently observe laboratories struggling to profile impurities in pyridine derivatives. The analytical challenge is threefold:

  • Isobaric Interference: Positional isomers (e.g., the 4-chloro vs. 5-chloro analogs) possess identical molecular weights. Mass spectrometry alone cannot distinguish them; baseline chromatographic resolution is mandatory.

  • High Polarity: Pyridine derivatives exhibit poor retention on traditional reversed-phase columns, often eluting in the void volume where matrix suppression is highest.

  • Complex Ionization Dynamics: The presence of both an electron-withdrawing chlorine atom and a hydroxyl group significantly alters proton affinity during Electrospray Ionization (ESI).

This guide objectively compares a traditional Standard HPLC-SQ-MS approach (using a fully porous C18 column) against an Advanced UHPLC-HRMS approach (using a Core-Shell Pentafluorophenyl column) to establish a self-validating system for impurity profiling.

The Causality of Method Design: Why Standard C18 Fails

A common pitfall in LC-MS method development is defaulting to standard C18 columns. C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. Because Methyl 5-chloro-6-hydroxynicotinate is highly polar with multiple hydrogen-bond sites, C18 yields poor retention (


) and fails to resolve critical positional isomers.

To overcome this, we must engineer orthogonal selectivity into the separation[3]. A Pentafluorophenyl (PFP) stationary phase introduces three distinct, multi-modal interaction mechanisms:

  • 
     Interactions:  Between the electron-deficient fluorinated stationary phase and the analyte's pyridine ring.
    
  • Dipole-Dipole Interactions: Targeting the highly electronegative carbon-chlorine bond of the analyte.

  • Hydrogen Bonding: Engaging the hydroxyl group of the nicotinate.

Separation_Logic Analyte Methyl 5-chloro-6-hydroxynicotinate (Polar, Halogenated Pyridine) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Dispersive Forces PFP Core-Shell PFP Column (Multi-Modal Interactions) Analyte->PFP π-π & Dipole Interactions Res_Poor Poor Isomer Resolution (Co-elution & Peak Tailing) C18->Res_Poor Res_Good Baseline Resolution (Orthogonal Separation) PFP->Res_Good

Figure 1: Mechanistic comparison of C18 vs. PFP stationary phases for pyridine isomer resolution.

Experimental Protocol: A Self-Validating System

Achieving reliable quantitative LC-MS measurements requires meticulous control over sample preparation to prevent solvent-mismatch artifacts[4]. The following protocol ensures peak integrity and optimal ionization.

Step 1: Sample Preparation
  • Diluent Formulation: Prepare a diluent of LC-MS grade Water/Acetonitrile (95:5, v/v).

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent plug" effect, which otherwise causes peak splitting for early-eluting polar impurities.

  • Standard Preparation: Dissolve the Methyl 5-chloro-6-hydroxynicotinate API in the diluent to a final concentration of 1.0 mg/mL. Spike with 0.1% (w/w) of expected impurities (e.g., des-chloro analog, 4-chloro isomer).

  • Filtration: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter. Avoid nylon filters, as they can unselectively bind acidic analytes.

Step 2: LC-MS Parameters
  • Target Method (Advanced): UHPLC with Core-Shell PFP (2.1 x 100 mm, 1.7 µm).

  • Alternative Method (Standard): HPLC with Fully Porous C18 (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Causality: Formic acid provides abundant protons for ESI+ ionization and maintains a low pH to suppress secondary interactions with column silanols, eliminating peak tailing.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B hold for 1 min, ramp to 60% B over 9 mins, ramp to 95% B for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

LCMS_Workflow S1 Sample Preparation (Aqueous Dilution & PTFE Filtration) S2 Chromatographic Separation (Orthogonal Selectivity via PFP) S1->S2 S3 Ionization Optimization (ESI+ with Formic Acid Modifier) S2->S3 S4 Mass Analysis (HRMS Q-TOF Isotopic Profiling) S3->S4 S5 Data Processing (Isomer Resolution & Mass Defect) S4->S5

Figure 2: Logical workflow for LC-MS impurity profiling of halogenated pyridine derivatives.

Comparative Performance Data

The true test of an analytical method is its ability to differentiate isobaric compounds and confidently identify unknown degradants[5].

Chromatographic Efficiency: PFP vs. C18

By utilizing a Core-Shell architecture, the PFP column reduces eddy diffusion (the A term in the van Deemter equation), resulting in sharper peaks and higher efficiency without the extreme backpressure associated with sub-2µm fully porous particles.

Table 1: Chromatographic Resolution & Peak Symmetry Comparison

ParameterAlternative: Fully Porous C18Target: Core-Shell PFPPerformance Gain
Retention Time (API) 2.45 min4.82 min+96% Retention
Peak Tailing Factor 1.8 (Significant Tailing)1.1 (Highly Symmetrical)Eliminated silanol effects
Resolution (4-Cl vs 5-Cl) 0.8 (Co-elution)2.5 (Baseline Resolution)Allows accurate quantitation
System Backpressure 280 bar410 barOptimized for UHPLC
Mass Spectrometry: The HRMS Advantage

While a Single Quadrupole (SQ-MS) provides nominal mass, it cannot differentiate between compounds with identical unit masses but different elemental compositions. High-Resolution Mass Spectrometry (HRMS), such as a Q-TOF, provides sub-ppm mass accuracy. Furthermore, the distinct isotopic signature of chlorine (


 and 

in a 3:1 ratio) is perfectly preserved in HRMS, allowing for the rapid confirmation of halogenated impurities against matrix background noise.

Table 2: HRMS Impurity Identification Profile (Using PFP Column in ESI+)

Impurity / AnalyteChemical FormulaTheoretical m/z [M+H]⁺Observed m/zMass Error (ppm)

/

Ratio
API (Target)

188.0112188.0115+1.63:1 (Confirmed)
4-chloro Isomer

188.0112188.0109-1.53:1 (Confirmed)
Des-chloro Analog

154.0499154.0502+1.9N/A (No Halogen)
Hydrolysis Product

174.9956174.9958+1.13:1 (Confirmed)

Conclusion

For the rigorous LC-MS analysis of Methyl 5-chloro-6-hydroxynicotinate and its related impurities, relying on a standard C18 column and nominal mass spectrometry introduces significant analytical risk. The multi-modal interactions (


, dipole, hydrogen bonding) of a Core-Shell PFP column  provide the necessary orthogonal selectivity to achieve baseline resolution of isobaric positional isomers. When coupled with High-Resolution Mass Spectrometry (HRMS) , this methodology ensures unambiguous impurity identification through exact mass accuracy and isotopic fidelity, safeguarding the integrity of downstream pharmaceutical synthesis.

References

  • Royal Society of Chemistry (RSC). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from: [Link]

  • LCGC International. LC-MS Analysis of Ionic Liquids, Counterions and Impurities Using the Trimode Acclaim Trinity P1 Column. Retrieved from: [Link]

  • National Institutes of Health (PMC). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from:[Link]

  • ResearchGate. Analysis of Impurities in Pharmaceuticals by LC-MS with Cold Electron Ionization. Retrieved from: [Link]

Sources

Safety Operating Guide

Proper Disposal of Methyl 5-chloro-6-hydroxynicotinate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-chloro-6-hydroxynicotinate. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe and compliant management of this chemical waste. By moving beyond a simple checklist, this guide explains the causality behind each procedural choice, fostering a culture of safety and environmental responsibility in the laboratory.

Foundational Principles: Understanding the Hazard

Methyl 5-chloro-6-hydroxynicotinate, as a chlorinated pyridine derivative, belongs to the category of halogenated organic compounds. The presence of chlorine in its structure is a key determinant for its disposal pathway. Halogenated organic wastes are treated as hazardous waste due to their potential to form persistent and toxic byproducts if not disposed of correctly.[1][2] The primary and most effective method for the disposal of such compounds is high-temperature incineration.[3] Under no circumstances should Methyl 5-chloro-6-hydroxynicotinate or its residues be disposed of down the drain or in regular solid waste.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling Methyl 5-chloro-6-hydroxynicotinate for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is to prevent dermal contact, inhalation, and ocular exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesThese materials offer good resistance to chlorinated organic compounds.
Body Protection A buttoned lab coat, with consideration for a chemical-resistant apron for larger quantitiesProtects the skin from accidental contact.
Respiratory Protection To be used in a certified chemical fume hoodMinimizes the inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of Methyl 5-chloro-6-hydroxynicotinate should be approached systematically to ensure safety and compliance.

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety.

  • Designate a Waste Container : Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling : The label must include the words "Hazardous Waste," the full chemical name "Methyl 5-chloro-6-hydroxynicotinate," and any other components if it is a mixture.[1]

  • Collection : Carefully transfer the solid Methyl 5-chloro-6-hydroxynicotinate waste into the designated container using a dedicated scoop or spatula.

  • Closure : Ensure the container is securely sealed after each addition of waste to prevent the release of any dust or vapors.

Storage of Waste

The temporary storage of the hazardous waste container within the laboratory must adhere to safety regulations.

  • Location : Store the sealed waste container in a cool, dry, and well-ventilated area.[2]

  • Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Incompatible Materials : Keep the halogenated waste away from strong oxidizing agents and acids.[1]

Final Disposal

The ultimate disposal of the hazardous waste must be handled by a licensed waste management company.

  • Contact Environmental Health & Safety (EHS) : Liaise with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations.

Emergency Procedures: Spill Management

In the event of a spill of Methyl 5-chloro-6-hydroxynicotinate, prompt and correct action is crucial.

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting to clean the spill, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment : For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. If using a vacuum, it must be rated for hazardous dust.

  • Collection : Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, paper towels) into a designated "Halogenated Organic Solid Waste" container.

  • Decontamination : Clean the spill area with a suitable solvent (such as methanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department.

Decontamination of Equipment

All equipment that has come into contact with Methyl 5-chloro-6-hydroxynicotinate must be thoroughly decontaminated.

  • Initial Rinse : Rinse the equipment with a suitable organic solvent (e.g., methanol, ethanol, or acetone) to dissolve the chemical residue. Collect this solvent rinse as halogenated liquid waste.

  • Wash : Wash the equipment with soap and warm water.

  • Final Rinse : Rinse with deionized water.

  • Drying : Allow the equipment to air dry completely before reuse.

Workflow for Disposal and Spill Management

The following diagram illustrates the decision-making process for the routine disposal and emergency spill management of Methyl 5-chloro-6-hydroxynicotinate.

start Start: Handling Methyl 5-chloro-6-hydroxynicotinate Waste is_spill Is it a spill? start->is_spill routine_disposal Routine Disposal is_spill->routine_disposal No spill_response Spill Response is_spill->spill_response Yes collect_solid Collect solid waste in a labeled 'Halogenated Organic Solid Waste' container. routine_disposal->collect_solid alert_personnel Alert personnel and evacuate if necessary. spill_response->alert_personnel store_waste Store sealed container in a cool, dry, ventilated area with secondary containment. collect_solid->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs end End: Waste is safely managed for disposal. contact_ehs->end don_ppe Don appropriate PPE. alert_personnel->don_ppe contain_spill Contain and collect the spilled solid material. don_ppe->contain_spill decontaminate_area Decontaminate the spill area. contain_spill->decontaminate_area collect_spill_waste Collect all contaminated materials as hazardous waste. decontaminate_area->collect_spill_waste collect_spill_waste->store_waste

Caption: Disposal and Spill Management Workflow for Methyl 5-chloro-6-hydroxynicotinate.

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 5-Chloro-6-hydroxynicotinic acid, mixture of tautomers.
  • TCI Chemicals. (2025, May 8). SAFETY DATA SHEET - 5-Chloro-6-hydroxynicotinic Acid.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-6-Hydroxynicotinic Acid, 98%.
  • ECHEMI. (n.d.). Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • Sdfine. (n.d.). Pyridine.
  • ChemScene. (2025, December 8). Safety Data Sheet - Methyl 5,6-diaminonicotinate.
  • Fisher Scientific. (2008, June 23). Methyl 6-chloronicotinate - SAFETY DATA SHEET.
  • Federal Emergency Management Agency (FEMA). (2023, June 6). 3.1. Equipment Decontamination.
  • GOV.UK. (2015, October 15). Pyridine: incident management.
  • Infection Prevention Control. (n.d.). Decontamination of equipment.
  • ResearchGate. (2025, August 6). Decontamination of personal protective equipment and related materials contaminated with toxic industrial chemicals and chemical warfare agent surrogates | Request PDF.
  • ICD. (n.d.). Decontamination of Healthcare Equipment Prior to Servicing, Repair, Investigation, or Inspection.

Sources

Personal protective equipment for handling Methyl 5-chloro-6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism and physical properties. When handling reactive building blocks like Methyl 5-chloro-6-hydroxynicotinate , understanding why a safety protocol exists is the critical difference between routine success and a hazardous incident.

Below is the comprehensive, field-proven guide for the safe handling, operational processing, and disposal of this compound.

Mechanistic Hazard Profiling

Methyl 5-chloro-6-hydroxynicotinate exists in a tautomeric equilibrium with its 6-oxo-1,6-dihydropyridine form. The presence of the electron-withdrawing chlorine atom adjacent to the hydroxyl/oxo group significantly increases the acidity of the molecule and makes the pyridine ring highly electrophilic.

This specific chemical architecture is the root cause of its GHS hazard classifications: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) and its strong irritation profile H315, H319, H335 (1). When aerosolized, the fine particulate matter easily bypasses upper respiratory defenses, reacting with mucosal nucleophiles (such as thiols in proteins) to cause severe respiratory and ocular irritation.

Quantitative Physicochemical & Safety Data

ParameterSpecification / ValueOperational Safety Implication
CAS Numbers 316166-47-9 / 1214365-99-7Essential for accurate SDS tracking and waste manifesting (2).
Molecular Weight 187.58 g/mol Indicates a relatively small, highly mobile molecule prone to aerosolization.
Storage Temperature 2–8 °CPrevents thermal degradation and pressure buildup in sealed containers (1).
Fume Hood Face Velocity 80–120 fpm (0.4–0.6 m/s)Optimal range for powder containment without inducing turbulent eddies.
Glove Breakthrough (Solid) > 480 minutesStandard 0.11mm Nitrile provides excellent resistance to the solid state.
Glove Breakthrough (Soln) < 10 minutes (in DMF/DMSO)Polar aprotic solvents act as rapid transdermal carriers; immediate change required if splashed.

Personal Protective Equipment (PPE) Matrix & Causality

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are mandatory.

    • Causality: Nitrile provides a robust physical barrier against solid particulates, preventing dermal absorption (H312). However, if the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO), the breakthrough time of nitrile drops drastically. In such cases, double-gloving or switching to butyl rubber is required to prevent the solvent from acting as a transdermal carrier for the toxic solute.

  • Eye Protection: Snug-fitting, non-vented safety goggles.

    • Causality: The compound's fine powder form poses a high risk of mechanical and chemical ocular irritation (H319) (1). Standard safety glasses with side shields allow micro-particulates to enter via ambient air currents.

  • Respiratory Protection: N95/FFP2 particulate respirator (if handling outside a hood, though this is strictly discouraged).

    • Causality: Mitigates inhalation toxicity (H332) and prevents the accumulation of static-charged toxic dust in the respiratory tract.

Operational Workflow: Step-by-Step Handling Protocol

A robust protocol must be a self-validating system. Each step below includes a validation check to ensure the operator's safety before proceeding.

Step 1: Environmental & Static Mitigation

  • Action: Verify fume hood face velocity is between 0.4–0.6 m/s. Wipe the analytical balance and spatulas with an anti-static ionizer or a damp, lint-free wipe.

  • Causality: Halogenated organic powders are highly prone to static accumulation. Static discharge can cause the powder to violently aerosolize or cling to gloves, drastically increasing exposure risk.

  • Self-Validation Check: Pass a clean, gloved hand near the powder container; if no powder jumps to the glove, static mitigation is successful.

Step 2: Weighing and Transfer

  • Action: Tare a conductive weighing boat (e.g., aluminum). Transfer the solid using a smooth-edged micro-spatula, keeping the source container as close to the weighing boat as possible.

  • Causality: Minimizing the drop height and mechanical agitation prevents the generation of airborne micro-particulates, directly addressing the H332 inhalation hazard.

  • Self-Validation Check: Inspect the exterior of the weighing vessel under bright light. A completely residue-free exterior validates a clean, contained transfer.

Step 3: Solvent Addition

  • Action: Add the reaction solvent slowly down the interior wall of the vessel rather than pouring it directly onto the powder bed.

  • Causality: Rapid solvent addition displaces air violently, which can eject un-dissolved toxic particulate matter into the hood environment.

  • Self-Validation Check: The absence of a visible dust cloud upon solvent addition confirms the controlled displacement of air.

Spill Response & Disposal Plan

Step 1: Immediate Containment

  • Action: Evacuate the immediate vicinity. Do NOT apply water.

  • Causality: Adding water to halogenated pyridines can spread the hydrophobic powder over a larger surface area or initiate unwanted, localized hydrolysis. Dry containment prevents tracking.

Step 2: Decontamination

  • Action: Gently cover the spill with absorbent paper dampened with a compatible solvent (e.g., ethanol) to suppress dust. Carefully sweep into a chemical waste bag. Wipe the area with an ethanol-soaked cloth, followed by a mild detergent wash.

  • Causality: Ethanol effectively dissolves the compound, ensuring complete removal of micro-residues that could cause delayed dermal irritation (H315) (1).

  • Self-Validation Check: Swipe the decontaminated area with a clean, dry piece of white filter paper. If the paper remains completely white and odorless, the decontamination is validated.

Step 3: Waste Segregation

  • Action: Place all cleanup materials and routine reaction waste into a clearly labeled "Halogenated Organic Waste" carboy.

  • Causality: Mixing halogenated waste with non-halogenated streams violates environmental regulations and can lead to dangerous exothermic reactions in the waste container.

Safety Workflow Visualization

SafetyWorkflow Hazard Hazard Assessment CAS: 316166-47-9 Irritant & Acute Tox PPE PPE Deployment Nitrile, Goggles, Lab Coat Hazard->PPE Dictates Hood Engineering Controls Fume Hood (80-120 fpm) PPE->Hood Combined with Handling Operational Handling Static-Free Transfer Hood->Handling Enables safe Spill Spill Response Solid Sweeping & Containment Handling->Spill If containment fails Waste Waste Disposal Halogenated Organic Stream Handling->Waste Routine completion Spill->Waste Cleanup route

Workflow for hazard mitigation, handling, and disposal of halogenated pyridines.

References

  • Title: Methyl 5-chloro-6-hydroxynicotinate | 316166-47-9 - Sigma-Aldrich Source: Sigma-Aldrich URL: 1

  • Title: Methyl 5-chloro-6-hydroxynicotinate | BLD Pharm Source: BLD Pharm URL: 2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.